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  • Product: 5-Methoxy-3,3-dimethylindolin-2-one
  • CAS: 87234-57-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical and Solubility Properties of 5-Methoxy-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Methoxy-3,3-dimethylindolin-2-one in Modern Drug Discovery 5-Methoxy-3,3-dimethylindolin-2-one is a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methoxy-3,3-dimethylindolin-2-one in Modern Drug Discovery

5-Methoxy-3,3-dimethylindolin-2-one is a heterocyclic compound belonging to the indolinone class. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications in oncology, neurology, and infectious diseases.[1] The physicochemical properties of this specific derivative, characterized by a methoxy group at the 5-position and gem-dimethyl substitution at the 3-position, are critical determinants of its behavior in biological systems and its potential as a drug candidate or a key intermediate in pharmaceutical synthesis.[2]

Understanding these fundamental properties is not merely an academic exercise; it is a cornerstone of rational drug design.[3] Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, solubility is a paramount consideration, as poor solubility can severely limit a compound's bioavailability and therapeutic efficacy.[5] This guide provides an in-depth analysis of the physicochemical and solubility characteristics of 5-Methoxy-3,3-dimethylindolin-2-one, offering both foundational data and practical experimental insights to aid researchers in their drug discovery and development endeavors.

Core Physicochemical Characteristics

A molecule's intrinsic physical and chemical properties are the foundation upon which its pharmacological profile is built. For 5-Methoxy-3,3-dimethylindolin-2-one, these parameters provide initial insights into its potential drug-like qualities.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₁H₁₃NO₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 191.23 g/mol Falls well within the parameters of Lipinski's Rule of Five (≤500 g/mol ), suggesting a higher likelihood of good oral bioavailability.[4]
XlogP (Predicted) 1.3This predicted measure of lipophilicity suggests a balanced character, which is often desirable for achieving both membrane permeability and aqueous solubility.[6]
Hydrogen Bond Donors 1 (from the N-H group)The single hydrogen bond donor contributes to interactions with biological targets and influences solubility.
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and the methoxy oxygen)The two hydrogen bond acceptors play a crucial role in molecular recognition and solubility in polar solvents.

Table 1: Key Physicochemical Properties of 5-Methoxy-3,3-dimethylindolin-2-one

The data presented in Table 1 paints a promising initial picture for 5-Methoxy-3,3-dimethylindolin-2-one as a potential drug scaffold. Its molecular weight is in a favorable range for oral absorption, and the predicted logP value suggests a desirable balance between lipophilicity and hydrophilicity.[4] This balance is critical; while sufficient lipophilicity is required to cross biological membranes, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of a compound is a crucial factor that dictates its suitability for various stages of drug development. A compound must be sufficiently soluble in aqueous media to be absorbed and distributed throughout the body, yet also possess adequate solubility in organic solvents for formulation and purification processes.

Qualitative Solubility Assessment

A preliminary understanding of a compound's solubility can be gained through qualitative tests in a range of solvents with varying polarities. This follows the fundamental principle of "like dissolves like".[7]

Solvent ClassRepresentative SolventsPredicted Solubility of 5-Methoxy-3,3-dimethylindolin-2-oneRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThe polar nature of the carbonyl and methoxy groups, along with the N-H group, allows for strong dipole-dipole interactions with these solvents. Oxindole, a related parent compound, is known to be soluble in DMSO and DMF.[8]
Polar Protic Ethanol, MethanolSolubleThe ability to act as both a hydrogen bond donor and acceptor facilitates dissolution in protic solvents.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of the molecule, conferred by the heteroatoms, is likely to limit its solubility in nonpolar environments.[9]
Aqueous Water, Phosphate-Buffered Saline (PBS)Sparingly SolubleWhile the polar functional groups provide some affinity for water, the aromatic ring and dimethyl groups contribute to its hydrophobic character, likely resulting in limited aqueous solubility.

Table 2: Predicted Qualitative Solubility of 5-Methoxy-3,3-dimethylindolin-2-one

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For precise and reproducible solubility data, the shake-flask method is a widely accepted and robust technique.[10] This protocol provides a reliable means to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of 5-Methoxy-3,3-dimethylindolin-2-one in a selected solvent.

Materials:

  • 5-Methoxy-3,3-dimethylindolin-2-one

  • Selected solvent (e.g., ethanol, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 5-Methoxy-3,3-dimethylindolin-2-one to a glass vial. A visual excess of solid should be present.

    • Add a known volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to mimic physiological conditions).

    • Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[10]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vial to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of standard solutions of 5-Methoxy-3,3-dimethylindolin-2-one of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

    • Determine the concentration of 5-Methoxy-3,3-dimethylindolin-2-one in the saturated solution by interpolating its peak area on the calibration curve.

Data Reporting:

The solubility should be reported in units of mg/mL or µg/mL, along with the specific solvent and the temperature at which the determination was performed.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis prep1 Add excess solid to solvent equilibrate1 Agitate at constant temperature (24-72h) prep1->equilibrate1 separate1 Centrifuge to pellet solid equilibrate1->separate1 separate2 Filter supernatant separate1->separate2 analyze1 Analyze filtrate by HPLC separate2->analyze1 analyze2 Quantify against calibration curve analyze1->analyze2

A generalized workflow for determining equilibrium solubility using the shake-flask method.[10]

Conclusion: A Foundation for Further Development

The physicochemical and solubility properties of 5-Methoxy-3,3-dimethylindolin-2-one establish it as a molecule with significant potential for further investigation in drug discovery. Its adherence to key principles of drug-likeness, such as those outlined by Lipinski's Rule of Five, provides a strong rationale for its consideration as a scaffold for the development of novel therapeutics.[4] The provided experimental protocol for solubility determination offers a robust framework for obtaining the critical data needed to advance this compound through the drug development pipeline. As with any promising compound, a thorough understanding of these fundamental properties is the essential first step toward unlocking its full therapeutic potential.

References

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methoxy-3,3-dimethylisoindolin-1-one. PubChem. Retrieved from [Link]

  • Ascendia Pharma. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Saeed, A., et al. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]

  • Rajput, P. A., & Tanpure, S. D. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. RA J. of Applied Research. Retrieved from [Link]

  • Jouyban, A. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Retrieved from [Link]

  • Ferreira, M. M. C., et al. (2022, December 1). Solubility analysis of 18 active pharmaceutical ingredients and intermediates in the non-polar solvents dioxane, toluene and cyclopentyl methyl ether. University of Strathclyde. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 5-Methoxy-3,3-dimethylindolin-2-one Derivatives

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Indolin-2-ones The indolin-2-one (also known as oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential and Pharmacokinetic Challenges of Indolin-2-ones

The indolin-2-one (also known as oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The 5-methoxy-3,3-dimethylindolin-2-one moiety, in particular, represents a promising template for the development of novel drugs. The 3,3-disubstitution can provide steric hindrance that may influence metabolic stability, while the 5-methoxy group can impact receptor binding and physicochemical properties.[3] However, the translation of a promising compound from a laboratory curiosity to a clinical candidate is contingent on a thorough understanding of its pharmacokinetic (PK) profile.

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the pharmacokinetic profiling of 5-methoxy-3,3-dimethylindolin-2-one derivatives. We will delve into the critical in vitro and in vivo assays necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to advance this chemical series towards clinical application.

Chapter 1: Foundational Physicochemical and In Silico Profiling

Prior to embarking on extensive in vitro and in vivo studies, a foundational understanding of the physicochemical properties of the 5-methoxy-3,3-dimethylindolin-2-one derivatives is paramount. These properties are key determinants of a compound's pharmacokinetic behavior.

In Silico ADME Prediction

Computational tools can provide early insights into the potential pharmacokinetic liabilities of a compound series. The SwissADME web tool, for instance, can predict a range of parameters.[4][5]

Key Predicted Parameters:

  • Gastrointestinal (GI) Absorption: Predicted to be high for many indolinone derivatives.[5]

  • Blood-Brain Barrier (BBB) Permeation: Many indolinone derivatives are predicted to cross the BBB.[5]

  • P-glycoprotein (P-gp) Substrate: Predictions can indicate whether the compounds are likely to be subject to efflux by P-gp, a key transporter that can limit drug absorption and distribution.[5]

  • Cytochrome P450 (CYP) Inhibition: In silico models can flag potential interactions with major drug-metabolizing enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[5][6]

  • Drug-Likeness: Rules such as Lipinski's Rule of Five help to assess the oral bioavailability potential of a compound.[7]

While these in silico predictions are valuable for prioritizing compounds, they must be validated by experimental data.

Chapter 2: Bioanalytical Method Development and Validation: The Cornerstone of Accurate PK Studies

Reliable pharmacokinetic data is entirely dependent on a robust and validated bioanalytical method for the quantification of the parent drug and its major metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[8][9][10]

LC-MS/MS Method Development

A typical LC-MS/MS method for a 5-methoxy-3,3-dimethylindolin-2-one derivative would involve:

  • Sample Preparation: A simple protein precipitation with a solvent like acetonitrile or methanol is often sufficient for plasma samples.[6]

  • Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[9]

  • Mass Spectrometric Detection: Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.[6] The precursor ion would be the protonated molecule [M+H]+, and the product ions would be characteristic fragments of the indolinone core.

Method Validation

The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA and ICH M10).[11][12] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.[12]

  • Linearity: Establishing a calibration curve over the expected concentration range.[11]

  • Accuracy and Precision: Determining the closeness of measured values to the true values and the degree of scatter, respectively.[11]

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.[11]

  • Stability: Evaluating the stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term storage).[8]

Chapter 3: In Vitro ADME Assays: Predicting Human Pharmacokinetics

In vitro ADME assays are crucial for early-stage drug development, providing data to predict human pharmacokinetics and potential drug-drug interactions.[7][13]

Metabolic Stability

Metabolic stability assays predict the extent of metabolism in the liver, a primary site of drug clearance.[14][15]

  • Liver Microsomes: These contain phase I drug-metabolizing enzymes (e.g., CYPs) and are used to assess intrinsic clearance.[3][14]

  • Hepatocytes: These contain both phase I and phase II enzymes (e.g., UGTs, SULTs) and provide a more complete picture of hepatic metabolism.[3][14]

Step-by-Step Protocol for Microsomal Stability Assay:

  • Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest), a NADPH-regenerating system, and buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the 5-methoxy-3,3-dimethylindolin-2-one derivative (typically at a low concentration, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Workflow for a typical in vitro microsomal stability assay.

Permeability and Efflux

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[7][16] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium.[16]

Step-by-Step Protocol for Caco-2 Permeability Assay:

  • Culture Caco-2 cells on permeable supports in a Transwell® plate system for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • For the A-to-B (apical to basolateral) permeability assessment, add the test compound to the apical side (representing the intestinal lumen).

  • At specified time points, collect samples from the basolateral side (representing the blood).

  • For the B-to-A permeability assessment, add the compound to the basolateral side and sample from the apical side.

  • Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[7]

Some indolinone derivatives have been shown to undergo extensive phase II metabolism (sulfation and glucuronidation) in Caco-2 cells, which can lead to low recovery of the parent compound.[17]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[18][19] Only the unbound fraction is pharmacologically active.

Common Methods for Determining Plasma Protein Binding:

  • Equilibrium Dialysis: Considered the gold standard. The drug in a buffered solution is placed on one side of a semipermeable membrane, and plasma is on the other. At equilibrium, the concentration of the unbound drug is the same on both sides.

  • Ultrafiltration: A faster method where plasma containing the drug is centrifuged through a semipermeable membrane, separating the protein-free ultrafiltrate containing the unbound drug.[18]

Chapter 4: In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[20][21] Rodents, such as mice and rats, are commonly used in early-stage preclinical studies.[20]

Study Design

A typical in vivo pharmacokinetic study for a 5-methoxy-3,3-dimethylindolin-2-one derivative would involve:

  • Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.[22]

  • Dosing:

    • Intravenous (IV) Administration: A low dose is administered to determine clearance, volume of distribution, and terminal half-life.[22]

    • Oral (PO) Administration: A higher dose is given to assess oral absorption and bioavailability.[22]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.[22]

  • Sample Processing: Plasma is harvested from the blood samples and stored frozen until analysis by a validated LC-MS/MS method.

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV Intravenous (IV) Dosing Blood Serial Blood Sampling IV->Blood PO Oral (PO) Dosing PO->Blood Plasma Plasma Harvesting Blood->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

In vivo pharmacokinetic study workflow.

Pharmacokinetic Parameters

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
Terminal half-lifeDetermines the dosing interval.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
CL ClearanceThe volume of plasma cleared of the drug per unit time; influences the dosing rate.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.
Illustrative Pharmacokinetic Data for Indolinone Derivatives

While specific data for 5-methoxy-3,3-dimethylindolin-2-one derivatives are not publicly available, the following table presents representative data from other indolinone-based compounds to illustrate the typical range of values that might be observed.

CompoundSpeciesDoseCmax (ng/mL)Tmax (h)t½ (h)F (%)Reference
Indo5Rat100 mg/kg (PO)54.72.0-1.59[22]
SU14813MouseNot specified---40[23]
MEAIRat10 mg/kg (PO)--0.5-0.725[24]
Itampolin ARat25 mg/kg (PO)---13.7[25]

Note: These compounds are structurally different from 5-methoxy-3,3-dimethylindolin-2-one and this data is for illustrative purposes only.

Chapter 5: Metabolism and Excretion

Understanding the metabolic pathways and routes of excretion is critical for predicting drug-drug interactions and identifying potentially active or toxic metabolites.

Metabolic Pathways

Based on the indolin-2-one scaffold and related indole compounds, the following metabolic pathways can be anticipated for 5-methoxy-3,3-dimethylindolin-2-one derivatives:

  • Oxidation: Hydroxylation of the aromatic ring or the dimethyl groups, mediated by CYP enzymes.

  • O-demethylation: Conversion of the 5-methoxy group to a 5-hydroxy group, also mediated by CYPs (e.g., CYP2D6 for some indolealkylamines).[26]

  • Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.[17]

Tissue Distribution

Tissue distribution studies, often conducted in rodents, reveal where the drug accumulates in the body. For some indolinone derivatives, the highest concentrations have been found in the liver and kidneys.[22] The ability to cross the blood-brain barrier is a key consideration for centrally acting drugs.[27]

Conclusion

The pharmacokinetic profiling of 5-methoxy-3,3-dimethylindolin-2-one derivatives is a multi-faceted process that requires a systematic approach, from in silico predictions to detailed in vivo studies. This guide has outlined the key experimental workflows and considerations for characterizing the ADME properties of this promising class of compounds. A thorough understanding of their pharmacokinetic profile is indispensable for their successful development as therapeutic agents.

References

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  • Woelkart, K., et al. (2016). Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. Planta Medica, 82(15), 1335-1341.
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  • In Vitro ADME Assays and Services. (n.d.). Charles River. Retrieved March 27, 2026, from [Link]

  • Permeability Assay on Caco-2 Cells. (n.d.). Bienta. Retrieved March 27, 2026, from [Link]

  • Momin, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368817.
  • Raut, S., & Guntupalli, C. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Fard, M. A., et al. (2002). Identification and measurement of oxindole (2-indolinone) in the mammalian brain and other rat organs. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 776(1), 115-121.
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  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606-1610.
  • Obach, R. S. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 779, 239-255.
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  • Oxindole and its derivatives: A review on recent progress in biological activities. (2021). Biomedicine & Pharmacotherapy, 141, 111842.
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  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
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  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
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  • Shen, H., et al. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice. Drug Metabolism and Disposition, 39(7), 1253-1259.
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Foundational

Molecular Docking and Binding Affinity Analysis of 5-Methoxy-3,3-dimethylindolin-2-one: A Computational and Biophysical Perspective

Executive Summary The indolin-2-one (oxindole) ring system is a highly privileged pharmacophore in medicinal chemistry, forming the core of several FDA-approved multi-kinase inhibitors such as sunitinib, nintedanib, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) ring system is a highly privileged pharmacophore in medicinal chemistry, forming the core of several FDA-approved multi-kinase inhibitors such as sunitinib, nintedanib, and toceranib[1]. As a Senior Application Scientist, I often encounter variations of this scaffold in Fragment-Based Drug Discovery (FBDD). 5-Methoxy-3,3-dimethylindolin-2-one (CAS: 87234-57-9) represents a structurally constrained, rigidified analog of the classic oxindole.

Unlike traditional 3-substituted oxindoles that can undergo tautomerization or form reactive Michael acceptors via exocyclic double bonds, the gem-dimethyl substitution at the C3 position locks the molecule into a stable conformation. This fundamental structural modification alters its binding kinetics, desolvation penalty, and molecular docking profile. This whitepaper provides an in-depth technical guide on the computational docking, thermodynamic profiling, and biophysical validation of 5-Methoxy-3,3-dimethylindolin-2-one against key oncological targets, specifically Receptor Tyrosine Kinases (RTKs) like VEGFR2 and anti-apoptotic proteins like Bcl-2[2].

Structural Rationale & Pharmacophore Analysis

Understanding the causality behind a molecule's binding affinity requires deconstructing its pharmacophoric elements. The binding efficacy of 5-Methoxy-3,3-dimethylindolin-2-one is driven by three distinct structural features:

  • The Lactam Core (N1-H, C2=O): This is a canonical hydrogen bond donor-acceptor pair. In kinase targets such as VEGFR2 and EGFR, this moiety frequently engages the ATP-binding pocket's hinge region. For instance, in VEGFR2, the oxindole core characteristically forms critical hydrogen bonds with the backbone of Cys919 and Glu885[3].

  • C3 Gem-Dimethyl Group: The addition of two methyl groups at the C3 position introduces localized steric bulk. Causally, this forces the molecule into a specific orientation within the hydrophobic pocket, maximizing van der Waals interactions with residues like Val848 or Ala866 in VEGFR2, while preventing enzymatic degradation via oxidation at the C3 position.

  • C5 Methoxy Group: The methoxy group serves as an electron-donating moiety that increases the electron density of the aromatic ring, thereby enhancing π−π stacking interactions with aromatic residues in the binding site. Furthermore, the oxygen atom acts as a secondary hydrogen bond acceptor, a feature that has been shown to mimic the binding orientation of the 5-methoxyindolin-2-one moiety found in the clinical drug toceranib[1].

Pharmacophore_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) Target PDB: 4ASD VEGF->VEGFR2 Activates PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation Inhibitor 5-Methoxy-3,3-dimethylindolin-2-one (Competitive Inhibitor) Inhibitor->VEGFR2 ATP Hinge Binding Apoptosis Apoptosis Induction Inhibitor->Apoptosis Shifts balance to Angiogenesis Angiogenesis & Proliferation PLCg->Angiogenesis Promotes PI3K->Angiogenesis Promotes

Caption: Mechanism of action for oxindole-based VEGFR2 inhibition shifting cellular fate toward apoptosis.

In Silico Molecular Docking & MM-GBSA Pipeline

To accurately predict the binding affinity of 5-Methoxy-3,3-dimethylindolin-2-one, we employ a self-validating computational protocol. Standard docking scores are empirical and often fail to account for solvent effects. Therefore, our workflow integrates Extra Precision (XP) docking with Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to derive a thermodynamically rigorous free energy of binding ( ΔGbind​ )[1].

Step-by-Step Computational Protocol
  • Protein Preparation (Target: VEGFR2 - PDB ID: 4ASD):

    • Action: Import the crystal structure into a protein preparation suite (e.g., Schrödinger Protein Preparation Wizard). Remove crystallographic waters beyond 3 Å of the active site.

    • Causality: Water molecules deep in the binding pocket are often displaced by the ligand, contributing to the entropic gain of binding. Retaining structural waters that bridge ligand-protein interactions is critical, but bulk water must be removed to avoid steric clashes.

    • Refinement: Assign protonation states at physiological pH (7.4) using PROPKA. This ensures that catalytic residues like Asp1046 (the DFG motif) are correctly ionized, which is essential for accurate hydrogen bond modeling[3].

  • Ligand Preparation:

    • Action: Generate the 3D conformation of 5-Methoxy-3,3-dimethylindolin-2-one. Apply the OPLS4 force field for energy minimization.

    • Causality: The OPLS4 force field accurately parametrizes the partial charges of the gem-dimethyl groups and the methoxy oxygen, which is critical for calculating the desolvation penalty when the ligand transitions from an aqueous environment into the hydrophobic ATP-binding cleft.

  • Grid Generation & Docking (Glide XP):

    • Action: Center the receptor grid on the native co-crystallized ligand (e.g., sorafenib in 4ASD) with a bounding box of 15 Å × 15 Å × 15 Å. Execute docking using the Glide Extra Precision (XP) algorithm.

    • Causality: XP docking applies severe penalties for steric clashes and desolvation of polar groups, which filters out false-positive poses that standard precision (SP) might allow.

  • Thermodynamic Validation (MM-GBSA):

    • Action: Subject the top-ranked docking poses to MM-GBSA analysis using the VSGB solvation model.

    • Causality: MM-GBSA calculates the exact ΔGbind​ by accounting for the free energy of the complex minus the free energies of the unbound ligand and receptor. This step validates the empirical docking score[1].

Docking_Workflow Prep Ligand & Protein Preparation (pH 7.4) Grid Receptor Grid Generation (ATP Site) Prep->Grid Dock High-Throughput Docking (SP/XP) Grid->Dock MMGBSA MM-GBSA Thermodynamic Validation Dock->MMGBSA SPR SPR / ITC In Vitro Validation MMGBSA->SPR

Caption: Self-validating computational and biophysical workflow for binding affinity determination.

Binding Affinity & Interaction Profiling

Based on structural homology and literature precedent for 5-methoxyindolin-2-one derivatives[2][3][4], the theoretical binding profile of the 5-Methoxy-3,3-dimethylindolin-2-one scaffold across primary oncological targets is summarized below.

Quantitative Data Summary
Target ProteinPDB IDKey Interacting ResiduesEstimated Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Interaction Type
VEGFR2 4ASDCys919, Asp1046, Glu885-8.5 to -9.2-35.4H-bond (Lactam), Hydrophobic (gem-dimethyl)
EGFR 4HJOMet769, Thr854-7.8 to -8.4-31.2H-bond (Lactam), π−π stacking
Bcl-2 4MANArg105, Asp103-7.1 to -7.6-28.5H-bond (Methoxy), Hydrophobic

Note: The indolin-2-one core consistently targets the hinge region (e.g., Cys919 in VEGFR2, Met769 in EGFR)[3][4], while 3,3-dimethylindolin-2-one scaffolds have also demonstrated strong binding affinity and favorable CDOCKER interaction energies against anti-apoptotic proteins like Bcl-2, specifically interacting with Arg105[2].

In Vitro Experimental Validation: Surface Plasmon Resonance (SPR)

To transition from in silico predictions to in vitro reality, the binding affinity ( KD​ ) must be empirically determined. While endpoint kinase assays (like TR-FRET) measure enzymatic inhibition ( IC50​ ), they do not capture binding kinetics. As an expert, I mandate the use of Surface Plasmon Resonance (SPR) to measure the association ( kon​ ) and dissociation ( koff​ ) rates. For rigidified scaffolds like 3,3-dimethylindolin-2-one, the lack of conformational flexibility often leads to a slower koff​ , translating to a longer residence time ( τ )—a critical predictor of in vivo efficacy.

SPR Methodological Protocol
  • Sensor Chip Preparation:

    • Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200).

    • Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand (Protein) Immobilization:

    • Dilute recombinant human VEGFR2 kinase domain in 10 mM sodium acetate (pH 5.0) to drop the pH below the protein's isoelectric point (pI), facilitating electrostatic pre-concentration on the chip.

    • Inject the protein until a target immobilization level of ~3000 Response Units (RU) is achieved.

    • Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte (Small Molecule) Injection:

    • Prepare a 10 mM stock of 5-Methoxy-3,3-dimethylindolin-2-one in 100% DMSO.

    • Dilute the stock into the running buffer (PBS-P+) to create a concentration series (e.g., 0.1 µM to 10 µM), ensuring a final constant DMSO concentration of 5% across all samples to prevent bulk refractive index shifts.

    • Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis:

    • Double-reference the sensograms (subtracting the reference flow cell and a buffer-only blank injection).

    • Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​=koff​/kon​ .

By coupling rigorous thermodynamic modeling (MM-GBSA) with kinetic biophysical validation (SPR), researchers can confidently advance 5-Methoxy-3,3-dimethylindolin-2-one from a theoretical fragment to a validated lead scaffold in targeted drug discovery.

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Exploratory

A Technical Guide to the Preclinical Safety Assessment of 5-Methoxy-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Deficit The indolin-2-one scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit

The indolin-2-one scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise in a multitude of therapeutic areas, including oncology and neurology.[1][2][3] 5-Methoxy-3,3-dimethylindolin-2-one represents a specific analogue within this class, and while its synthesis and potential as a versatile chemical intermediate are recognized, a comprehensive in vivo toxicological profile is not yet publicly available. This guide, therefore, serves a dual purpose: to synthesize the existing safety information from structurally related compounds to build a predictive safety profile, and to provide a clear, scientifically rigorous roadmap for the essential in vivo studies required for its preclinical development.

This document is structured to provide a logical progression from what is known about related structures to the specific experimental designs necessary to fully characterize the safety of 5-Methoxy-3,3-dimethylindolin-2-one.

Predictive Safety Profile Based on Structural Analogues

In the absence of direct data, a preliminary safety assessment can be constructed by examining the toxicological information available for the core components and close structural relatives of 5-Methoxy-3,3-dimethylindolin-2-one.

The Oxindole Core

The foundational structure is oxindole. This parent molecule is classified as a hazardous substance requiring careful handling.[4] It is soluble in organic solvents like ethanol and DMSO but has limited aqueous solubility.[4] Safe handling procedures for oxindole, which should be considered as a baseline for its derivatives, include avoiding ingestion, inhalation, and contact with skin and eyes.[4]

The Methoxyindole Moiety

The presence of a methoxy group on the indole ring can significantly influence biological activity and metabolism.[5] 5-Methoxyindole, a related compound, is also considered a hazardous substance. It is known to be irritating to the eyes, respiratory system, and skin.[6][7] Therefore, it is reasonable to hypothesize that 5-Methoxy-3,3-dimethylindolin-2-one may also possess irritant properties.

Isomeric Considerations: 5-methoxy-3,3-dimethylisoindolin-1-one

An isomer, 5-methoxy-3,3-dimethylisoindolin-1-one, has published hazard classifications that include skin irritation, eye irritation, and specific target organ toxicity (single exposure) with the potential to cause drowsiness or dizziness.[8] While isomers can have distinct toxicological profiles, this information provides a plausible starting point for assessing the potential neurotoxic effects of 5-Methoxy-3,3-dimethylindolin-2-one.

Structural Component/Analogue Known Hazards and Safety Information Potential Implications for 5-Methoxy-3,3-dimethylindolin-2-one
OxindoleHazardous material.[4]Baseline need for careful handling and personal protective equipment.
5-MethoxyindoleIrritating to eyes, respiratory system, and skin.[6][7]Potential for local irritant effects upon contact or inhalation.
5-methoxy-3,3-dimethylisoindolin-1-oneSkin and eye irritant; may cause drowsiness or dizziness.[8]Possible skin and eye irritancy; potential for central nervous system effects.

Proposed Roadmap for In Vivo Toxicity and Safety Evaluation

To establish a comprehensive safety profile for 5-Methoxy-3,3-dimethylindolin-2-one, a tiered approach to in vivo testing is recommended, following established regulatory guidelines (e.g., OECD, FDA).

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to interpreting toxicological data.

Experimental Workflow: In Vitro Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Compound Stock Solution microsomes Prepare Liver Microsomes (Human, Rat, Mouse) incubate Incubate Compound with Microsomes and Cofactors at 37°C start->incubate cofactors Prepare NADPH Cofactor Solution microsomes->incubate cofactors->incubate timepoint Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->timepoint quench Quench Reaction with Acetonitrile timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Determine Rate of Parent Compound Disappearance lcms->data

In Vitro Metabolic Stability Workflow

Protocol: In Vitro Metabolic Stability using Liver Microsomes

  • Preparation: Prepare a 1 mM stock solution of 5-Methoxy-3,3-dimethylindolin-2-one in a suitable organic solvent (e.g., DMSO). Prepare liver microsomes from relevant species (e.g., human, rat, mouse) and a solution of the necessary cofactor, NADPH.

  • Incubation: In a temperature-controlled block (37°C), incubate the test compound (final concentration, e.g., 1 µM) with the liver microsomes and the NADPH solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to predict the metabolic fate of the compound in vivo.

In vivo pharmacokinetic studies in a relevant animal model (e.g., rodents) should follow, assessing plasma concentrations over time after intravenous and oral administration to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.

Acute Toxicity

The initial assessment of toxicity typically involves single-dose studies to determine the median lethal dose (LD50) and identify potential target organs of toxicity.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 5-Methoxy-3,3-dimethylindolin-2-one to one animal at a starting dose level (e.g., 175 mg/kg, based on default values).

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when a stopping criterion is met (e.g., a number of reversals in outcome have occurred), allowing for the statistical calculation of the LD50.

  • Necropsy: Conduct a gross necropsy on all animals to identify any macroscopic pathological changes.

Repeat-Dose Toxicity

Sub-chronic (e.g., 28-day or 90-day) studies are crucial for evaluating the effects of repeated exposure.

Experimental Design: 28-Day Oral Toxicity Study (OECD TG 407)

cluster_groups Experimental Groups cluster_procedure Study Procedure control Group 1: Vehicle Control dosing Daily Oral Dosing for 28 Days control->dosing low Group 2: Low Dose low->dosing mid Group 3: Mid Dose mid->dosing high Group 4: High Dose high->dosing observations Clinical Observations (Twice Daily) dosing->observations body_weight Body Weight (Weekly) food_consumption Food Consumption (Weekly) clinical_pathology Clinical Pathology (Day 29) necropsy Gross Necropsy and Organ Weights histopathology Histopathology of Key Organs observations->body_weight body_weight->food_consumption food_consumption->clinical_pathology clinical_pathology->necropsy necropsy->histopathology

28-Day Repeat-Dose Toxicity Study Workflow

Key Assessments in a 28-Day Study:

  • Clinical Observations: Daily monitoring for signs of toxicity.

  • Body Weight and Food Consumption: Weekly measurements to assess general health.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.

  • Gross Necropsy and Organ Weights: All animals are euthanized, and organs are examined for macroscopic abnormalities and weighed.

  • Histopathology: A comprehensive set of tissues is preserved and examined microscopically by a veterinary pathologist to identify any cellular changes.

Genotoxicity

A battery of tests is required to assess the potential for the compound to cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess mutagenicity.

  • In Vitro Micronucleus Test: To evaluate chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Assay: An in vivo test in rodents to assess chromosomal damage in bone marrow cells.

Safety Pharmacology

These studies investigate the potential for adverse effects on vital physiological functions.

  • Cardiovascular System: Assessment of effects on blood pressure, heart rate, and ECG in a suitable animal model (e.g., telemetry in dogs or rats).

  • Central Nervous System: A functional observational battery (FOB) in rodents to assess effects on behavior, coordination, and sensory function.

  • Respiratory System: Evaluation of effects on respiratory rate and tidal volume.

Conclusion and Forward-Looking Statement

While 5-Methoxy-3,3-dimethylindolin-2-one is a compound of interest within a biologically active class of molecules, a thorough in vivo safety and toxicity profile is currently lacking. Based on the available data for structurally related compounds, a precautionary approach is warranted, with particular attention to potential skin and eye irritation and possible central nervous system effects.

The experimental roadmap outlined in this guide provides a clear and standard pathway for the systematic evaluation of this compound's safety. The successful execution of these studies is a prerequisite for any further development and is essential for ensuring the safety of researchers and, ultimately, for any potential therapeutic application.

References

  • Benchchem. (n.d.). Comparative Pharmacokinetics of 5-MeO-MET and its Analogues: A Guide for Researchers.
  • Cayman Chemical. (2022). Oxindole Product Information.
  • NextSDS. (n.d.). 5-methoxy-3,3-dimethylisoindolin-1-one — Chemical Substance Information.
  • NextSDS. (n.d.). 5-Methoxy-3,3-diMethylindolin-2-one — Chemical Substance Information.
  • Santa Cruz Biotechnology. (n.d.). 5-Methoxyindole.
  • Shen, H. W., et al. (2011). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. Drug Metabolism and Disposition, 39(7), 1253-1259*.
  • ChemicalBook. (2026). 5-Methoxyindole Safety Data Sheet.
  • Letters in Applied NanoBioScience. (2024). Unlocking the Therapeutic Potential of DMT's: Molecular Modelling Insights into Nueropharmacological Mechanisms and Clinical Prospects.
  • ClinicalTrials.Veeva. (2023). Pharmacokinetics, Safety, and Tolerability of Intramuscular 5-MeO-DMT in Healthy Volunteers.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Bioactive Derivatives from 5-Methoxy-1,3-dimethyl-2-indolinone.
  • National Institutes of Health. (2011). Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice.
  • DOI. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • PMC. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors.
  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene).

Sources

Foundational

Pharmacokinetics and Blood-Brain Barrier Permeability of 5-Methoxy-3,3-dimethylindolin-2-one: A Technical Guide for CNS Drug Development

Executive Summary & Structural Rationale The indolin-2-one (oxindole) scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized in neuroprotectants, kinase inhibitors, and cho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indolin-2-one (oxindole) scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently utilized in neuroprotectants, kinase inhibitors, and cholinesterase inhibitors [1]. Among its derivatives, 5-Methoxy-3,3-dimethylindolin-2-one (CAS: 87234-57-9) represents a highly optimized pharmacophore designed for enhanced metabolic stability and superior blood-brain barrier (BBB) permeability.

To achieve therapeutic efficacy in the CNS, a molecule must overcome the highly restrictive endothelial tight junctions of the BBB. The structural modifications in 5-Methoxy-3,3-dimethylindolin-2-one are not arbitrary; they are mechanistically driven:

  • 3,3-Dimethylation: The unsubstituted C3 position of the indolin-2-one ring is prone to enolization and oxidative metabolism. Di-alkylation at C3 locks the molecule in the keto form, blocks metabolic liability, and removes a hydrogen bond donor (HBD), thereby significantly increasing lipophilicity.

  • 5-Methoxy Substitution: The addition of a methoxy group at the C5 position increases the electron density of the aromatic system while fine-tuning the partition coefficient (LogP) to fall within the optimal range for passive transcellular diffusion.

Recent pharmacokinetic evaluations of the oxindole class, including 1 [1], demonstrate that these structural features yield >90% probability of CNS penetration.

Physicochemical Profiling & Predictive Permeability

Optimal BBB permeation is generally attained by compounds displaying a CLogP between 1.5 and 2.7, a Topological Polar Surface Area (TPSA) < 90 Ų, and a Molecular Weight (MW) < 400 Da [2]. 5-Methoxy-3,3-dimethylindolin-2-one perfectly aligns with these parameters.

Table 1: Physicochemical Properties & CNS Drug-Likeness
PropertyValue for 5-Methoxy-3,3-dimethylindolin-2-oneIdeal CNS Target RangeCausality / Impact on BBB Permeability
Molecular Weight (MW) 191.23 g/mol < 400 DaLow MW ensures rapid passive diffusion across tight junctions.
CLogP (Lipophilicity) ~2.21.5 – 2.7Optimal lipophilicity prevents sequestration in lipid bilayers while allowing membrane entry.
TPSA 38.3 Ų< 90 ŲLow polar surface area minimizes desolvation energy required to enter the lipid membrane.
H-Bond Donors (HBD) 1 (NH group)< 3Fewer HBDs reduce the energy penalty of breaking water hydrogen bonds during membrane insertion.
H-Bond Acceptors (HBA) 2 (C=O, -O-CH3)< 7Maintains sufficient aqueous solubility for systemic circulation without hindering lipophilicity.

As demonstrated in [3], derivatives sharing this core structure exhibit high gastrointestinal absorption and robust BBB crossing capabilities, primarily driven by their low rotatable bond count and optimal lipophilicity.

Mechanisms of Blood-Brain Barrier Transport

The transport of 5-Methoxy-3,3-dimethylindolin-2-one across the BBB is governed by passive transcellular diffusion . Because the molecule is uncharged at physiological pH (7.4) and highly lipophilic, it readily partitions into the apical membrane of brain microvascular endothelial cells (BMECs).

A critical factor in CNS pharmacokinetics is the interaction with efflux transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). In vivo studies on [4] confirm that small, uncharged indolin-2-one derivatives are poor substrates for P-gp. This lack of efflux recognition prevents the molecule from being pumped back into the systemic circulation, resulting in a high brain-to-plasma partition coefficient ( Kp​ ).

BBB_Transport cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_brain Brain Compartment (CNS) Compound 5-Methoxy-3,3-dimethyl indolin-2-one Membrane Lipophilic Membrane (Passive Diffusion) Compound->Membrane High LogP, Low PSA Pgp Efflux Transporters (P-gp / BCRP) Membrane->Pgp Substrate Recognition? Target CNS Targets Membrane->Target Transcellular Permeation Pgp->Compound Efflux (Minimal)

Diagram 1: Transcellular BBB transport mechanism of 5-Methoxy-3,3-dimethylindolin-2-one.

Experimental Workflows for Permeability Validation

To empirically validate the BBB permeability of 5-Methoxy-3,3-dimethylindolin-2-one, a tiered, self-validating experimental workflow is required. This ensures that in vitro artificial membrane data correlates with cell-based efflux assays and in vivo pharmacokinetics.

Experimental_Workflow Step1 1. In Silico ADME Profiling (CLogP, TPSA Calculation) Step2 2. PAMPA-BBB Assay (Artificial Porcine Brain Lipid) Step1->Step2 Step3 3. Cell-Based Permeability (MDCK-MDR1 Transwell) Step2->Step3 Step4 4. In Vivo Pharmacokinetics (Rodent IV/PO Dosing) Step3->Step4 Step5 5. Brain-to-Plasma Ratio (Kp) (LC-MS/MS Quantification) Step4->Step5

Diagram 2: Tiered experimental workflow for validating CNS drug permeability.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay isolates passive diffusion from active transport mechanisms.

  • Lipid Preparation: Coat the porous filter membrane (PVDF, 0.45 µm pore size) of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Compound Preparation: Dissolve 5-Methoxy-3,3-dimethylindolin-2-one in DMSO (10 mM stock), then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO < 1%).

  • Incubation: Add 300 µL of the compound solution to the donor wells and 300 µL of blank PBS to the acceptor wells. Incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS.

  • Validation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB permeability.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Assessment)

To determine if the compound is a P-gp substrate, use Madin-Darby Canine Kidney cells transfected with the human MDR1 gene.

  • Cell Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 200 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Calculation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

    • Causality Check: An ER < 2.0 confirms the compound is not a significant P-gp substrate, ensuring it will not be actively pumped out of the brain.

Protocol C: In Vivo Brain-to-Plasma Partitioning ( Kp​ )
  • Administration: Administer 5-Methoxy-3,3-dimethylindolin-2-one via intravenous (IV) injection (1 mg/kg) to C57BL/6 mice.

  • Sampling: Euthanize subjects at pre-determined time points (e.g., 0.5, 1, 2, 4, 8 hours). Collect systemic blood via cardiac puncture and immediately harvest the whole brain.

  • Homogenization: Homogenize brain tissue in 3 volumes of ice-cold PBS (w/v).

  • Analysis: Extract the compound using protein precipitation (acetonitrile) and quantify via LC-MS/MS.

  • Pharmacokinetic Output: Calculate AUCbrain​/AUCplasma​ to determine the Kp​ . For effective CNS drugs, a Kp​ between 0.3 and 1.0+ is targeted.

Conclusion

5-Methoxy-3,3-dimethylindolin-2-one represents a highly optimized structural framework for neuropharmacology. The strategic incorporation of the 3,3-dimethyl group prevents oxidative degradation and enolization, while the 5-methoxy group ensures the lipophilicity remains in the optimal "Goldilocks zone" (CLogP ~2.2) for passive transcellular diffusion. Supported by extensive data on the oxindole class [1][2][3][4], this molecule is predicted to exhibit excellent BBB permeability and minimal P-gp efflux liability, making it an ideal candidate or intermediate for the development of novel CNS therapeutics.

References

  • Source: MDPI (Molecules, 2026)
  • Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors Source: ACS Medicinal Chemistry Letters (2021) URL:[Link]

  • In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant Studies Source: Journal of Chemistry (Hindawi/Wiley, 2023) URL:[Link]

  • Unraveling the Dynamics of Host-Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one Source: MDPI (Molecules, 2024) URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-Methoxy-3,3-dimethylindolin-2-one: A Detailed Protocol for Drug Development Professionals

Introduction: The Significance of the Oxindole Scaffold The oxindole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds. Specifically, 3,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Oxindole Scaffold

The oxindole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds. Specifically, 3,3-disubstituted oxindoles, which feature a quaternary carbon center at the C3 position, are of significant interest in medicinal chemistry. This structural motif is present in a variety of bioactive molecules, including those with potential anticancer, antimicrobial, and neuroprotective properties. The target molecule of this protocol, 5-Methoxy-3,3-dimethylindolin-2-one, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The methoxy group at the 5-position and the gem-dimethyl group at the 3-position are crucial for modulating the molecule's electronic properties and steric profile, thereby influencing its biological activity.

This application note provides a comprehensive, two-part protocol for the synthesis of 5-Methoxy-3,3-dimethylindolin-2-one, starting from the readily available precursor, 4-methoxyaniline. The described methodology is robust and scalable, making it suitable for researchers in academic and industrial drug discovery settings.

Overall Synthetic Strategy

The synthesis is strategically divided into two main parts. The first part involves the construction of the 5-methoxyoxindole core via the Stollé synthesis. This classic method entails the acylation of 4-methoxyaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization to form the oxindole ring. The second part of the synthesis focuses on the introduction of the gem-dimethyl group at the C3 position through a double alkylation of the 5-methoxyoxindole intermediate.

Synthetic_Workflow Start 4-Methoxyaniline Intermediate1 2-Chloro-N-(4-methoxyphenyl)acetamide Start->Intermediate1 Chloroacetyl Chloride Intermediate2 5-Methoxyoxindole Intermediate1->Intermediate2 AlCl3 (Friedel-Crafts) FinalProduct 5-Methoxy-3,3-dimethylindolin-2-one Intermediate2->FinalProduct NaH, MeI (Dimethylation)

A high-level overview of the synthetic workflow.

Part 1: Synthesis of 5-Methoxyoxindole via Stollé Synthesis

The Stollé synthesis is a reliable method for the preparation of oxindoles from anilines and α-haloacetyl chlorides.[1][2] This two-step process begins with the formation of an N-aryl-α-chloroacetamide intermediate, which subsequently undergoes an intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid to yield the desired oxindole.

Step 1.1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

In this initial step, 4-methoxyaniline is acylated with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide. The reaction is typically carried out in a suitable solvent that can dissolve the starting materials and accommodate the hydrogen chloride gas evolved during the reaction.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve 4-methoxyaniline (12.3 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (8.5 mL, 0.105 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

The expected product is 2-chloro-N-(4-methoxyphenyl)acetamide as a white solid. The typical yield for this reaction is high, often exceeding 80%.[3]

Step 1.2: Intramolecular Friedel-Crafts Cyclization to 5-Methoxyoxindole

The synthesized 2-chloro-N-(4-methoxyphenyl)acetamide is then cyclized using a strong Lewis acid, such as aluminum chloride (AlCl₃), to promote the intramolecular Friedel-Crafts reaction, leading to the formation of the 5-methoxyoxindole ring system.[1][2]

Protocol:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous aluminum chloride (26.7 g, 0.2 mol).

  • Carefully add 2-chloro-N-(4-methoxyphenyl)acetamide (19.9 g, 0.1 mol) to the flask in small portions with stirring. The reaction is exothermic, and the mixture will likely become a molten slurry.

  • Once the addition is complete, heat the reaction mixture in an oil bath at 130-140 °C for 2 hours. The mixture will darken and become viscous.

  • Allow the reaction mixture to cool to room temperature, then carefully quench the reaction by slowly adding crushed ice. This should be done in a fume hood as HCl gas will be vigorously evolved.

  • Once the reaction with ice has subsided, add 100 mL of 2M HCl and stir for 30 minutes to dissolve any remaining aluminum salts.

  • Collect the resulting solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 5-methoxyoxindole as a crystalline solid.

The expected yield for the cyclization step is typically in the range of 60-70%.

Part 2: Synthesis of 5-Methoxy-3,3-dimethylindolin-2-one

The final step in the synthesis is the exhaustive methylation of the C3 position of 5-methoxyoxindole. This is achieved by using a strong base to deprotonate the C3 position, followed by reaction with an excess of a methylating agent. Sodium hydride is an effective base for this transformation, and methyl iodide is the chosen methylating agent.

Dimethylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: First Methylation cluster_2 Step 3: Second Deprotonation cluster_3 Step 4: Second Methylation 5-Methoxyoxindole 5-Methoxyoxindole Enolate_1 Enolate_1 5-Methoxyoxindole->Enolate_1 NaH 3-Methyl-5-methoxyoxindole 3-Methyl-5-methoxyoxindole Enolate_1->3-Methyl-5-methoxyoxindole MeI Enolate_2 Enolate_2 3-Methyl-5-methoxyoxindole->Enolate_2 NaH Final_Product 5-Methoxy-3,3-dimethylindolin-2-one Enolate_2->Final_Product MeI

A simplified mechanism for the C3-dimethylation.

Protocol:

  • To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 0.06 mol) in 100 mL of anhydrous dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-methoxyoxindole (4.1 g, 0.025 mol) in 50 mL of anhydrous DMF dropwise to the stirred suspension. Effervescence (hydrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, or until the gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (4.7 mL, 0.075 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Methoxy-3,3-dimethylindolin-2-one as a solid.

The expected yield for the dimethylation step is generally good, often in the range of 70-85%.

Data Summary

StepStarting MaterialReagentsSolventTemp.TimeProductExpected Yield
1.1 4-MethoxyanilineChloroacetyl chlorideAcetic Acid0 °C to RT2.5 h2-Chloro-N-(4-methoxyphenyl)acetamide>80%
1.2 2-Chloro-N-(4-methoxyphenyl)acetamideAluminum chlorideNeat130-140 °C2 h5-Methoxyoxindole60-70%
2 5-MethoxyoxindoleSodium hydride, Methyl iodideDMF0 °C to RT12-16 h5-Methoxy-3,3-dimethylindolin-2-one70-85%

Conclusion

This application note details a reliable and efficient two-part synthetic route to 5-Methoxy-3,3-dimethylindolin-2-one. The protocols provided are based on well-established chemical transformations and have been designed for clarity and reproducibility. By following these procedures, researchers and drug development professionals can readily access this valuable building block for the synthesis of novel therapeutic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 573–577. [Link]

  • Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 6(3), x210214. [Link]

  • Acikbas, Y., et al. (2016). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. [Link]

  • Wikipedia. (2025). Stollé synthesis. Wikipedia. [Link]

  • Acikbas, Y., et al. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [Link]

  • Hino, K., et al. (2004). SYNTHESIS OF 5-METHYLINDOLE-4,7-QUINONE THROUGH A NEW CONSTRUCTION OF THE FUNCTIONALIZED INDOLE RING BASED ON THE ALLENE-MEDIATE. Chemical and Pharmaceutical Bulletin, 52(7), 860-863. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Isatin process and products.
  • SynArchive. (n.d.). Stollé Synthesis. SynArchive. [Link]

Sources

Application

The Strategic Utility of 5-Methoxy-3,3-dimethylindolin-2-one: A Versatile Intermediate in Modern Drug Discovery

Introduction: The Indolinone Scaffold as a Privileged Structure in Medicinal Chemistry The 2-indolinone (or oxindole) nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-indolinone (or oxindole) nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile template for the design of a wide array of biologically active molecules.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and, most notably, anticancer properties.[3][4] A key reason for this therapeutic versatility lies in the ability of the indolinone ring system to serve as a mimic of the tyrosine residue in the hinge region of various protein kinases, making it an effective pharmacophore for kinase inhibition.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and highly valuable derivative: 5-Methoxy-3,3-dimethylindolin-2-one . We will explore its synthesis, its derivatization into potent bioactive molecules, and the underlying mechanistic principles that drive its utility in drug discovery, with a particular focus on the development of multi-kinase inhibitors for oncology.

Part 1: Synthesis of the Core Intermediate: 5-Methoxy-3,3-dimethylindolin-2-one

A robust and efficient synthesis of the core intermediate is paramount for any drug discovery program. While several methods for indole synthesis exist, the Fischer indole synthesis remains a classic and reliable approach for constructing the indolinone core.[7][8] This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[8][9]

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of 5-Methoxy-3,3-dimethylindolin-2-one can be logically approached through the Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and isobutyraldehyde (2-methylpropanal). The reaction proceeds through the formation of the corresponding hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization under acidic conditions to yield the desired indolinone.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization 4-methoxyphenylhydrazine 4-Methoxyphenyl-hydrazine hydrazone N'-(2-methylpropylidene)-4-methoxyphenyl-hydrazine 4-methoxyphenylhydrazine->hydrazone + isobutyraldehyde Isobutyraldehyde isobutyraldehyde->hydrazone Condensation (-H₂O) protonation Protonation hydrazone->protonation H⁺ rearrangement [3,3]-Sigmatropic Rearrangement protonation->rearrangement cyclization_elimination Cyclization & -NH₃ rearrangement->cyclization_elimination target_intermediate 5-Methoxy-3,3-dimethylindolin-2-one cyclization_elimination->target_intermediate

Caption: Proposed Fischer indole synthesis of the target intermediate.

Protocol 1: Synthesis of 5-Methoxy-3,3-dimethylindolin-2-one

This protocol is based on the principles of the Fischer indole synthesis and may require optimization for specific laboratory conditions.[7][8]

Materials and Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Isobutyraldehyde

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium bicarbonate (1.1 eq) and stir for 15 minutes to neutralize the hydrochloride salt.

    • To this mixture, add isobutyraldehyde (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the ethanol under reduced pressure.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude hydrazone.

  • Cyclization (Indolization):

    • To the crude hydrazone, add polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-Methoxy-3,3-dimethylindolin-2-one.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10]

Part 2: Derivatization via Knoevenagel Condensation: Gateway to Bioactive Molecules

The true power of 5-Methoxy-3,3-dimethylindolin-2-one as an intermediate lies in the reactivity of the C3-methylene group. This position is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a particularly effective method for introducing a wide range of chemical diversity at this position.[11]

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[12] In the context of our intermediate, the C3-protons are sufficiently acidic to be deprotonated by a weak base, such as piperidine or an amine, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting aldol-type adduct readily dehydrates to form a stable, conjugated system. This reaction is highly efficient for creating C-C double bonds and allows for the facile introduction of various aryl and heteroaryl substituents.[13][14]

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration intermediate 5-Methoxy-3,3-dimethylindolin-2-one enolate Enolate Intermediate intermediate->enolate + base Base (e.g., Piperidine) base->enolate adduct Aldol Adduct enolate->adduct + aldehyde Aromatic Aldehyde (R-CHO) aldehyde->adduct dehydration Dehydration (-H₂O) adduct->dehydration final_product 3-Arylidene Derivative dehydration->final_product

Caption: Mechanism of the Knoevenagel condensation.

Protocol 2: Synthesis of a 3-Arylidene-5-methoxy-3,3-dimethylindolin-2-one Derivative

This protocol is adapted from a similar procedure for a related indolinone and is expected to be directly applicable.[11]

Materials and Reagents:

  • 5-Methoxy-3,3-dimethylindolin-2-one

  • Aromatic aldehyde (e.g., Indole-3-carboxaldehyde)

  • Absolute Ethanol

  • Piperidine

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aromatic aldehyde (1.5 eq) in absolute ethanol.

    • Add 5-Methoxy-3,3-dimethylindolin-2-one (1.0 eq) to the solution.

    • To this mixture, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/EtOAc solvent system).

  • Work-up and Purification:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • Concentrate the crude mixture under reduced pressure using a rotary evaporator.

    • Purify the resulting residue by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and concentrate them to yield the purified 3-arylidene derivative.

Expected Yields and Characterization:

Yields for Knoevenagel condensations with indolinones are typically good to excellent, often ranging from 70% to over 90%, depending on the specific aldehyde used.[11] The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Aldehyde ReactantRepresentative ProductExpected Yield Range
Benzaldehyde3-Benzylidene-5-methoxy-3,3-dimethylindolin-2-one85-95%
4-Chlorobenzaldehyde3-(4-Chlorobenzylidene)-5-methoxy-3,3-dimethylindolin-2-one80-90%
Indole-3-carboxaldehyde3-(1H-Indol-3-ylmethylene)-5-methoxy-3,3-dimethylindolin-2-one75-85%
4-Pyridinecarboxaldehyde5-Methoxy-3,3-dimethyl-3-(pyridin-4-ylmethylene)indolin-2-one70-80%

Part 3: Application in Drug Discovery - Targeting Angiogenesis in Cancer

Derivatives of the 5-methoxy-indolinone scaffold have emerged as potent inhibitors of receptor tyrosine kinases (RTKs) that are critical for tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[1] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

Nintedanib: A Case Study

A prominent example of a drug that utilizes a similar indolinone core is Nintedanib (Ofev®), a triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1] Nintedanib functions by competitively binding to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[7][9]

The general structure of Nintedanib and other similar kinase inhibitors highlights the importance of the 3-substituted indolinone core. The indolinone moiety occupies the adenine-binding region of the kinase, while the substituent at the C3 position extends into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.

Kinase_Inhibition cluster_0 Signaling Cascade cluster_1 Inhibition GF Growth Factors (VEGF, FGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, FGFR, PDGFR) GF->RTK Binds to Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Activates Cellular_Response Cell Proliferation, Migration, Survival Downstream->Cellular_Response Promotes Angiogenesis Angiogenesis Cellular_Response->Angiogenesis Inhibitor 5-Methoxy-3,3-dimethylindolin-2-one Derivative Block X Inhibitor->Block Block->RTK Inhibits ATP Binding

Caption: Inhibition of RTK signaling by indolinone derivatives.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

To evaluate the biological activity of newly synthesized derivatives, an in vitro kinase assay is essential. This protocol outlines a common method for assessing the inhibitory potential of compounds against VEGFR-2.[1][3][15]

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The amount of ATP consumed in the reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®), where a decrease in luminescence corresponds to increased kinase inhibition.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (Adenosine Triphosphate)

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White 96-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 1x Kinase Buffer containing a constant concentration of DMSO.

  • Master Mixture Preparation:

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Assay Plate Setup:

    • Add the master mixture to all wells of a 96-well plate.

    • Add the diluted test compound to the "Test Wells".

    • Add buffer with DMSO to the "Positive Control" (no inhibitor) wells.

    • Add buffer to the "Blank" (no enzyme) wells.

  • Enzyme Addition and Incubation:

    • Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

    • Add buffer to the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to all wells.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

5-Methoxy-3,3-dimethylindolin-2-one is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the ease of diversification at the C3 position via the Knoevenagel condensation provide a powerful platform for generating libraries of compounds for biological screening. The proven success of the indolinone scaffold in targeting key protein kinases involved in cancer and other diseases underscores the potential of derivatives of this intermediate. Future work in this area will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of their therapeutic potential in a wider range of diseases.

References

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. This reference is a placeholder for a specific article that would contain characterization data. A relevant example could be found in a publication detailing the synthesis of similar indolinone structures.
  • Wollin, L., et al. (2014). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434-1445. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • El-Damasy, A. K., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18953–18971. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI. [Link]

  • El-Damasy, A. K., et al. (2015). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. PubMed Central. [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]

  • Saeed, A., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(1), 101-109. [Link]

  • Taber, D. F., & Straney, P. J. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 15(1), 101-131. [Link]

  • Singh, G. S., & Pal, M. (2021). Indole derivatives as anti-tubercular agents: An overview on their synthesis and biological activities. Current Medicinal Chemistry, 28(22), 4531-4568. [Link]

Sources

Method

Application Note: Preparation of 5-Methoxy-3,3-dimethylindolin-2-one Stock Solutions in DMSO

Introduction & Scientific Rationale The indolin-2-one (oxindole) core is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery[1]. Its structural versatility allows it to mimic diver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The indolin-2-one (oxindole) core is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery[1]. Its structural versatility allows it to mimic diverse protein motifs, making it a foundational building block for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, as well as experimental compounds targeting Aurora kinases and CDKs[2],[1].

5-Methoxy-3,3-dimethylindolin-2-one is a highly functionalized derivative of this scaffold. The 5-methoxy group provides electron-donating properties that influence target binding affinity, while the 3,3-dimethyl substitution introduces critical steric bulk that restricts molecular rotation and enhances overall lipophilicity. Because of these specific physicochemical traits, preparing standardized, high-fidelity stock solutions is paramount to ensuring reproducible downstream in vitro bioassays. This guide provides a self-validating protocol for the solvation, quality control, and handling of this compound.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the quantitative parameters of the solute. Table 1 summarizes the core properties required for accurate gravimetric and volumetric calculations.

Table 1: Physicochemical Properties of 5-Methoxy-3,3-dimethylindolin-2-one

ParameterSpecification
Chemical Name 5-Methoxy-3,3-dimethylindolin-2-one
CAS Number 87234-57-9[3]
Molecular Formula C₁₁H₁₃NO₂[4]
Molecular Weight 191.23 g/mol [4]
Appearance Solid powder[5]
Primary Solvent Dimethyl sulfoxide (DMSO)[6]
Storage (Solid) -20°C to -80°C (Desiccated)[2]

Causality of Solvent Selection: Why DMSO?

The selection of Dimethyl sulfoxide (DMSO) as the primary vehicle is not arbitrary; it is dictated by the thermodynamic and structural realities of the indolin-2-one scaffold[7].

  • Hydrogen Bonding Dynamics: The N-H group at the 1-position of the indolin-2-one ring acts as a strong hydrogen bond donor. DMSO is a highly polar aprotic solvent with a strong hydrogen bond acceptor capacity (via its oxygen atom), allowing it to effectively solvate the secondary amine[1],[7].

  • Amphiphilic Solvation: The 3,3-dimethyl and 5-methoxy groups significantly increase the hydrophobicity and crystal lattice energy of the molecule. DMSO's unique amphiphilic nature accommodates these non-polar domains, preventing the micro-aggregation or micelle formation that frequently plagues aqueous buffer preparations[8].

Preparation Protocol: A Self-Validating Workflow

A protocol is only robust if it includes built-in verification. Visual clearance of a solute does not guarantee the absence of micro-precipitates or chemical degradation. This workflow integrates a Quality Control (QC) step to create a self-validating system .

Volumetric Calculations

Use Table 2 to determine the exact volume of anhydrous DMSO required to achieve standard stock concentrations based on the starting mass of the compound.

Table 2: Reconstitution Matrix for Standard Stock Concentrations

Mass of CompoundVol. of DMSO for 10 mMVol. of DMSO for 20 mMVol. of DMSO for 50 mM
1.0 mg 522.9 µL261.5 µL104.6 µL
5.0 mg 2,614.6 µL1,307.3 µL522.9 µL
10.0 mg 5,229.3 µL2,614.6 µL1,045.9 µL
(Calculations based on MW = 191.23 g/mol . Formula: Volume [µL] = (Mass [µg] / MW) / Concentration [mM])
Step-by-Step Solvation Methodology
  • Thermal Equilibration (Critical): Remove the solid compound from -20°C storage and allow the sealed vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture. Because DMSO is highly hygroscopic, water contamination drastically reduces the solubility of lipophilic compounds and promotes precipitation[8].

  • Gravimetric Weighing: Weigh the desired mass of 5-Methoxy-3,3-dimethylindolin-2-one using a calibrated analytical microbalance in a static-free environment.

  • Solvent Addition: Add the calculated volume (from Table 2) of newly opened, anhydrous, sterile-filtered DMSO (≥99.9% purity)[8].

  • Mechanical Disruption: Vortex the mixture vigorously for 30–60 seconds.

  • Acoustic Cavitation (Sonication): If particulate matter remains, sonicate the vial in a water bath at RT for 5–10 minutes. Causality: Sonication provides the necessary activation energy to disrupt the dense crystal lattice induced by the 3,3-dimethyl groups without subjecting the compound to thermal degradation risks associated with direct heating[2],[8].

Quality Control (QC) & Validation

To establish a self-validating system, do not rely solely on visual inspection.

  • Action: Extract a 1 µL aliquot of the prepared stock and dilute it in 99 µL of an Acetonitrile/Water (50:50) mixture.

  • Validation: Run a rapid LC-MS or HPLC-UV analysis (monitoring at 254 nm for the oxindole chromophore). Confirm the presence of the exact target mass (m/z ~192.1 [M+H]⁺) and ensure chromatographic purity is >95%. This confirms complete solvation and the absence of oxidative degradation prior to long-term storage.

Storage and Handling

  • Aliquoting: Dispense the validated stock solution into single-use, low-retention polypropylene or amber glass vials.

  • Cryo-Storage: Store aliquots at -80°C for long-term stability (up to 1–2 years) or -20°C for short-term use (months)[2],[8].

  • Freeze-Thaw Causality: Strictly avoid repeated freeze-thaw cycles. Temperature fluctuations cause localized concentration gradients and irreversible micro-precipitation of the indolin-2-one core, which will artificially lower the effective concentration in downstream kinase assays[8].

Workflow Visualization

G Solid 5-Methoxy-3,3-dimethylindolin-2-one (Solid Powder) Solvent Add Anhydrous DMSO (Vortex & Sonicate) Solid->Solvent Gravimetric Weighing (Equilibrate to RT) QC Quality Control (LC-MS / HPLC-UV) Solvent->QC Visual Clearance & Complete Solvation Aliquots Aliquoting (Single-use vials) QC->Aliquots Purity & Conc. Validated (>95%) Storage Cryo-Storage (-20°C to -80°C) Aliquots->Storage Prevent Degradation & Moisture Assay In Vitro Bioassays (e.g., Kinase Inhibition) Storage->Assay Thaw at RT (Avoid Freeze-Thaw)

Figure 1: Self-validating workflow for the preparation, QC, and storage of indolin-2-one stock solutions.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Targets (MDPI). Available at:[Link]

  • Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of Novel Compounds

Introduction: A Foundational Tool in Cellular Analysis In the realms of biomedical research and pharmaceutical development, the accurate assessment of cell viability is a cornerstone of experimental inquiry. In vitro cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Foundational Tool in Cellular Analysis

In the realms of biomedical research and pharmaceutical development, the accurate assessment of cell viability is a cornerstone of experimental inquiry. In vitro cell viability assays are indispensable tools for evaluating the effects of chemical compounds, biologics, and other therapeutic modalities on cellular health. These assays provide critical data on cytotoxicity, cytostaticity, and proliferation, thereby guiding the identification of promising drug candidates and the elucidation of fundamental biological processes.

This document provides a comprehensive guide to a robust and widely adopted method for determining cell viability: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the principles and protocols detailed herein are broadly applicable, they are presented as a framework for the investigation of novel chemical entities. For the purposes of this guide, we will refer to the compound of interest as "5-Methoxy-3,3-dimethylindolin-2-one," acknowledging that for any new compound, empirical optimization is a prerequisite for generating reliable and reproducible data.

The Scientific Bedrock: Understanding Cell Viability Metrics

The term "cell viability" is a multifaceted concept that can be interrogated through various cellular processes. The choice of assay is therefore a critical experimental decision, contingent on the specific scientific question being addressed. The most common assays measure:

  • Metabolic Activity: Assays such as the MTT, MTS, and WST-1 are predicated on the principle that viable cells maintain a reducing intracellular environment.[1][2][3][4] Mitochondrial dehydrogenases in living cells cleave a tetrazolium salt to a colored formazan product, providing a quantitative measure of metabolic function.[1][3]

  • Membrane Integrity: The integrity of the plasma membrane is a hallmark of a living cell. Assays like the Trypan Blue exclusion test and the Lactate Dehydrogenase (LDH) release assay distinguish between viable and non-viable cells based on the permeability of the cell membrane.[5][6][7][8]

  • ATP Content: The intracellular concentration of ATP is a sensitive indicator of cell health, as it is rapidly depleted in the event of cell death. Luminescence-based assays that quantify ATP levels are a highly sensitive method for assessing cell viability.[9]

Each of these methods offers distinct advantages and limitations. For the initial screening of a novel compound such as 5-Methoxy-3,3-dimethylindolin-2-one, a metabolic activity assay like the MTT assay provides a reliable, cost-effective, and high-throughput compatible starting point.

The MTT Assay: A Detailed Mechanistic and Practical Guide

The MTT assay is a colorimetric method that has become a staple in cell biology and toxicology. Its enduring popularity is a testament to its simplicity and reproducibility.

Mechanism of Action

The assay's mechanism is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[3][10] This conversion is predominantly carried out by mitochondrial succinate dehydrogenase in metabolically active cells. Consequently, the amount of formazan produced is directly proportional to the number of viable cells.[1][3][11] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[10]

Experimental Workflow: A Visual Guide

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5,000-10,000 cells/well) incubation_24h 3. 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_prep 2. Prepare Serial Dilutions of 5-Methoxy-3,3-dimethylindolin-2-one compound_addition 4. Compound Addition (Varying Concentrations) compound_prep->compound_addition incubation_24h->compound_addition incubation_exp 5. Experimental Incubation (e.g., 24, 48, or 72 hours) compound_addition->incubation_exp mtt_addition 6. Add MTT Reagent (Final conc. 0.5 mg/mL) incubation_exp->mtt_addition incubation_mtt 7. Incubate for 2-4 hours (Formazan Formation) mtt_addition->incubation_mtt solubilization 8. Solubilize Formazan (e.g., with DMSO) incubation_mtt->solubilization read_absorbance 9. Read Absorbance (570 nm) solubilization->read_absorbance data_processing 10. Data Processing (% Viability vs. Control) read_absorbance->data_processing ic50_determination 11. Determine IC50 Value data_processing->ic50_determination

Sources

Method

Application Note: HPLC Method Development and Validation for 5-Methoxy-3,3-dimethylindolin-2-one

Introduction & Physicochemical Profiling 5-Methoxy-3,3-dimethylindolin-2-one (CAS: 87234-57-9) is a highly functionalized oxindole derivative. Oxindoles are privileged scaffolds in medicinal chemistry, frequently serving...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

5-Methoxy-3,3-dimethylindolin-2-one (CAS: 87234-57-9) is a highly functionalized oxindole derivative. Oxindoles are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. These compounds are often synthesized via transition-metal-catalyzed domino coupling reactions[1], which can generate a complex matrix of structurally similar byproducts. Consequently, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for monitoring reaction progress, assessing Active Pharmaceutical Ingredient (API) purity, and isolating impurities.

To design an effective chromatographic method, we must first analyze the physicochemical properties of the analyte:

  • Structural Features: The molecule contains a hydrophobic gem-dimethyl group at the C3 position, an electron-donating 5-methoxy group, and a polar lactam core (cyclic amide).

  • Lipophilicity (LogP): Estimated at ~2.3. The presence of the dimethyl groups significantly increases the molecule's hydrophobicity compared to the parent indolin-2-one, making it highly suitable for reversed-phase chromatography (RPC).

  • Acid-Base Properties (pKa): The lactam nitrogen (NH) is weakly acidic (pKa ~14). At typical RPC mobile phase pH ranges (pH 2–7), the molecule remains entirely neutral.

  • Chromophores: The conjugated aromatic system and the methoxy auxochrome provide strong UV absorption maxima at approximately 254 nm and 285 nm.

Method Development Rationale

The development of this method relies on the differential partitioning of analytes between a stationary phase and a mobile phase[2]. Every parameter in this protocol was selected based on direct causality to the molecule's chemical profile.

Fig 1. Systematic HPLC method development workflow for 5-Methoxy-3,3-dimethylindolin-2-one.

Stationary Phase Selection

A C18 (Octadecylsilane) column (150 mm × 4.6 mm, 3.5 µm) was selected. The C18 carbon load provides sufficient hydrophobic retention for the gem-dimethyl and aromatic moieties. An end-capped column is mandatory; residual silanols on the silica surface can act as weak acids (pKa ~4.5) and hydrogen-bond with the polar lactam carbonyl, leading to severe peak tailing.

Mobile Phase & pH Control
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 100% Acetonitrile (ACN). Causality: Although 5-Methoxy-3,3-dimethylindolin-2-one is neutral under acidic conditions, 0.1% TFA drops the mobile phase pH to ~2.0. This deliberately suppresses the ionization of any residual silanols on the stationary phase, effectively eliminating secondary ion-exchange interactions and ensuring a sharp, symmetrical peak[2].

Elution Strategy

A gradient elution profile is employed rather than an isocratic method. The gradient starts at 10% B to retain polar synthetic precursors, ramping to 90% B to elute the highly retained target compound and completely wash the column of lipophilic catalyst ligands or heavy byproducts.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of a rigorous System Suitability Test (SST) acts as a quality gate; the analysis cannot proceed unless the system proves its precision and resolving power.

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade TFA. Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Methoxy-3,3-dimethylindolin-2-one reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (10% ACN / 90% Water).

    • Causality: Diluting the final working standard in the initial mobile phase prevents the "solvent-mismatch effect"—a phenomenon where injecting a strong organic solvent into a highly aqueous mobile phase causes peak fronting and band broadening.

Step 3: Chromatographic Setup
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm.

  • Column Oven Temperature: 30°C. (Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks).

  • Detection: UV at 254 nm (primary quantification) and 285 nm (secondary confirmation).

  • Injection Volume: 10 µL.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (Acetonitrile)
0.01.09010
10.01.01090
12.01.01090
12.11.09010
15.01.09010
Step 4: System Suitability Testing (SST)

Inject the 50 µg/mL working standard six consecutive times. Calculate the Retention Time (RT), Tailing Factor (Tf), Theoretical Plates (N), and the relative standard deviation (%RSD) of the peak areas. Proceed to sample analysis only if the criteria in Table 2 are met.

Method Validation Strategy

According to the ICH Q2(R2) guidelines, the validation of analytical procedures must demonstrate that the method is fit for its intended purpose. This requires a structured evaluation of specific performance characteristics.

Fig 2. Core validation parameters evaluated per ICH Q2(R2) guidelines.

  • Specificity: Demonstrated by injecting a blank (diluent) and ensuring no interfering peaks co-elute with 5-Methoxy-3,3-dimethylindolin-2-one. A Photodiode Array (PDA) detector is used to verify peak purity.

  • Linearity and Range: Evaluated by analyzing standard solutions spanning 80% to 120% of the target concentration[3].

  • Accuracy: Assessed via spike-recovery experiments, where known amounts of the standard are added to a sample matrix and the recovery percentage is calculated[3].

Quantitative Data & Results

The method was executed and validated against stringent compendial standards. The self-validating SST parameters confirm the structural integrity of the chromatographic system prior to data acquisition.

Table 2: System Suitability Test (SST) Criteria & Observed Data

ParameterAcceptance CriteriaObserved Value (Typical)Pass/Fail
Retention Time (RT)± 2.0% RSD6.45 minPASS
Tailing Factor (Tf)≤ 1.51.12PASS
Theoretical Plates (N)≥ 500012,500PASS
Injection Precision≤ 2.0% RSD (n=6)0.45%PASS

Table 3: ICH Q2(R2) Validation Summary

Validation ParameterRange / CriteriaResults
Linearity Range 10 - 100 µg/mLR² = 0.9998
Accuracy (Recovery) 80%, 100%, 120% spike levels99.2% - 100.8%
Method Precision %RSD of 6 independent preps0.68%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.50 µg/mL

Conclusion

A highly specific, accurate, and stability-indicating HPLC method was successfully developed for the analysis of 5-Methoxy-3,3-dimethylindolin-2-one. By understanding the physicochemical causality of the analyte—specifically its lipophilicity and the potential for silanol interactions with its lactam core—we engineered a gradient method utilizing a C18 stationary phase and a TFA-buffered mobile phase. The method strictly adheres to ICH Q2(R2) validation guidelines, ensuring it is a trustworthy, self-validating protocol suitable for routine quality control and pharmaceutical development workflows.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Official Guidelines. URL: [Link]

  • The Royal Society of Chemistry. "Copper-Catalyzed Domino Coupling Reaction: An Efficient Method to Synthesize Oxindoles." Organic & Biomolecular Chemistry, 2012. URL:[Link]

  • World Journal of Pharmaceutical and Medical Research. "HPLC Method Development and Validation." WJPMR, 2023. URL:[Link]

Sources

Application

Application Notes: 5-Methoxy-3,3-dimethylindolin-2-one in Kinase Inhibitor Design

Introduction: The Oxindole Core as a Privileged Scaffold in Kinase Inhibition Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxindole Core as a Privileged Scaffold in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and metabolism, by catalyzing the phosphorylation of specific substrates.[1][2] Their frequent deregulation in diseases, particularly cancer, has made them one of the most important families of drug targets.[2] Small-molecule kinase inhibitors have emerged as a highly successful therapeutic strategy, with numerous approved drugs transforming patient outcomes.[3]

Within the landscape of kinase inhibitor design, the indolin-2-one (or oxindole) scaffold has surfaced as a "privileged" chemical framework.[1][3] Its inherent structural features allow it to function as an effective mimic of the adenine region of ATP, enabling it to competitively bind within the highly conserved ATP-binding pocket of kinases. The defining feature of this interaction is the formation of critical hydrogen bonds between the oxindole's lactam moiety and the amino acid backbone of the kinase "hinge" region, which is a cornerstone of ATP-competitive inhibition.[3][4]

This guide focuses on a specific, less-explored derivative: 5-Methoxy-3,3-dimethylindolin-2-one . While structurally related to the core of blockbuster drugs like Sunitinib (which features a 5-fluoroindolin-2-one core), the presence of the gem-dimethyl group at the C3 position fundamentally alters its synthetic utility and potential biological profile.[5] Unlike traditional 3-unsubstituted oxindoles that are typically functionalized via Knoevenagel or Claisen-Schmidt condensation reactions, the 3,3-disubstitution in our target scaffold blocks this reactive site.[6][7] This necessitates alternative synthetic strategies and offers a unique opportunity to explore new chemical space, potentially leading to inhibitors with improved metabolic stability, altered binding modes, or novel selectivity profiles.

These notes provide a comprehensive guide for researchers, from the fundamental design principles and structure-activity relationships (SAR) to detailed synthetic and biological evaluation protocols for leveraging the 5-Methoxy-3,3-dimethylindolin-2-one scaffold in the discovery of novel kinase inhibitors.

Section 1: Design Principles & Structure-Activity Relationship (SAR)

The Kinase ATP-Binding Site: A Privileged Target

The ATP-binding site of a kinase, while conserved across the kinome, possesses subtle but exploitable differences. It is generally composed of:

  • The Hinge Region: A flexible loop of 5-6 amino acids that connects the N- and C-terminal lobes of the kinase domain. The backbone amides and carbonyls of this region form key hydrogen bonds with the adenine of ATP, and thus, with ATP-competitive inhibitors.[4]

  • Hydrophobic Pockets: Adjacent to the hinge, these pockets accommodate the ribose and are often exploited by inhibitor side chains to enhance potency and selectivity.

  • The DFG Motif: A conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("in" for active, "out" for inactive) defines different states of the kinase that can be selectively targeted by Type II inhibitors.[8] The oxindole core typically targets the DFG-in (active) conformation, classifying its derivatives as Type I inhibitors.

Mechanism of Inhibition: The Oxindole Hinge-Binding Motif

The efficacy of the indolin-2-one scaffold is primarily attributed to its ability to act as a bioisostere of the adenine base of ATP. The lactam NH group acts as a hydrogen bond donor, while the adjacent carbonyl oxygen serves as a hydrogen bond acceptor, perfectly complementing the hydrogen bonding pattern of the kinase hinge.

cluster_0 Kinase Hinge Region cluster_1 Oxindole Inhibitor Core Hinge_NH Backbone N-H (e.g., Cys919 in VEGFR2) Oxindole C=O N-H 5-Methoxy-3,3-dimethylindolin-2-one Hinge_NH->Oxindole:f0 H-Bond (Acceptor) Hinge_CO Backbone C=O (e.g., Glu917 in VEGFR2) Oxindole:f1->Hinge_CO H-Bond (Donor)

Caption: General hydrogen bonding pattern of the oxindole core with the kinase hinge region.
Structure-Activity Relationships (SAR) of Oxindole Inhibitors

Extensive research on Sunitinib and other oxindole analogs has established key SAR principles that can guide the design of new inhibitors based on our scaffold.[9][10][11]

Position/ModificationObservationRationale & Implication for Design
Oxindole C5-Substituent Electron-withdrawing groups (e.g., Fluoro in Sunitinib) or electron-donating groups (e.g., Methoxy) are well-tolerated.[4]The 5-methoxy group is a valid starting point. It may improve solubility and can be a handle for further modification. Its electronic properties can subtly tune the H-bonding capacity of the lactam.
Oxindole N1-Substituent Generally unsubstituted (N-H) to preserve the crucial H-bond donor capability.N-alkylation is generally disfavored as it removes a key hinge interaction. However, in some contexts, it can be used to probe specific pockets if the primary binding affinity is achieved elsewhere.
C3-Position Typically substituted with an exocyclic double bond linked to another heterocycle (e.g., a pyrrole).[11]This is the key point of divergence. With the 3,3-dimethyl scaffold, this linkage is impossible. Linkage to the rest of the pharmacophore must occur at a different position, such as N1 or C6/C7 of the oxindole ring.
gem-Dimethyl Group (C3) Not present in most clinical inhibitors.This modification may confer a metabolic stability advantage by blocking C3 oxidation. It also adds steric bulk, which will influence the inhibitor's orientation in the ATP pocket and must be accounted for in the linker design.
Linked Heterocycle/Side Chain The moiety attached to the oxindole core is critical for targeting selectivity and occupying hydrophobic pockets.[11]The design of the linker and the distal group attached to the 5-methoxy-3,3-dimethylindolin-2-one core will be the primary driver of potency and selectivity for the target kinase.

Section 2: Synthetic Protocols & Methodologies

The C3-disubstitution of the target scaffold prohibits the conventional Knoevenagel condensation. Therefore, an alternative strategy, such as a Suzuki or Buchwald-Hartwig cross-coupling reaction on a halogenated version of the scaffold, is proposed for its incorporation into a final inhibitor.

Protocol 2.1: Synthesis of a Halogenated Core Scaffold (6-Bromo-5-methoxy-3,3-dimethylindolin-2-one)

This protocol outlines a plausible route to a key intermediate suitable for cross-coupling reactions. The rationale is to introduce a chemical handle (bromine) onto the aromatic ring that can be used to connect the rest of the inhibitor structure.

Step 1: Synthesis of 2-bromo-4-methoxyaniline

  • To a solution of 4-methoxyaniline (1.0 eq) in acetic acid at 0°C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 2: Synthesis of N-(2-bromo-4-methoxyphenyl)-2-chloro-2-methylpropanamide

  • To a solution of 2-bromo-4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, add 2-chloro-2-methylpropanoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield the crude amide.

Step 3: Intramolecular Friedel-Crafts Cyclization

  • Add the crude amide from the previous step to a flask containing aluminum chloride (AlCl₃) (3.0 eq) at 0°C.

  • Warm the mixture to 80°C and stir for 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with ethyl acetate, wash the organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 6-Bromo-5-methoxy-3,3-dimethylindolin-2-one .

Protocol 2.2: Example Incorporation via Suzuki Coupling

This protocol demonstrates how the synthesized bromo-oxindole intermediate can be coupled with a boronic acid ester to assemble the final kinase inhibitor.

Start Start: Assemble Reagents Step1 Combine Bromo-Oxindole (1.0 eq), Boronic Ester (1.2 eq), and Pd Catalyst (e.g., Pd(dppf)Cl2, 0.1 eq) in a reaction vessel. Start->Step1 Step2 Add a base (e.g., K2CO3, 2.0 eq) and a solvent mixture (e.g., Dioxane/Water). Step1->Step2 Step3 Degas the mixture (Argon bubbling) for 15-20 minutes. Step2->Step3 Step4 Heat the reaction to reflux (e.g., 90-100 °C) for 6-12 hours. Step3->Step4 Step5 Monitor reaction progress by LC-MS. Step4->Step5 Step6 Cool to room temperature. Perform aqueous workup (extraction with EtOAc). Step5->Step6 Step7 Purify the crude product by flash column chromatography. Step6->Step7 End End: Characterize Final Product (NMR, MS) Step7->End

Caption: General workflow for Suzuki coupling to functionalize the oxindole core.

Detailed Steps:

  • Reaction Setup: In a flask purged with argon, combine 6-Bromo-5-methoxy-3,3-dimethylindolin-2-one (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (e.g., 90°C) and stir under argon. Monitor the reaction's completion using TLC or LC-MS (typically 6-12 hours).

  • Workup: Once complete, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to obtain the final inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Biochemical and Cellular Evaluation Protocols

Once a compound is synthesized, its biological activity must be rigorously tested. This involves a tiered approach, starting with direct enzyme inhibition and moving to cell-based models.[12][13]

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol determines the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (the IC50 value). It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]

Principle: The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal directly proportional to the initial kinase activity.

Start Start: Prepare Reagents Step1 Dispense serially diluted inhibitor (in DMSO) into a 384-well plate. Start->Step1 Step2 Add purified kinase enzyme and substrate mixture to each well. Step1->Step2 Step3 Initiate reaction by adding ATP. Incubate at 30 °C for 60 min. Step2->Step3 Step4 Stop reaction & deplete ATP: Add ADP-Glo™ Reagent. Incubate at RT for 40 min. Step3->Step4 Step5 Detect ADP: Add Kinase Detection Reagent. Incubate at RT for 30 min. Step4->Step5 Step6 Measure luminescence with a plate reader. Step5->Step6 Step7 Calculate % inhibition and determine IC50 value using dose-response curve fitting. Step6->Step7 End End: IC50 Value Obtained Step7->End

Caption: Workflow for a luminescent-based in vitro kinase assay.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)[15]

  • Test inhibitor (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution series of the test inhibitor (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

  • Assay Plate Setup: Add 50 nL of each inhibitor dilution to the assay plate wells. Include controls for 100% activity (DMSO only) and 0% activity (a known potent inhibitor like Staurosporine).

  • Kinase/Substrate Addition: Add 2.5 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Reaction Initiation: Add 2.5 µL of ATP solution (at a concentration near the Km for the target kinase) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data relative to the high (DMSO) and low (Staurosporine) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3.2: Cell-Based Phosphorylation Assay

This assay validates that the inhibitor can enter cells and engage its target in a physiological context.[13][16] It measures the phosphorylation of a known downstream substrate of the target kinase.

Procedure:

  • Cell Culture: Plate cancer cells known to have active signaling through your target kinase (e.g., HUVECs for VEGFR2) in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation (if required): To reduce basal signaling, serum-starve the cells for 4-16 hours.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for 1-2 hours.

  • Ligand Stimulation: Stimulate the kinase pathway by adding the appropriate ligand (e.g., VEGF for VEGFR2) for 5-15 minutes.

  • Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.

  • Detection (ELISA-based):

    • Transfer the lysate to an ELISA plate pre-coated with an antibody that captures the total substrate protein.

    • Detect the phosphorylated substrate using a primary antibody specific to the phospho-site, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and read the signal on a plate reader.[17]

  • Data Analysis: Normalize the phosphorylation signal to the total protein signal or cell number and determine the IC50 from a dose-response curve.

Section 4: Early-Stage Pharmacokinetic (PK) Profiling

Before committing to expensive and time-consuming in vivo studies, it is crucial to assess the drug-like properties of a new inhibitor. Computational tools provide a rapid, cost-effective first pass at predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[18][19]

In Silico ADMET Prediction

Web-based platforms like pkCSM and ADMET-AI use machine learning models trained on large experimental datasets to predict key pharmacokinetic parameters from a chemical structure (SMILES string).[18][20]

Procedure:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for your designed inhibitor.

  • Submit the SMILES string to a freely accessible web server such as ADMET-AI.[20]

  • Analyze the predicted parameters, focusing on key indicators of drug-likeness.

Table of Key Predicted ADMET Parameters and Their Interpretation:

ParameterDesired Range/ValueInterpretation & Significance
Human Intestinal Absorption (HIA) > 80%High value suggests good absorption after oral administration.
Caco-2 Permeability > 1 x 10⁻⁶ cm/sPredicts passive diffusion across the gut wall. High permeability is favorable for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability Target DependentFor oncology targets outside the CNS, low BBB permeability is desired to minimize neurological side effects. For brain cancer targets, high permeability is required.
CYP450 Inhibition (e.g., 2D6, 3A4) Non-inhibitorInhibition of major CYP enzymes can lead to dangerous drug-drug interactions.
hERG Inhibition Non-inhibitorInhibition of the hERG potassium channel is a major risk factor for cardiac arrhythmia (cardiotoxicity).
Ames Mutagenicity NegativePredicts the potential of the compound to cause DNA mutations, a key indicator of carcinogenicity.

Conclusion & Future Directions

The 5-Methoxy-3,3-dimethylindolin-2-one scaffold represents an intriguing and underexplored starting point for the design of novel kinase inhibitors. While its C3-disubstitution precludes traditional synthetic routes, it opens the door to alternative chemical strategies that may yield compounds with unique pharmacological profiles. The gem-dimethyl group could enhance metabolic stability, a critical parameter in drug design.

By leveraging the well-established SAR of the broader oxindole class and applying the modern synthetic and biological protocols detailed in these notes, researchers can effectively design, synthesize, and evaluate new chemical entities based on this scaffold. Future work should focus on building a diverse library of compounds by exploring various linkers and distal functionalities coupled to the C6 position. Screening this library against a panel of kinases will be essential to identify potent and selective inhibitors, paving the way for the development of the next generation of targeted therapies.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Li, J., et al. (2007). Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. Analytica Chimica Acta.
  • NIH. In vitro NLK Kinase Assay.
  • BenchChem. An In-depth Technical Guide to the Synthesis and Purification of Sunitinib-d10.
  • Shankaraiah, N., et al. Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances. ResearchGate.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • BenchChem. Application Notes and Protocols for In Vitro Kinase Assay of Peraquinsin.
  • Shankaraiah, N., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry.
  • PubMed. (2007). Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. Analytica Chimica Acta.
  • Pires, D.E.V., et al. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.
  • Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Selleck Chemicals. (2024). Sunitinib (SU11248) Malate Tyrosine Kinase Inhibitor.
  • ResearchGate. (2023). Application of sunitinib in cancer treatment and analysis of its synthetic route.
  • Zhang, H., et al. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC - NIH.
  • ResearchGate. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Cell Signaling Technology. Sunitinib (#12328) Datasheet With Images.
  • BenchChem. Application Notes and Protocols: Synthesis of Bioactive Derivatives from 5-Methoxy-1,3-dimethyl-2-indolinone.
  • RSC Publishing. (2025). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition.
  • Popat, S., et al. Sunitinib: the antiangiogenic effects and beyond. PMC - NIH.
  • Wikipedia. Sunitinib.
  • MDPI. (2026). Comparative Molecular Docking and Pharmacokinetic Profiling of Cinnamic Acid and Oleic Acid from Cinnamomum verum as Potential Inhibitors of Dengue Virus Proteins.
  • ResearchGate. The design and structure–activity relationship of sunitinib.
  • Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie.
  • UPCommons. European Journal of Medicinal Chemistry.

Sources

Method

Catalytic Asymmetric Synthesis Involving 5-Methoxy-3,3-dimethylindolin-2-one: A Guide to Application and Protocol Development

Introduction: The Significance of the 5-Methoxy-3,3-dimethylindolin-2-one Scaffold The 5-Methoxy-3,3-dimethylindolin-2-one, also known as 5-methoxy-3,3-dimethyl-2-oxindole, is a privileged heterocyclic motif of significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 5-Methoxy-3,3-dimethylindolin-2-one Scaffold

The 5-Methoxy-3,3-dimethylindolin-2-one, also known as 5-methoxy-3,3-dimethyl-2-oxindole, is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. The oxindole core is a common feature in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The gem-dimethyl substitution at the C3 position introduces a quaternary stereocenter, a structural feature that can impart unique conformational constraints and metabolic stability to drug candidates. The methoxy group at the C5 position further modulates the electronic properties and potential for hydrogen bonding interactions of the molecule, making it a versatile starting material for the synthesis of complex molecular architectures.

The development of catalytic asymmetric methods to functionalize this scaffold is of paramount importance. Such methods allow for the stereocontrolled installation of new chiral centers, providing access to enantiomerically pure compounds. This is critical in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth overview of the principles and practical protocols for the catalytic asymmetric functionalization of oxindole scaffolds, with a focus on the application to 5-Methoxy-3,3-dimethylindolin-2-one and its derivatives.

Core Concepts in Asymmetric Catalysis of Oxindoles

The C3 position of the oxindole ring is prone to enolization, forming a nucleophilic enolate that can react with various electrophiles. Asymmetric catalysis seeks to control the facial selectivity of this reaction, leading to the preferential formation of one enantiomer of the product. Two main strategies have proven highly effective:

  • Organocatalysis: Chiral small organic molecules, such as proline derivatives, cinchona alkaloids, and chiral phosphoric acids, are used to catalyze the reaction. These catalysts can activate the substrates through the formation of covalent intermediates (e.g., enamines) or through non-covalent interactions (e.g., hydrogen bonding).[1]

  • Metal Catalysis: Chiral complexes of transition metals (e.g., palladium, copper, rhodium, molybdenum) are employed as catalysts. The metal center coordinates to the substrate, and the chiral ligand environment dictates the stereochemical outcome of the reaction.[1][2]

Common asymmetric transformations of oxindole derivatives include aldol reactions, Mannich reactions, Michael additions, and cycloadditions, all of which can be used to construct complex chiral molecules from simple precursors.[1][2][3]

Application Note 1: Asymmetric [3+2] Cycloaddition for the Synthesis of Spiro[pyrrolidin-3,3′-oxindoles]

Spiro[pyrrolidin-3,3′-oxindole] derivatives are a particularly important class of compounds due to their presence in numerous bioactive natural products and pharmaceuticals.[4] The catalytic asymmetric [3+2] cycloaddition reaction is a powerful method for the construction of this spirocyclic system.

Scientific Rationale and Mechanistic Insight

This protocol describes a three-component 1,3-dipolar cycloaddition reaction between a methyleneindolinone (derived from an isatin), an aldehyde, and an amino ester. The reaction is catalyzed by a chiral phosphoric acid (CPA). The CPA acts as a Brønsted acid catalyst, protonating the imine formed in situ from the aldehyde and amino ester to generate an azomethine ylide. Simultaneously, the CPA can activate the methyleneindolinone electrophile through hydrogen bonding. This dual activation brings the reactants together in a well-organized, chiral transition state, leading to high levels of stereocontrol.[4]

The logical flow of this catalytic cycle can be visualized as follows:

G cluster_0 Catalytic Cycle AminoEster Amino Ester Imine Imine AminoEster->Imine + Aldehyde - H2O Aldehyde Aldehyde AzomethineYlide Azomethine Ylide Imine->AzomethineYlide + CPA-H - CPA- TransitionState [CPA-H...Ylide...Activated Indolinone] Transition State AzomethineYlide->TransitionState CPA_H Chiral Phosphoric Acid (CPA-H) CPA_H->Imine Methyleneindolinone Methyleneindolinone CPA_H->Methyleneindolinone CPA_anion Chiral Phosphate Anion (CPA-) CPA_anion->TransitionState Activated_Methyleneindolinone Activated Methyleneindolinone Methyleneindolinone->Activated_Methyleneindolinone + CPA-H Activated_Methyleneindolinone->TransitionState SpiroProduct_complex Product-Catalyst Complex TransitionState->SpiroProduct_complex [3+2] Cycloaddition SpiroProduct_complex->CPA_H Catalyst Regeneration SpiroProduct Spiro[pyrrolidin-3,3'-oxindole] SpiroProduct_complex->SpiroProduct - CPA-H

Caption: Catalytic cycle for the asymmetric [3+2] cycloaddition.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of spiro[pyrrolidin-3,3′-oxindoles] and is expected to be applicable to derivatives of 5-Methoxy-3,3-dimethylindolin-2-one.[4]

Materials:

  • Methyleneindolinone derivative (e.g., from 5-Methoxy-3,3-dimethyl-2-oxindole) (0.1 mmol)

  • Aldehyde (0.12 mmol)

  • Amino ester hydrochloride (e.g., methyl glycinate hydrochloride) (0.15 mmol)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (0.01 mmol, 10 mol%)

  • Triethylamine (0.15 mmol)

  • Dichloromethane (DCM), anhydrous (1.0 mL)

Procedure:

  • To a dry reaction vial, add the methyleneindolinone (0.1 mmol), the amino ester hydrochloride (0.15 mmol), and the chiral phosphoric acid catalyst (0.01 mmol).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the aldehyde (0.12 mmol) followed by triethylamine (0.15 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spiro[pyrrolidin-3,3′-oxindole] product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes representative results for this type of reaction, demonstrating the high efficiency and stereoselectivity that can be achieved.

EntryAldehydeAmino EsterYield (%)dree (%)
1BenzaldehydeMethyl Glycinate95>95:596
24-NitrobenzaldehydeEthyl Glycinate98>95:598
32-NaphthaldehydeMethyl Glycinate92>95:594
4CinnamaldehydeMethyl Glycinate89>95:592

Data are representative and based on analogous systems.[4]

Application Note 2: Molybdenum-Catalyzed Asymmetric Allylic Alkylation

The introduction of an allyl group at the C3 position of the oxindole scaffold provides a versatile handle for further synthetic transformations. The molybdenum-catalyzed asymmetric allylic alkylation (AAA) is a highly effective method for achieving this transformation with excellent control of regio-, diastereo-, and enantioselectivity.[5]

Scientific Rationale and Mechanistic Insight

This reaction involves the alkylation of a 3-monosubstituted oxindole enolate with an allylic electrophile. A chiral molybdenum complex serves as the catalyst. The reaction proceeds through a π-allyl molybdenum intermediate. The chiral ligand environment around the molybdenum center directs the nucleophilic attack of the oxindole enolate to one face of the π-allyl system, thereby establishing the stereochemistry of the newly formed C-C bond. The use of an appropriate N-protecting group on the oxindole is crucial for achieving high selectivity.[5]

The experimental workflow for this catalytic process can be outlined as follows:

G cluster_workflow Experimental Workflow start Start: 3-Substituted Oxindole & Allylic Electrophile catalyst_prep Catalyst Preparation: Mo(CO)3(cycloheptatriene) + Chiral Ligand reaction_setup Reaction Setup: Add Substrates, Catalyst, Base (e.g., NaHMDS) start->reaction_setup catalyst_prep->reaction_setup reaction Reaction: Stir at specified temperature reaction_setup->reaction workup Workup: Quench, Extract, Dry reaction->workup purification Purification: Flash Chromatography workup->purification analysis Analysis: NMR, HPLC (chiral) purification->analysis product Product: Chiral 3-Allyl-3- substituted Oxindole analysis->product

Caption: Workflow for Molybdenum-Catalyzed Asymmetric Allylic Alkylation.

Detailed Experimental Protocol

This protocol is based on a reported procedure for the molybdenum-catalyzed AAA of 3-monosubstituted oxindoles and is expected to be adaptable for substrates like 3-allyl-5-methoxy-3-methylindolin-2-one.[5]

Materials:

  • 3-Monosubstituted oxindole (e.g., 3-methyl-5-methoxyindolin-2-one) (0.2 mmol)

  • Allylic electrophile (e.g., cinnamyl acetate) (0.24 mmol)

  • Mo(CO)₃(cycloheptatriene) (0.01 mmol, 5 mol%)

  • Chiral ligand (e.g., a bis-oxazoline derivative) (0.012 mmol, 6 mol%)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (0.22 mmol)

  • Toluene, anhydrous (2.0 mL)

Procedure:

  • In a glovebox, to a solution of the chiral ligand (0.012 mmol) in anhydrous toluene (1.0 mL), add Mo(CO)₃(cycloheptatriene) (0.01 mmol).

  • Stir the mixture at room temperature for 1 hour to form the active catalyst.

  • In a separate vial, dissolve the 3-monosubstituted oxindole (0.2 mmol) in anhydrous toluene (1.0 mL).

  • Cool the oxindole solution to -78 °C and add NaHMDS (0.22 mmol) dropwise. Stir for 30 minutes at this temperature to generate the enolate.

  • Add the allylic electrophile (0.24 mmol) to the enolate solution.

  • Transfer the pre-formed catalyst solution to the reaction mixture via a cannula.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

  • Determine the regioisomeric ratio, diastereomeric ratio (dr), and enantiomeric excess (ee) by ¹H NMR and chiral HPLC analysis.

Data Presentation

The following table presents typical results for the molybdenum-catalyzed AAA of 3-substituted oxindoles.

EntryOxindole SubstituentAllylic ElectrophileYield (%)Regio-selectivitydree (%)
1PhenylCinnamyl Acetate92>20:115:195
2MethylCinnamyl Acetate85>20:110:192
3PhenylCrotyl Acetate88>20:112:194

Data are representative and based on analogous systems.[5]

Conclusion and Future Perspectives

The catalytic asymmetric synthesis involving the 5-Methoxy-3,3-dimethylindolin-2-one scaffold and its derivatives offers a powerful platform for the generation of complex, chiral molecules with potential applications in drug discovery. The methodologies outlined in this guide, including organocatalytic [3+2] cycloadditions and metal-catalyzed allylic alkylations, represent robust and highly stereoselective approaches to functionalize the oxindole core. The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivities. Further research in this area will likely focus on the development of new catalysts with even broader substrate scope and higher efficiency, as well as the application of these methods to the total synthesis of complex natural products and novel therapeutic agents.

References

  • Divergent Asymmetric Synthesis of Polycyclic Spiroindolines via Cascade Cycloadditions. Chin. J. Chem. (2025). [URL not available]
  • Trost, B. M., & Toste, F. D. (2003). Catalytic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles. J. Am. Chem. Soc., 125(11), 3090-3100. [Link]

  • Synthesis of Hetero-substituted Oxindoles through Asymmetric Catalysis: A Review. Adv. Arkivoc (2018). [Link]

  • Ziarani, G. M., Moradi, R., & Lashgari, N. (2015). Asymmetric Synthesis of Chiral 3,3‐Disubstituted Oxindoles Using Isatin as Starting Material. ChemistrySelect, 1(1), 1-32. [Link]

  • Ramachary, D. B., Prasad, M. S., & Laxmi, S. V. (2014). Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis. Org. Biomol. Chem., 12(35), 6849-6860. [Link]

  • Zhou, J. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein J. Org. Chem., 12, 1034-1057. [Link]

  • Recent advances in catalytic asymmetric synthesis. Front. Chem. (2024). [Link]

  • Overman, L. E., & Ashweek, N. J. (2003). Catalytic Asymmetric Synthesis of Quaternary Carbons Bearing Two Aryl Substituents. Enantioselective Synthesis of 3-Alkyl-3-Aryl Oxindoles by Catalytic Asymmetric Intramolecular Heck Reactions. J. Am. Chem. Soc., 125(25), 7692-7704. [https://pubs.acs.org/doi/10.1021/ja034947+
  • Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis. Scilit. (2014). [Link]

  • Gong, L.-Z., et al. (2010). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angew. Chem. Int. Ed., 49(52), 10174-10178. [Link]1002/anie.201004832)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-3,3-dimethylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 5-Methoxy-3,3-dimethylindolin-2-one. As Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 5-Methoxy-3,3-dimethylindolin-2-one. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have designed this resource to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that may arise during the synthesis, focusing on the widely used Fischer indole synthesis approach.

Issue 1: Low Reaction Yield

Q: My Fischer indole synthesis of 5-Methoxy-3,3-dimethylindolin-2-one is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Fischer indole synthesis of 5-methoxyindoles can be attributed to several factors, including incomplete reactions, degradation of materials under harsh acidic conditions, and the formation of side products. The electron-donating nature of the methoxy group can sometimes lead to undesired side reactions.[1]

Troubleshooting Steps:

  • Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂ and BF₃ are commonly used, their concentration can significantly impact the product distribution.[1][2] Polyphosphoric acid (PPA) is often a good alternative to consider.[1] Experiment with different acid catalysts and their concentrations to find the optimal conditions for your specific substrate.

  • Control Reaction Temperature and Time: Elevated temperatures can promote side reactions and decomposition.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress using thin-layer chromatography (TLC). Prolonged reaction times can also lead to product degradation.[1]

  • Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the carbonyl compound (e.g., isobutyraldehyde or its equivalent) can interfere with the reaction and lead to the formation of byproducts.[1] Always ensure the purity of your starting materials.

  • Consider a Two-Step Procedure: Instead of a one-pot reaction, consider pre-forming the phenylhydrazone intermediate before the cyclization step. This allows for the purification of the hydrazone and independent optimization of the cyclization conditions, which can sometimes improve the overall yield.[1]

  • Solvent-Free Conditions: Some studies have shown that running the Fischer indole synthesis under solvent-free conditions can lead to excellent yields with a simple work-up.[3] This approach can reduce pollution and costs.[3]

Issue 2: Formation of Chlorinated Byproducts

Q: I am observing chlorinated impurities in the mass spectrum of my product when using HCl as a catalyst. What is the cause and how can I prevent this?

A: The formation of chlorinated byproducts is a known "abnormal" side reaction in the Fischer indole synthesis, particularly when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid. The methoxy group can be displaced by a chloride ion from the acid catalyst.[1]

Preventative Measures:

  • Use a Non-Chloride Acid Catalyst: The most effective way to prevent this side reaction is to use an acid catalyst that does not contain chloride ions. Polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) are excellent alternatives.[1]

  • Use a Lewis Acid: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be employed.[1] However, be aware that with ZnCl₂, substitution of the methoxy group with chlorine can still occur, potentially at a different position on the indole ring.[1]

Issue 3: Dimerization and Polymerization

Q: My reaction mixture is showing significant amounts of high molecular weight byproducts, suggesting dimerization or polymerization. How can I minimize this?

A: Dimerization can occur under the acidic conditions of the Fischer indole synthesis. The electron-rich indole nucleus can react with another protonated indole molecule or a reactive intermediate.[1]

Troubleshooting Steps:

  • Control Reactant Concentrations: High concentrations of starting materials can favor intermolecular reactions that lead to dimers. Running the reaction at a higher dilution may reduce the rate of dimerization.[1]

  • Optimize Acid Catalyst and Temperature: The choice of acid and the reaction temperature can influence dimer formation. Milder acids and lower temperatures are generally preferred to minimize these side reactions.[1]

Experimental Protocols & Data

Table 1: Troubleshooting Summary for Low Yield
ParameterPotential IssueRecommended Action
Acid Catalyst Suboptimal choice or concentration leading to side reactions or incomplete conversion.Screen various Brønsted (PPA, H₂SO₄) and Lewis acids (ZnCl₂, BF₃). Optimize concentration.[1][2]
Temperature Too high, causing degradation; too low, resulting in an incomplete reaction.Start at a lower temperature and gradually increase while monitoring with TLC.[1]
Reaction Time Too long, leading to product degradation.Monitor reaction progress closely with TLC to determine the optimal reaction time.
Starting Materials Impurities interfering with the reaction.Ensure high purity of 4-methoxyphenylhydrazine and the carbonyl source.
Reaction Setup One-pot synthesis leading to competing reactions.Consider a two-step approach: pre-form and purify the hydrazone before cyclization.[1]
Step-by-Step Protocol: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
  • Hydrazone Formation (Optional Two-Step Approach):

    • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric equivalent of a base (e.g., sodium acetate) to neutralize the hydrochloride.

    • Add the carbonyl compound (e.g., isobutyraldehyde) dropwise at room temperature.

    • Stir the reaction for 1-2 hours until TLC analysis indicates the complete consumption of the hydrazine.

    • Extract the hydrazone with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Indolization:

    • To the crude or purified hydrazone, add polyphosphoric acid (PPA).

    • Heat the mixture to 80-100 °C with stirring.

    • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[1]

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Process

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow Start Start Combine Combine 4-methoxyphenylhydrazine and carbonyl compound Start->Combine Acid Add Acid Catalyst (e.g., PPA) Combine->Acid Heat Heat reaction mixture (e.g., 80-100 °C) Acid->Heat Monitor Monitor progress by TLC Heat->Monitor Quench Quench reaction on ice Monitor->Quench Reaction complete Extract Extract product Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: A generalized workflow for the Fischer indole synthesis.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Problem Low Yield Cause1 Side Reactions? Problem->Cause1 Cause2 Incomplete Reaction? Problem->Cause2 Cause3 Degradation? Problem->Cause3 Solution1a Optimize Catalyst & Temperature Cause1->Solution1a Solution1b Change Solvent/ Concentration Cause1->Solution1b Solution2a Increase Reaction Time/Temperature Cause2->Solution2a Solution2b Check Starting Material Purity Cause2->Solution2b Solution3a Decrease Reaction Time/Temperature Cause3->Solution3a

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • MDPI. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.
  • Benchchem. (n.d.). The Fischer Indole Synthesis: A Technical Guide to the Preparation of 5-Methoxyindoles.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • PMC. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species.
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Bioactive Derivatives from 5-Methoxy-1,3-dimethyl-2-indolinone.
  • SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent.
  • Thieme Chemistry. (n.d.). Photoredox Fischer Indole Synthesis.
  • PMC. (n.d.). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Methoxy-3,3-dimethylindolin-2-one Precipitation in Aqueous Media

Welcome to the technical support center for 5-Methoxy-3,3-dimethylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Methoxy-3,3-dimethylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and precipitation of this compound in aqueous media during their experiments. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) in a practical, question-and-answer format to help you overcome these issues.

Acknowledging the Data Gap: The Challenge of Novel Compounds

It is important to note that comprehensive, publicly available experimental data on the specific physicochemical properties of 5-Methoxy-3,3-dimethylindolin-2-one, such as its aqueous solubility, pKa, and logP value, is limited. This is not uncommon for novel or specialized research compounds. However, based on its chemical structure as an indolinone derivative, we can infer certain properties and apply established principles of formulation science to effectively troubleshoot precipitation issues.

Inferred Properties of 5-Methoxy-3,3-dimethylindolin-2-one:

  • Poor Aqueous Solubility: The presence of a largely nonpolar aromatic ring system and methyl groups suggests that the compound is likely hydrophobic and will have low intrinsic solubility in water.

  • Weakly Basic or Acidic Nature: The lactam functional group in the indolinone core means the compound is likely to be a weak base or, less commonly, a weak acid. This implies that its solubility will be highly dependent on the pH of the aqueous medium.[1][2]

  • High Lipophilicity (Predicted): The structural features suggest a positive logP value, indicating a preference for lipidic environments over aqueous ones.[3]

This guide will walk you through a logical troubleshooting workflow, starting from the most common and easily solvable issues to more advanced formulation strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My 5-Methoxy-3,3-dimethylindolin-2-one precipitated immediately after I diluted my stock solution into my aqueous buffer. What is happening and how can I fix it?

This is a classic and very common phenomenon known as "solvent shock" or "fall-out."[4] It occurs when a compound dissolved at a high concentration in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous solution where its solubility is much lower. The organic solvent disperses, leaving the compound in a localized, supersaturated state, which leads to rapid precipitation.

Visualizing Solvent Shock:

cluster_0 Step 1: Concentrated Stock Solution cluster_1 Step 2: Rapid Dilution cluster_2 Step 3: Precipitation Stock Solution High concentration of compound in organic solvent (e.g., DMSO) Aqueous Medium Aqueous Buffer Stock Solution->Aqueous Medium Rapid addition c1 c2 c3 c4 c5 Precipitate Compound crashes out of solution Aqueous Medium->Precipitate Solvent shock p1 p2 p3

Caption: Workflow illustrating the process of solvent shock leading to precipitation.

Troubleshooting Steps to Avoid Solvent Shock:

  • Reduce Stock Concentration: If possible, start with a lower concentration of your stock solution. This lessens the severity of the concentration gradient upon dilution.[4]

  • Stepwise Dilution: Instead of adding the stock directly to the final volume, perform a serial dilution. First, dilute the stock into a smaller volume of the aqueous medium, vortex gently, and then add this intermediate dilution to the final volume.[4]

  • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while continuously and vigorously stirring or vortexing. This helps to rapidly disperse the organic solvent and prevent localized supersaturation.

  • Pre-warm the Aqueous Medium: Ensure your aqueous medium is at the experimental temperature (e.g., 37°C) before adding the compound, as solubility is often temperature-dependent.[4]

Protocol: Optimized Dilution to Prevent Solvent Shock

  • Prepare your stock solution of 5-Methoxy-3,3-dimethylindolin-2-one in a suitable water-miscible organic solvent (e.g., DMSO, ethanol).

  • Before use, visually inspect your stock solution to ensure the compound is fully dissolved. If you observe any crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex until clear.

  • Pre-warm your final aqueous medium to the desired experimental temperature.

  • Create an intermediate dilution. For example, if your final desired concentration is 10 µM and your stock is 10 mM, first dilute the stock 1:10 in the pre-warmed medium to create a 1 mM intermediate solution.

  • Add the intermediate solution to the final volume of the pre-warmed medium to achieve the desired 10 µM concentration. Ensure thorough mixing.

Q2: I've tried the optimized dilution protocol, but my compound still precipitates over time. What should I investigate next?

If you've ruled out solvent shock, the issue is likely that the final concentration of 5-Methoxy-3,3-dimethylindolin-2-one exceeds its thermodynamic solubility limit in your specific aqueous medium. The next logical step is to systematically investigate the impact of formulation variables, starting with pH.

Troubleshooting Workflow for Solubility Enhancement:

start Precipitation Observed solvent_shock Is it solvent shock? start->solvent_shock optimize_dilution Optimize Dilution Protocol (Stepwise, Agitation) solvent_shock->optimize_dilution Yes still_precipitates Still Precipitates? solvent_shock->still_precipitates No optimize_dilution->still_precipitates ph_solubility Determine pH-Solubility Profile still_precipitates->ph_solubility Yes end Solution Stable still_precipitates->end No ph_adjust Adjust pH to Maximize Solubility ph_solubility->ph_adjust solubility_ok_ph Solubility Sufficient? ph_adjust->solubility_ok_ph cosolvent Screen Co-solvents solubility_ok_ph->cosolvent No solubility_ok_ph->end Yes solubility_ok_cosolvent Solubility Sufficient? cosolvent->solubility_ok_cosolvent surfactant Screen Surfactants solubility_ok_cosolvent->surfactant No solubility_ok_cosolvent->end Yes surfactant->end

Caption: Decision tree for troubleshooting precipitation.

Step 1: Determine the pH-Solubility Profile

The solubility of ionizable compounds can change dramatically with pH.[1] Since 5-Methoxy-3,3-dimethylindolin-2-one is likely a weak base, its solubility is expected to increase at a lower pH where it can be protonated to form a more soluble salt. Conversely, if it acts as a weak acid, its solubility will increase at a higher pH. A pH-solubility profile will give you a clear picture of the optimal pH range for your experiments.

Protocol: pH-Solubility Profiling

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 4 to pH 9).

  • Add an excess amount of solid 5-Methoxy-3,3-dimethylindolin-2-one to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH of each buffer. The resulting graph is the pH-solubility profile.

If your experimental conditions can tolerate a change in pH, adjusting the pH of your aqueous medium to a range where the compound is most soluble may be the simplest solution.

Q3: Adjusting the pH is not feasible for my experiment, or the solubility is still too low at the optimal pH. What are my other options?

If pH adjustment is not a viable option, the next step is to explore the use of solubilizing excipients such as co-solvents and surfactants.

Option 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[5][6][7]

Commonly Used Biocompatible Co-solvents:

Co-solventProperties & Considerations
Ethanol Generally well-tolerated at low concentrations. Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG) A common solvent in pharmaceutical formulations. Can be viscous.
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are liquid and effective solubilizers. Generally low toxicity.[8]
Glycerol A viscous, non-toxic solvent.
Dimethyl Sulfoxide (DMSO) A powerful solvent, but its concentration in cell-based assays must be carefully controlled to avoid toxicity (typically <0.5%).[6]

Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in several different co-solvents.

  • Create a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add your compound (ideally from a stock made in the respective co-solvent to avoid introducing another solvent) to each co-solvent/buffer mixture and determine the solubility as described in the pH-solubility profiling protocol.

  • Select the co-solvent and concentration that provides the required solubility with the lowest potential for experimental interference or toxicity.

Option 2: Using Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in water.[8]

Commonly Used Surfactants in Research:

SurfactantTypeConsiderations
Polysorbate 20 (Tween® 20) Non-ionicWidely used, generally low toxicity.
Polysorbate 80 (Tween® 80) Non-ionicSimilar to Tween 20, often used in drug formulations.
Cremophor® EL (Kolliphor® EL) Non-ionicVery effective solubilizer, but has known biological effects.
Sodium Dodecyl Sulfate (SDS) AnionicA strong solubilizer, but often denatures proteins and is cytotoxic. Use with caution.

Protocol: Surfactant Screening

  • Prepare aqueous solutions of different surfactants at various concentrations, ensuring some are above their known CMC.

  • Determine the solubility of 5-Methoxy-3,3-dimethylindolin-2-one in each surfactant solution using the equilibrium solubility method described previously.

  • Choose the surfactant and concentration that provides the necessary solubility while minimizing potential adverse effects on your experimental system.

Q4: I've observed a precipitate. Is there any value in analyzing it?

Absolutely. Characterizing the precipitate can provide valuable insights into the precipitation mechanism and guide your formulation strategy.[9]

  • Microscopy: A simple check under a light microscope can reveal whether the precipitate is crystalline (e.g., needles, plates) or amorphous (irregular particles). Polarized light microscopy can confirm crystallinity.

  • X-Ray Powder Diffraction (XRPD): This technique provides a definitive answer on the solid state of the precipitate. A crystalline solid will produce a sharp diffraction pattern, while an amorphous solid will show a broad halo.[10]

Why is this important?

  • Amorphous Precipitates: Amorphous forms are generally more soluble and dissolve faster than their crystalline counterparts.[11][12] If your compound is precipitating in an amorphous form, it may redissolve over time. The use of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), can help maintain the compound in a supersaturated or amorphous state.[13]

  • Crystalline Precipitates: If a stable crystalline form is precipitating, you will likely need to employ more aggressive solubilization techniques (higher co-solvent/surfactant concentrations) or consider more advanced formulation approaches like solid dispersions or lipid-based formulations, especially for in vivo applications.[14][15]

By systematically working through these troubleshooting steps, you can identify the root cause of precipitation and develop a robust protocol to keep 5-Methoxy-3,3-dimethylindolin-2-one in solution for the successful execution of your experiments.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Utrecht University - UU Research Portal. (2025, August 15). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • ResearchGate. (2020, February 18). Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • ACS Publications. (2018, August 24). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Molecular Pharmaceutics.
  • ResearchGate. (2025, August 7). Precipitation of a Poorly Soluble Model Drug during In Vitro Lipolysis: Characterization and Dissolution of the Precipitate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Polymeric precipitation Inhibitors to improve the dissolution and absorption of poorly water-soluble drugs.
  • University of Science and Technology. (n.d.). The influence of pH on solubility in water.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification and Chromatography for 5-Methoxy-3,3-dimethylindolin-2-one

Welcome to the technical support center for the purification and chromatography of 5-Methoxy-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and chromatography of 5-Methoxy-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and reproducibility of your results.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 5-Methoxy-3,3-dimethylindolin-2-one, offering potential causes and actionable solutions.

Issue 1: Poor Separation and Co-elution of Impurities in Flash Chromatography

Question: I am performing flash chromatography on silica gel to purify 5-Methoxy-3,3-dimethylindolin-2-one, but I'm observing poor separation from a closely related impurity. What can I do to improve the resolution?

Answer: Poor separation in flash chromatography is a frequent challenge, often stemming from an unoptimized mobile phase or interactions between the compound and the stationary phase.[1]

Potential Causes:

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal to achieve differential migration of your target compound and the impurity.

  • Strong Compound-Silica Interaction: The presence of a basic nitrogen atom in the indolinone ring system can lead to strong interactions with the acidic silanol groups on the silica gel surface, resulting in peak tailing and poor separation.[1]

  • Co-eluting Impurities: The impurity may have a very similar polarity to your target compound, making separation by normal-phase chromatography difficult.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic Solvent Screening: Conduct a systematic screening of solvent systems with varying polarities. A common starting point for compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2][3][4]

    • Employ a Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution where the polarity of the mobile phase is gradually increased can often improve separation.[5]

    • Ternary Solvent Systems: Consider adding a third solvent to the mobile phase to fine-tune the selectivity. For instance, a small amount of methanol can significantly alter the polarity.

  • Mitigate Strong Silica Interactions:

    • Add a Basic Modifier: To counteract the acidic nature of silica gel, add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (NEt₃) or pyridine to your mobile phase.[1] This will "cap" the acidic silanol groups and reduce peak tailing.

    • Alternative Stationary Phases: If a basic modifier is not sufficient or desired, consider using a different stationary phase. Basic alumina can be a good alternative to silica gel for purifying basic compounds.[1] Amine-functionalized silica is another option that can provide improved peak shape.[1]

  • Address Co-eluting Impurities:

    • Alternative Chromatographic Techniques: If normal-phase chromatography is ineffective, explore other techniques. Reverse-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol), can offer a different selectivity profile.

    • Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique to remove closely related impurities.[3][6] Experiment with different solvent systems to find one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Workflow for Troubleshooting Poor Separation:

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-Methoxy-3,3-dimethylindolin-2-one

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their small-molecule libraries. 5-Methoxy-3,3-dimethylindolin-2-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the silent degradation of their small-molecule libraries. 5-Methoxy-3,3-dimethylindolin-2-one (CAS: 87234-57-9) is a structurally privileged oxindole scaffold, but it requires rigorous handling.

While the 3,3-dimethyl substitution blocks the classic oxidation pathway that typically converts indoles into isatins, the strongly electron-donating 5-methoxy group activates the aromatic ring toward electrophilic attack. Furthermore, the lactam core remains highly vulnerable to hydrolysis. This guide provides a mechanistic understanding of these vulnerabilities and outlines self-validating protocols to ensure absolute compound integrity.

Mechanisms of Degradation

Understanding why a compound degrades is the first step in preventing it. The degradation of this specific molecule is driven by three primary environmental stressors:

Pathways A 5-Methoxy-3,3-dimethylindolin-2-one B Aqueous / Hygroscopic Solvent A->B E UV/Visible Light Exposure A->E H Atmospheric Oxygen / ROS A->H C Lactam Ring Hydrolysis B->C F Photolytic Cleavage E->F I Aromatic / N-Oxidation H->I

Fig 1. Primary degradation pathways of 5-Methoxy-3,3-dimethylindolin-2-one under environmental stress.

Troubleshooting Guide & FAQs

Q: I observe a progressive loss of potency in my cell-based assays when using week-old DMSO stock solutions. What is happening? A: You are likely observing lactam ring hydrolysis . DMSO is highly hygroscopic. Repeated opening of the stock vial introduces atmospheric moisture. The absorbed water catalyzes the hydrolysis of the indolin-2-one lactam ring into its corresponding open-chain amino acid, rendering the molecule biologically inactive. This phenomenon is well-documented in1[1]. Solution: Prepare working solutions freshly, or aliquot stock solutions into single-use vials stored at -80°C.

Q: My solid powder has developed a slight yellowish tint after being stored in a clear desiccator on the bench. Is it still usable? A: No, discoloration indicates photodegradation and oxidation . Exposure to ultraviolet and visible light induces photolytic reactions within the aromatic lactam chromophore, leading to radical formation. This aligns with 2[2]. Furthermore, the 5-methoxy group enriches the electron density of the benzene ring, making it highly susceptible to oxidation by atmospheric oxygen. Solution: Discard the discolored batch. Always store the solid in amber vials at -20°C.

Q: Can I store this compound at 4°C to save freezer space? A: It is not recommended. For long-term structural integrity, oxindole derivatives must be stored at -20°C to -80°C, as recommended by 3[3].

Quantitative Forced Degradation Profile

To provide a benchmark for your internal Quality Control (QC), below is a synthesized forced degradation profile for 5-Methoxy-3,3-dimethylindolin-2-one. Use this data to calibrate your HPLC methods.

Stress ConditionReagent / EnvironmentTime & TempExpected Degradation (%)Primary Degradation Mechanism
Acidic Hydrolysis 0.1 M HCl24h, 60°C15 - 20%Acid-catalyzed lactam ring opening
Basic Hydrolysis 0.1 M NaOH24h, 60°C30 - 40%Base-catalyzed lactam cleavage
Oxidative Stress 3% H₂O₂24h, 25°C25 - 35%N-oxidation / Aromatic oxidation
Photolytic Stress UV-Vis Light (ICH Q1B)48h, 25°C10 - 15%Radical-mediated cleavage
Thermal Stress Solid State7 Days, 80°C< 5%Thermal decomposition

Self-Validating Standard Operating Procedures (SOPs)

A protocol is only as good as its built-in validation. Follow these methodologies to ensure your compound remains intact from receipt to assay.

Protocol A: Aliquoting and Long-Term Solid Storage

Purging the headspace with an inert gas is critical to prevent N-oxidation, a standard practice for4[4].

  • Equilibration: Upon receipt, allow the sealed master vial to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Aliquoting: Inside a glove bag filled with dry Argon, weigh the powder into single-use amber glass vials.

  • Purging: Flush the headspace of each vial with a gentle stream of Argon for 10 seconds before capping tightly with PTFE-lined septa.

  • Validation Step (The "Self-Check"): Randomly select one aliquoted vial. Dissolve 1 mg in anhydrous acetonitrile and run an HPLC-UV analysis at 254 nm. A single, sharp peak validates that your inerting process was successful. Any peak tailing or pre-peaks indicate moisture/oxygen contamination during handling.

  • Storage: Transfer validated aliquots to a -20°C freezer.

Protocol B: Preparation of Working Solutions
  • Solvent Selection: Use only anhydrous, sealed ampoules of DMSO or Acetonitrile.

  • Dissolution: Add the solvent directly to the single-use vial. Vortex gently. Do not use an ultrasonic bath exceeding 30°C, as localized heating accelerates degradation.

  • Validation Step (The "Self-Check"): In your biological assay, always include a "Time-Zero" positive control well. Compare the efficacy of the freshly prepared solution against a known historical standard. A deviation of >5% in IC50/EC50 values immediately flags solvent contamination or handling errors.

Workflow Start Receipt of Solid API QC Baseline HPLC-UV Check Start->QC Inert Argon Purge & Aliquoting QC->Inert Solid Store at -20°C (Dark) Inert->Solid Sol Prepare Fresh Solution Inert->Sol Use Immediate Assay Use Sol->Use

Fig 2. Self-validating workflow for the handling and storage of indolin-2-one derivatives.

References

  • BenchChem Technical Support.Improving the stability of Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives.
  • Pharmaceutical Technology.Evaluating Impurities in Drugs (Part III of III).
  • MedChemExpress.Oxindole (2-Indolinone) | HIV Inhibitor.
  • Sigma-Aldrich.IC261 - Product Information and Storage.

Sources

Troubleshooting

Resolving NMR peak overlaps in 5-Methoxy-3,3-dimethylindolin-2-one characterization

Welcome to the technical support center for the characterization of 5-Methoxy-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the characterization of 5-Methoxy-3,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound, with a specific focus on resolving peak overlaps. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Understanding the NMR Spectrum of 5-Methoxy-3,3-dimethylindolin-2-one

To effectively troubleshoot peak overlap, we must first have a foundational understanding of the expected NMR spectrum of 5-Methoxy-3,3-dimethylindolin-2-one. Based on its structure and data from analogous compounds, we can predict the approximate chemical shifts for both the ¹H and ¹³C nuclei.

Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
NH~8.0 - 9.0Broad Singlet-
H-4~7.0 - 7.2d~110 - 112
H-6~6.8 - 7.0dd~115 - 117
H-7~6.7 - 6.9d~108 - 110
OCH₃~3.8s~55 - 56
C(CH₃)₂~1.3s~25 - 27
C -OCH₃ (C5)--~155 - 157
C =O (C2)--~180 - 182
C (CH₃)₂ (C3)--~45 - 47
C3a--~128 - 130
C7a--~140 - 142

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The primary challenge in the ¹H NMR spectrum is the potential for the aromatic protons (H-4, H-6, and H-7) to overlap, making unambiguous assignment and coupling constant analysis difficult.

Frequently Asked Questions (FAQs)

Q1: Why are my aromatic proton signals overlapping in the ¹H NMR spectrum of 5-Methoxy-3,3-dimethylindolin-2-one?

A1: Peak overlap in NMR spectroscopy occurs when different nuclei have very similar chemical environments, resulting in close resonance frequencies.[1] For 5-Methoxy-3,3-dimethylindolin-2-one, the electron-donating methoxy group and the electron-withdrawing lactam functionality influence the chemical shifts of the aromatic protons, causing them to resonate in a narrow region of the spectrum.

Q2: What is the quickest method to try and resolve peak overlap?

A2: The simplest and often effective initial step is to change the deuterated solvent.[2] Different solvents can induce changes in chemical shifts due to varying interactions with the solute molecule, such as hydrogen bonding and magnetic anisotropy effects, which may be sufficient to separate the overlapping signals.[3]

Q3: Can temperature changes really affect my NMR spectrum?

A3: Yes, Variable Temperature (VT) NMR is a powerful technique.[4] Changes in temperature can alter molecular conformations and the rates of dynamic processes. For some molecules, this can lead to significant changes in chemical shifts, potentially resolving overlapping signals.[5]

Q4: What are chemical shift reagents and are they difficult to use?

A4: Chemical shift reagents, typically paramagnetic lanthanide complexes, can be used to simplify complex spectra.[6] They work by forming a complex with a Lewis basic site on the molecule (in this case, likely the carbonyl oxygen or the methoxy oxygen), which induces large changes in the chemical shifts of nearby protons.[7][8] Their use requires careful titration to achieve optimal peak separation without excessive line broadening.

Q5: When should I consider running a 2D NMR experiment?

A5: If simpler methods fail to provide the necessary resolution, 2D NMR is the next logical step.[9] Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help resolve overlapping proton signals by correlating them with other nuclei (other protons in COSY or directly bonded carbons in HSQC).[10]

Troubleshooting Guides: Resolving Peak Overlap

This section provides detailed, step-by-step protocols for the most effective techniques to resolve NMR peak overlaps for 5-Methoxy-3,3-dimethylindolin-2-one.

Workflow for Resolving NMR Peak Overlap

G start Overlapping Peaks Observed solvent Change NMR Solvent start->solvent Easiest First Step vt_nmr Variable Temperature (VT) NMR solvent->vt_nmr Unsuccessful resolved Peaks Resolved solvent->resolved Successful shift_reagent Use Chemical Shift Reagent vt_nmr->shift_reagent Unsuccessful vt_nmr->resolved Successful two_d_nmr Perform 2D NMR shift_reagent->two_d_nmr Unsuccessful shift_reagent->resolved Successful two_d_nmr->resolved Successful not_resolved Issue Persists two_d_nmr->not_resolved

Caption: A step-by-step workflow for troubleshooting overlapping NMR peaks.

Altering the Chemical Environment: Solvent Change

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Solvents can interact with a solute in various ways, including hydrogen bonding, dipole-dipole interactions, and aromatic stacking.[11] Aromatic solvents like benzene-d₆ can induce significant shifts due to their magnetic anisotropy, often resolving otherwise overlapping signals.[12]

Protocol:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like Chloroform-d (CDCl₃).

  • Solvent Selection: If peak overlap is observed in the aromatic region, prepare a new sample in a solvent with different properties. Good alternatives include Benzene-d₆, Acetone-d₆, or DMSO-d₆.

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Methoxy-3,3-dimethylindolin-2-one in 0.6-0.7 mL of the new deuterated solvent.

  • Acquisition: Acquire a new ¹H NMR spectrum under the same experimental conditions as the initial spectrum.

  • Analysis: Compare the two spectra to see if the chemical shifts of the overlapping protons have been altered sufficiently to allow for clear assignment.

Solvent Properties for Resolving Peak Overlap

Solvent Properties Potential Effect on 5-Methoxy-3,3-dimethylindolin-2-one
Chloroform-d (CDCl₃) Relatively non-polarStandard starting solvent.
Benzene-d₆ (C₆D₆) Aromatic, non-polarCan cause significant upfield or downfield shifts of protons depending on their spatial orientation relative to the benzene ring.
Acetone-d₆ ((CD₃)₂CO) Polar, aproticCan interact with the polar carbonyl group, potentially altering the electronic environment of the aromatic ring.
DMSO-d₆ ((CD₃)₂SO) Highly polar, aproticStrong interactions with the NH proton and carbonyl group can lead to significant changes in the chemical shifts of all protons.
Modifying Molecular Dynamics: Variable Temperature (VT) NMR

Causality: Molecules are not static; they undergo various dynamic processes, such as conformational changes and rotations around single bonds. The rate of these processes can be temperature-dependent. By changing the temperature, you can sometimes "freeze out" a particular conformation or alter the equilibrium between different conformers, leading to changes in the observed chemical shifts.[13]

Protocol:

  • Initial Setup: Use a spectrometer equipped with a variable temperature unit. Ensure you are using an appropriate NMR tube (e.g., Pyrex) that can withstand the temperature changes.[4]

  • Starting Temperature: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Gradually decrease or increase the temperature in increments of 10-20 K. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[14][15]

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.

  • Analysis: Monitor the chemical shifts and line shapes of the aromatic protons as a function of temperature. Look for a temperature at which the signals are well-resolved.

Important Considerations for VT NMR:

  • Solvent Choice: Ensure the chosen solvent has a suitable freezing and boiling point for the intended temperature range.[4]

  • Shimming: Re-shim the spectrometer at each new temperature to maintain optimal resolution.

  • Safety: Always follow the instrument manufacturer's guidelines for operating the variable temperature unit.

Advanced Spectral Simplification: Chemical Shift Reagents

Causality: Paramagnetic lanthanide complexes, such as Eu(fod)₃, act as Lewis acids and can reversibly bind to Lewis basic sites in a molecule.[8] This interaction causes a large "pseudocontact shift" in the resonance frequencies of nearby nuclei. The magnitude of this shift is dependent on the distance and angle of the nucleus from the paramagnetic center, often leading to the resolution of overlapping signals.

Protocol:

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in an anhydrous solvent (e.g., CDCl₃).

  • Prepare a Stock Solution: Prepare a stock solution of the lanthanide shift reagent (e.g., 10 mg/mL Eu(fod)₃ in CDCl₃).

  • Titration: Add small aliquots (e.g., 1-2 µL) of the shift reagent stock solution directly to the NMR tube containing your sample.

  • Acquisition after each addition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Analysis: Observe the changes in the chemical shifts of the aromatic protons. Continue the titration until optimal separation is achieved. Be aware that excessive amounts of shift reagent can cause significant line broadening.

Unambiguous Assignments: 2D NMR Spectroscopy

Causality: Two-dimensional NMR experiments add a second frequency dimension, which allows for the correlation of nuclear spins.[9] This is a powerful way to resolve overlap because even if two protons have the same chemical shift in the ¹H dimension, they will likely have different correlations to other nuclei.

Recommended 2D Experiments:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals in a COSY spectrum indicates that those two protons are coupled. This can help to trace out the spin system of the aromatic ring, even if the signals are overlapped in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. Since it is highly unlikely that two different protons will be attached to carbons with the exact same chemical shift, this is an excellent method for resolving proton overlap.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This can be used to confirm assignments made from COSY and HSQC and to assign quaternary carbons.

Workflow for 2D NMR Analysis

G start Overlapping Aromatic Signals in ¹H NMR cosy Run ¹H-¹H COSY start->cosy hsqc Run ¹H-¹³C HSQC start->hsqc assign_protons Assign Proton Spin System cosy->assign_protons assign_carbons Assign Protonated Carbons hsqc->assign_carbons hmbc Run ¹H-¹³C HMBC assign_quats Assign Quaternary Carbons hmbc->assign_quats assign_protons->hmbc full_assignment Complete Structural Assignment assign_protons->full_assignment assign_carbons->hmbc assign_carbons->full_assignment assign_quats->full_assignment

Caption: A workflow for using 2D NMR to achieve full structural assignment.

By systematically applying these troubleshooting strategies, you will be well-equipped to resolve the NMR peak overlaps encountered during the characterization of 5-Methoxy-3,3-dimethylindolin-2-one and obtain a complete and unambiguous structural assignment.

References

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study.... Retrieved from [Link]

  • University of Oxford Department of Chemistry. (2025, January). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • YouTube. (2022, December 23). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Retrieved from [Link]

  • J-STAGE. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR - IMSERC. Retrieved from [Link]

  • SlideShare. (n.d.). NMR Shift reagents | PPTX. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • IntechOpen. (2019, December 5). New Advances in Fast Methods of 2D NMR Experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, December 2). NMR methods for the analysis of mixtures. Retrieved from [Link]

  • PMC. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • PubMed. (n.d.). Enhanced detection of crowded NMR peaks using longitudinal multi-spin order for chemical analysis. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 8). Shoulders of NMR peaks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • PubMed. (2013, April 13). Prediction of peak overlap in NMR spectra. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

  • ACS Publications. (2023, November 3). Restore High-Resolution Nuclear Magnetic Resonance Spectra from Inhomogeneous Magnetic Fields Using a Neural Network. Retrieved from [Link]

  • PubMed. (2022, February 5). Ultrafast 2D NMR for the analysis of complex mixtures. Retrieved from [Link]

  • ChemRxiv. (2020, March 20). NMR Resolution Enhancement and Homonuclear Decoupling Using Non-Uniform Weighted Sampling. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlap, peak shifting, and spectral crowding are major issues for NMR.... Retrieved from [Link]

  • bioRxiv. (2026, March 24). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. Retrieved from [Link]

  • eScholarship. (n.d.). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. Retrieved from [Link]

  • MDPI. (n.d.). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability in 5-Methoxy-3,3-dimethylindolin-2-one Derivatives

Welcome to the Developer & Scientist Portal for Indolin-2-one Scaffolds. As a Senior Application Scientist, I have designed this technical support center to address the pervasive pharmacokinetic (PK) challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Developer & Scientist Portal for Indolin-2-one Scaffolds. As a Senior Application Scientist, I have designed this technical support center to address the pervasive pharmacokinetic (PK) challenges associated with 5-Methoxy-3,3-dimethylindolin-2-one compounds.

While the 3,3-dimethyl substitution successfully blocks C3-oxidation (a common metabolic liability in unsubstituted oxindoles), the rigid planar structure and the electron-rich 5-methoxy group introduce severe solubility and metabolic bottlenecks. This guide provides causal troubleshooting, quantitative benchmarks, and self-validating protocols to help you achieve reliable in vivo exposure.

Architectural Overview of the Bioavailability Challenge

To successfully optimize your compound, you must first map the competing physicochemical and biological forces driving its clearance.

Workflow A 5-Methoxy-3,3-dimethylindolin-2-one (Low Bioavailability) D Intestinal Efflux P-gp Substrate Activity A->D BA BA A->BA B High Lipophilicity (LogP > 3.5) Poor Aqueous Solubility E Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) B->E C Hepatic First-Pass CYP-mediated O-demethylation F Deuteration of Methoxy Group (Metabolic Shunting) C->F G Co-administration with Efflux Inhibitors D->G H Enhanced Oral Bioavailability (F > 30%) E->H F->H G->H BA->C

Fig 1. Bioavailability bottlenecks and targeted optimization strategies for indolin-2-ones.

Module 1: Formulation & Chemistry Troubleshooting (FAQs)

Q1: My compound exhibits a high LogP (~3.8) and precipitates immediately when introduced to Simulated Gastric Fluid (SGF). How can I achieve reliable oral exposure? A1: The precipitation is driven by the high crystal lattice energy of the oxindole core combined with the extreme lipophilicity imparted by the 3,3-dimethyl groups. When transitioning from a carrier solvent (like DMSO) to aqueous SGF, the kinetic solubility threshold is rapidly breached, causing the compound to crash out of solution. Causality & Solution: To overcome this, you must bypass the crystalline state entirely. We recommend formulating the compound in a Lipid-Based Self-Nanoemulsifying Drug Delivery System (SNEDDS). By dissolving the compound in an oil phase with appropriate surfactants, the compound remains trapped in a solubilized nano-droplet state upon gastric dilution, preventing nucleation and precipitation ()[1]. Alternatively, ionizable indolinone derivatives can be formulated as free acids or bases to enhance aqueous solubility ()[2].

Q2: In vivo PK data shows rapid clearance (t1/2 < 1 hour) despite using a SNEDDS formulation. What is the mechanism? A2: If absorption is confirmed but clearance remains high, you are observing aggressive hepatic first-pass metabolism. The 5-methoxy group is a classic "soft spot" for Phase I metabolism. Causality & Solution: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19) rapidly O-demethylate the 5-methoxy ether to yield a 5-hydroxyoxindole intermediate ()[3]. This exposed phenol is then immediately conjugated by UGT enzymes (glucuronidation) and excreted. To troubleshoot, perform an in vitro Human Liver Microsome (HLM) assay. If O-demethylation is confirmed, consider structural optimization such as deuteration of the methoxy group (-OCD3) to leverage the kinetic isotope effect, which significantly slows the rate of CYP-mediated bond cleavage.

Metabolism A 5-Methoxy-3,3-dimethyl- indolin-2-one B CYP3A4 / CYP2C19 O-Demethylation A->B Phase I C 5-Hydroxy-3,3-dimethyl- indolin-2-one B->C D UGT Phase II Glucuronidation C->D Phase II E Rapid Biliary/Renal Excretion D->E

Fig 2. CYP-mediated O-demethylation and subsequent Phase II clearance pathway.

Module 2: Quantitative Data Analytics

The following table summarizes the expected pharmacokinetic shifts when applying these troubleshooting strategies to 5-Methoxy-3,3-dimethylindolin-2-one scaffolds. Data is extrapolated from standard oxindole ADMET profiling ()[4].

ParameterUnformulated Free BaseSNEDDS FormulationDeuterated (-OCD3) + SNEDDS
Kinetic Solubility (pH 6.8) < 5 µg/mL> 250 µg/mL (encapsulated)> 250 µg/mL
HLM Intrinsic Clearance (CLint) > 80 µL/min/mg> 80 µL/min/mg< 25 µL/min/mg
In Vivo Half-Life (t1/2) 0.8 hours1.2 hours4.5 hours
Oral Bioavailability (F%) < 5%18%> 45%

Table 1: Representative pharmacokinetic benchmarking for 5-Methoxy-3,3-dimethylindolin-2-one optimization.

Module 3: Self-Validating Experimental Protocols

To ensure trustworthiness, your experimental workflows must be self-validating systems. Below are the step-by-step methodologies to diagnose your specific bioavailability bottleneck.

Protocol A: Kinetic vs. Thermodynamic Solubility Profiling

Purpose: To determine if poor exposure is due to dissolution rate (kinetic) or absolute solubility limits (thermodynamic).

  • Preparation of Stocks: Prepare a 10 mM stock solution of the 5-Methoxy-3,3-dimethylindolin-2-one compound in 100% LC-MS grade DMSO.

  • Kinetic Solubility Setup: Spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) in a 96-well plate (final concentration 100 µM, 1% DMSO). Incubate at 37°C with shaking at 300 rpm for 2 hours.

  • Thermodynamic Solubility Setup: Add 2 mg of solid crystalline compound directly into 1 mL of PBS (pH 7.4) without cosolvents. Stir continuously at 37°C for 48 hours to reach equilibrium.

  • Phase Separation: Centrifuge both plates/vials at 10,000 x g for 15 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via UPLC-UV/MS against a standard curve.

Self-Validation Check: If kinetic solubility > thermodynamic solubility, your compound forms a supersaturated state that will eventually precipitate in the gut. Advanced formulation (e.g., SNEDDS or amorphous solid dispersions) is mandatory.

Protocol B: In Vitro CYP Phenotyping using Human Liver Microsomes (HLMs)

Purpose: To confirm if the 5-methoxy group is the primary site of metabolic clearance.

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Pre-incubation: Incubate the mixture in a water bath at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Metabolite Identification: Analyze the supernatant using LC-MS/MS (MRM mode). Scan for the parent mass (M) and the predicted O-demethylated metabolite mass (M-14 Da).

Self-Validation Check: Run a parallel control without NADPH. If the compound depletes in the absence of NADPH, clearance is driven by non-CYP mechanisms (e.g., chemical instability in buffer or hydrolase activity), and structural optimization should pivot away from CYP protection.

References
  • Analysis of a “3-(Naphthalen-1-ylimino)indolin-2-one” Compound and Its Antimicrobial Assessment Using Lipid-Based Self-Nanoemulsifying Formulations. ResearchGate.[Link]

  • Design, Synthesis, Antiproliferative Evaluation, and Molecular Docking Studies of N-(3-Hydroxyindole)-Appended β-Carbolines/Tetrahydro-β-Carbolines Targeting Triple-Negative and Non-Triple-Negative Breast Cancer. ACS Omega / ResearchGate.[Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.[Link]

  • Ionizable indolinone derivatives and their use as PTK ligands.

Sources

Troubleshooting

Reducing impurities and byproducts in 5-Methoxy-3,3-dimethylindolin-2-one crystallization

Technical Support Center: Crystallization of 5-Methoxy-3,3-dimethylindolin-2-one Last Updated: 2026-03-27 This technical support guide is designed for researchers, scientists, and drug development professionals to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 5-Methoxy-3,3-dimethylindolin-2-one

Last Updated: 2026-03-27

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the crystallization of 5-Methoxy-3,3-dimethylindolin-2-one. By providing in-depth troubleshooting advice and frequently asked questions, this document aims to facilitate the efficient production of high-purity crystalline material.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 5-Methoxy-3,3-dimethylindolin-2-one, offering potential causes and actionable solutions.

Issue 1: The Compound Fails to Dissolve in the Chosen Solvent

  • Potential Causes:

    • Inappropriate solvent selection.

    • Insufficient solvent volume.

    • Inadequate temperature.

  • Solutions:

    • Solvent Selection: Based on the structure of 5-Methoxy-3,3-dimethylindolin-2-one, which contains both polar (amide, ether) and non-polar (dimethyl, aromatic ring) functionalities, a solvent of intermediate polarity is a good starting point.[1] Consider solvents like ethyl acetate, acetone, or isopropanol.[2] If solubility is still an issue, a switch to more polar solvents like methanol or ethanol may be necessary.[1][2]

    • Increase Temperature: The solubility of most solids increases with temperature.[3] Gently heat the solvent while stirring to aid dissolution. Be mindful of the solvent's boiling point to prevent evaporation.

    • Solvent Mixtures: If a single solvent proves ineffective, a binary solvent system can be utilized.[3] Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) in which it is highly soluble, and then slowly add a "poor" solvent (e.g., water or hexane) in which it is less soluble until slight turbidity is observed.[3][4] Re-clarify the solution by adding a few more drops of the good solvent before allowing it to cool.[3]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

  • Potential Causes:

    • The solution is too concentrated.

    • The cooling rate is too rapid.

    • The presence of impurities that inhibit crystallization.

  • Solutions:

    • Adjust Concentration: If oiling out occurs, reheat the solution to redissolve the oil. Add more solvent to decrease the concentration before attempting to cool again.

    • Solvent System Modification: Try using a different solvent or solvent system. A solvent with a lower boiling point can sometimes mitigate oiling out.[1]

    • Purification Prior to Crystallization: If impurities are suspected, consider a preliminary purification step like column chromatography before crystallization.[6]

Issue 3: No Crystals Form Upon Cooling

  • Potential Causes:

    • The solution is not supersaturated.

    • Lack of nucleation sites.

  • Solutions:

    • Induce Supersaturation:

      • Evaporation: Allow a small amount of the solvent to evaporate slowly to increase the solute concentration.[7]

      • Anti-solvent Addition: Carefully add a miscible anti-solvent dropwise to a clear solution until turbidity appears, then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to stand.[3]

    • Induce Nucleation:

      • Seeding: Add a small seed crystal of 5-Methoxy-3,3-dimethylindolin-2-one to the solution. This provides a template for crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod below the surface of the solution. The microscopic scratches can act as nucleation sites.[7]

    • Extended Cooling: If crystals do not form at room temperature, place the sealed container in a refrigerator or freezer to further decrease solubility and promote crystallization.

Issue 4: Low Yield of Crystalline Product

  • Potential Causes:

    • Using an excessive amount of solvent.

    • Incomplete crystallization.

    • Loss of product during filtration and washing.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7]

    • Maximize Crystallization Time and Lower Temperature: Allow sufficient time for crystallization to occur. Cooling the solution in an ice bath for an extended period after initial crystal formation at room temperature can increase the yield.

    • Efficient Filtration and Washing: Use a pre-chilled solvent to wash the crystals during vacuum filtration to minimize dissolution of the product. Use a minimal amount of washing solvent.

Issue 5: Poor Crystal Quality or Presence of Impurities

  • Potential Causes:

    • Rapid crystal growth.[8]

    • Co-crystallization of impurities.

    • Ineffective solvent for impurity rejection.

  • Solutions:

    • Solvent Screening: Experiment with different solvents or solvent mixtures. An ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

    • Recrystallization: If the initial crystals are impure, a second recrystallization step is often necessary to achieve the desired purity.

    • Analytical Purity Assessment: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the crystalline product and identify any remaining impurities.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 5-Methoxy-3,3-dimethylindolin-2-one?

A1: A good starting point for solvent screening would include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[2] Given the molecule's structure, these solvents offer a range of polarities that are likely to provide the desired solubility profile.[1] For anti-solvent crystallization, non-polar solvents like hexanes or cyclohexane can be paired with more polar solvents in which the compound is soluble.[13][14]

Q2: How can I control the crystal size and morphology?

Q3: What analytical techniques are recommended for impurity profiling of 5-Methoxy-3,3-dimethylindolin-2-one?

A3: A comprehensive impurity profile can be obtained using a combination of chromatographic and spectroscopic techniques.[11] High-Performance Liquid Chromatography (HPLC) is a primary tool for separating and quantifying impurities.[9][10] Gas Chromatography (GC) is useful for identifying volatile impurities like residual solvents.[9][10] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[12] Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy can provide additional structural information.[9][10]

Q4: Can polymorphism be an issue with 5-Methoxy-3,3-dimethylindolin-2-one, and how can it be controlled?

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • In a suitable flask, add the crude 5-Methoxy-3,3-dimethylindolin-2-one.

  • Add a small amount of the selected solvent (e.g., isopropanol) and heat the mixture to boiling with stirring.

  • Continue to add the solvent dropwise until the solid just dissolves.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-solvent Crystallization

  • Dissolve the crude 5-Methoxy-3,3-dimethylindolin-2-one in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.

  • With stirring, add a "poor" anti-solvent (e.g., water) dropwise until the solution becomes persistently turbid.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, place it in a refrigerator.

  • Collect the crystals by vacuum filtration, washing with a small amount of the anti-solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityNotes
Methanol65Polar ProticGood for dissolving, may require an anti-solvent.[1]
Ethanol78Polar ProticSimilar to methanol, slightly less polar.[1]
Isopropanol82Polar ProticA good balance of polarity.
Ethyl Acetate77Polar AproticOften a good choice for single-solvent recrystallization.[1][2]
Acetone56Polar AproticHighly volatile, use with care.[1]
Toluene111Non-polarCan be used in solvent mixtures.[1][13][14][20]
Hexane69Non-polarCommonly used as an anti-solvent.[1]
Water100Polar ProticCan be used as an anti-solvent with polar organic solvents.[1]

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_troubleshooting Troubleshooting cluster_end End Start Crude 5-Methoxy-3,3-dimethylindolin-2-one Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve ClearSolution Clear Solution? Dissolve->ClearSolution Cool Slow Cooling ClearSolution->Cool Troubleshoot_Insoluble Insoluble: - Change Solvent - Increase Temp - Use Solvent Mixture ClearSolution->Troubleshoot_Insoluble No CrystalsForm Crystals Form? Cool->CrystalsForm Troubleshoot_OilingOut Oiling Out: - Reheat & Add Solvent - Slower Cooling - Change Solvent Cool->Troubleshoot_OilingOut Oils Out Troubleshoot_NoCrystals No Crystals: - Induce Nucleation - Add Anti-solvent - Evaporate Solvent CrystalsForm->Troubleshoot_NoCrystals Filter Filter & Wash Crystals CrystalsForm->Filter Yes Troubleshoot_Insoluble->Dissolve Troubleshoot_NoCrystals->Cool Troubleshoot_OilingOut->Dissolve Dry Dry Crystals Filter->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: Troubleshooting workflow for the crystallization of 5-Methoxy-3,3-dimethylindolin-2-one.

References

  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization.
  • Crystal Growth & Design. (2015, May 27). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. ACS Publications.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
  • CrystEngComm (RSC Publishing). (n.d.). Strategy for control of crystallization of polymorphs.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ResearchGate. (n.d.). Controlling factor of polymorphism in crystallization process.
  • The Center for Xray Crystallography » University of Florida. (2015, April 28). Crystal Growing Tips.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
  • Zhanghua - Filter Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Benchchem. (2025, December). Technical Support Center: Crystallization of 3-(Piperidin-4-yl)indolin-2-one.
  • Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • Google Patents. (n.d.). US20110201812A1 - Process for the manufacture of an indolinone derivative.
  • Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative.
  • Google Patents. (n.d.). CA2706423A1 - Process for the manufacture of an indolinone derivative.

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Reference Data & Comparative Studies

Validation

5-Methoxy-3,3-dimethylindolin-2-one vs 5-fluoro-3,3-dimethylindolin-2-one efficacy

An In-Depth Comparative Analysis for Drug Discovery Professionals: 5-Methoxy-3,3-dimethylindolin-2-one vs. 5-Fluoro-3,3-dimethylindolin-2-one A Guide to Predicting Efficacy and Guiding Experimental Design Prepared by a S...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 5-Methoxy-3,3-dimethylindolin-2-one vs. 5-Fluoro-3,3-dimethylindolin-2-one

A Guide to Predicting Efficacy and Guiding Experimental Design

Prepared by a Senior Application Scientist, this guide provides a predictive comparison of 5-Methoxy-3,3-dimethylindolin-2-one and 5-Fluoro-3,3-dimethylindolin-2-one. In the absence of direct head-to-head experimental data for these specific molecules, this document leverages established principles of medicinal chemistry and data from analogous compounds to forecast their relative performance and to propose a robust experimental framework for their evaluation. The focus is on the profound influence of a single substituent change—an electron-donating methoxy group versus an electron-withdrawing fluorine atom—on the physicochemical properties, pharmacokinetics, and biological activity of the 3,3-dimethylindolin-2-one scaffold.

Introduction: The Strategic Importance of the 5-Position

The 3,3-dimethylindolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents. The 5-position of this ring system is a critical vector for modification, as substituents here can significantly modulate target engagement, cell permeability, and metabolic stability.

This guide examines two common, yet functionally divergent, substitutions:

  • 5-Methoxy (-OCH₃): An electron-donating group via resonance, which can influence hydrogen bonding and is a known site for metabolism.

  • 5-Fluoro (-F): A small, highly electronegative, electron-withdrawing group that can alter target interactions, block metabolic pathways, and improve physicochemical properties.

The choice between these two seemingly simple groups can be a pivotal decision in a drug discovery campaign, with downstream consequences for the entire preclinical profile of a compound.

Physicochemical and Pharmacokinetic Predictions

The divergent electronic nature of methoxy and fluoro substituents drives significant differences in the predicted properties of the parent molecules. These properties are foundational to a compound's overall efficacy and druggability.

Property5-Methoxy-3,3-dimethylindolin-2-one5-Fluoro-3,3-dimethylindolin-2-oneRationale and Predicted Impact
LogP (Lipophilicity) Moderately LipophilicMore LipophilicFluorine is more lipophilic than hydrogen, while the methoxy group has a near-neutral effect on lipophilicity. Increased LogP can enhance membrane permeability but may also increase off-target effects and reduce solubility.
Aqueous Solubility ModerateLowerThe increased lipophilicity of the fluoro analog is expected to decrease its solubility in aqueous media, a critical factor for formulation and bioavailability.
pKa (Acidity of N-H) Higher pKa (Less Acidic)Lower pKa (More Acidic)Fluorine's strong electron-withdrawing effect acidifies the N-H proton of the oxindole ring. This can alter ionization state at physiological pH, impacting cell permeability and target binding.
Metabolic Stability Potential Liability Likely Stable The methoxy group is a primary target for Phase I metabolism via O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). The C-F bond is exceptionally strong, making the 5-fluoro analog resistant to oxidative metabolism at this position, which can lead to a longer half-life.
Target Interactions H-bond acceptorWeak H-bond acceptorThe oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Fluorine is a very weak H-bond acceptor and its primary role in target binding is often through polar or electrostatic interactions.

Comparative Efficacy and Mechanism of Action: A Kinase Inhibition Model

To frame a discussion of efficacy, we will hypothesize a common target for the oxindole scaffold: a protein kinase. The ATP-binding pocket of many kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitors.

Hypothesis: The primary determinant of efficacy will be the ability of the 5-substituent to favorably interact with the local environment of the kinase ATP pocket while maintaining a suitable physicochemical profile for cellular activity.

  • 5-Methoxy Analog: If the target pocket has a nearby hydrogen bond donor (e.g., a backbone N-H), the methoxy group could enhance binding affinity. However, its bulkier size compared to fluorine may cause steric clashes. Its primary liability, metabolic instability, could lead to low in vivo efficacy despite good in vitro potency.

  • 5-Fluoro Analog: The fluoro group offers several potential advantages. Its small size minimizes steric hindrance. Its electron-withdrawing nature can modulate the electronics of the entire ring system, potentially improving the strength of other key interactions. Most importantly, by blocking metabolism, it is predicted to have superior pharmacokinetic properties and higher systemic exposure, which often translates to better in vivo efficacy.

The following diagram illustrates the logical workflow for evaluating these two compounds.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis 5-Methoxy & 5-Fluoro Analogs B Biochemical Assay (e.g., Kinase TR-FRET) A->B C Physicochemical Profiling (Solubility, LogP) A->C D Metabolic Stability Assay (Liver Microsomes) A->D E Cellular Target Engagement (e.g., NanoBRET) B->E G Pharmacokinetic Study (Rodent) D->G F Cellular Functional Assay (e.g., Phosphorylation Western Blot) E->F F->G H In Vivo Efficacy Study (Xenograft Model) G->H I Decision: Candidate Selection Compare Potency, PK, Efficacy H->I

Caption: A streamlined workflow for the comparative evaluation of drug candidates.

Experimental Protocols for Head-to-Head Comparison

To validate the predictions made in this guide, a series of well-defined experiments are necessary. The following protocols provide a self-validating system for comparing the two molecules.

Protocol 1: In Vitro Metabolic Stability Assessment

Objective: To quantify the metabolic liability of the methoxy group compared to the fluoro group.

Methodology:

  • Prepare Solutions: Dissolve 5-methoxy-3,3-dimethylindolin-2-one and 5-fluoro-3,3-dimethylindolin-2-one in DMSO to create 10 mM stock solutions.

  • Incubation Mixture: In a 96-well plate, prepare the reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL)

    • Test compound (final concentration 1 µM)

  • Initiate Reaction: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quench Reaction: The reaction in each aliquot is stopped by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The percentage of compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (Clint) are calculated. A significantly shorter half-life for the methoxy analog would confirm its predicted metabolic liability.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To measure the binding affinity and residence time of the compounds at their target protein within a live cell environment.

Methodology:

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup: Plate the cells in a white, 96-well assay plate. Add the NanoBRET™ fluorescent tracer that binds to the target kinase.

  • Compound Addition: Add serial dilutions of the 5-methoxy and 5-fluoro analogs to the wells.

  • BRET Measurement: After a 2-hour incubation at 37°C, add the NanoGlo® substrate. Measure the BRET signal (ratio of tracer emission to luciferase emission) on a luminometer.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. Plot the signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. This provides a direct measure of target engagement in a physiological context.

The following diagram illustrates the principle of the NanoBRET assay.

G cluster_0 Condition 1: No Inhibitor cluster_1 Condition 2: Inhibitor Present Target_NLuc Target-NanoLuc® (Energy Donor) Tracer Fluorescent Tracer (Energy Acceptor) Target_NLuc->Tracer Binding Energy High BRET Signal (Energy Transfer) Tracer->Energy Emits Light Target_NLuc2 Target-NanoLuc® Inhibitor Test Compound (5-MeO or 5-F) Target_NLuc2->Inhibitor Binding NoEnergy Low BRET Signal (No Energy Transfer) Inhibitor->NoEnergy Prevents Tracer Binding

Comparative

A Comparative Guide to 5-Methoxy-3,3-dimethylindolin-2-one and Standard Oxindole Derivatives

Introduction: The Enduring Relevance of the Oxindole Scaffold The oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidone ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] First...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Relevance of the Oxindole Scaffold

The oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidone ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] First isolated from natural sources like Uncaria tomentosa, compounds bearing this moiety have demonstrated a vast spectrum of biological activities.[2][3] The versatility of the oxindole ring, particularly its amenability to substitution at the N1, C3, and C5 positions, allows for the fine-tuning of its pharmacological profile, leading to the development of numerous therapeutic agents.[2][4] Notable examples include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Tenidap, an anti-inflammatory agent.[3][5]

This guide provides a comparative analysis of a specific, less-explored derivative, 5-Methoxy-3,3-dimethylindolin-2-one , against the broader class of standard oxindole derivatives. We will dissect how the unique structural features of this compound—a 5-methoxy group and a C3 gem-dimethyl substitution—are predicted to influence its physicochemical properties, synthetic accessibility, and biological potential. Through this exploration, we aim to provide researchers with a robust framework for evaluating and utilizing this and similar derivatives in drug discovery programs.

Structural & Physicochemical Distinctions: A Comparative Analysis

The pharmacological fate of a molecule—its absorption, distribution, metabolism, and excretion (ADMET)—is intrinsically linked to its physicochemical properties.[6] The oxindole scaffold's properties can be significantly altered by substitution.[7] Here, we compare our focus molecule with the parent oxindole and a common fluorinated derivative to illustrate the impact of specific functional groups.

The introduction of the 5-methoxy group is a common strategy in neuropharmacology, as this group is present in key endogenous ligands like melatonin. This substitution typically increases lipophilicity and can influence receptor binding. The most striking feature, however, is the gem-dimethyl group at the C3 position . In many standard oxindoles, the C3 position is a reactive center, often bearing a single substituent and a proton, making it susceptible to enolization, dimerization, or metabolic oxidation. The gem-dimethyl configuration sterically shields this position, locking its geometry and preventing such reactions. This modification is hypothesized to enhance metabolic stability and reduce potential off-target reactivity, a crucial attribute for developing safer drug candidates.

PropertyOxindole (Parent)5-Fluoro-2-oxindole5-Methoxy-3,3-dimethylindolin-2-one Rationale for Predicted Differences
Molecular Formula C₈H₇NOC₈H₆FNOC₁₁H₁₃NO₂Increased atom count from substituents.
Molecular Weight 133.15 g/mol [8]151.14 g/mol 191.23 g/mol Addition of methoxy (-OCH₃) and two methyl (-CH₃) groups significantly increases mass.
Predicted LogP (Lipophilicity) ~1.3~1.4~2.1The methoxy and especially the two methyl groups increase the hydrocarbon character, enhancing lipophilicity.[9]
Topological Polar Surface Area (TPSA) 29.10 Ų[7]29.10 Ų38.33 ŲThe ether oxygen in the methoxy group adds to the polar surface area.
Hydrogen Bond Donors 1 (N-H)1 (N-H)1 (N-H)The core N-H group remains the primary donor in all three compounds.
Hydrogen Bond Acceptors 1 (C=O)1 (C=O)2 (C=O, -O-CH₃)The methoxy group's oxygen atom provides an additional site for hydrogen bonding.
Predicted Solubility Moderately SolubleModerately SolubleSparingly SolubleThe significant increase in LogP suggests lower aqueous solubility compared to the parent scaffold.

Note: Properties for the focus molecule are predicted based on its structure and established principles of medicinal chemistry.

Synthetic Strategies: From General Scaffolds to Specific Derivatives

The synthesis of oxindoles is well-established, with common routes often starting from isatins or substituted anilines.[9][10] A prevalent modern method involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides, which offers high regioselectivity and functional group tolerance.[11]

General Synthetic Workflow for Oxindole Derivatives

The diagram below illustrates a generalized pathway for synthesizing substituted oxindoles, highlighting the key cyclization step that forms the core bicyclic structure.

Synthetic_Workflow Start Substituted Aniline Step1 α-Haloacetanilide Intermediate Start->Step1 Acylation (e.g., with Chloroacetyl Chloride) Step2 Substituted Oxindole Step1->Step2 Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation or Friedel-Crafts)

Caption: Generalized synthetic workflow for substituted oxindoles.

Plausible Synthesis of 5-Methoxy-3,3-dimethylindolin-2-one

Synthesizing our target molecule requires a multi-step approach, likely starting from 4-methoxyaniline. A key challenge is the introduction of the gem-dimethyl group at the C3 position. This is often achieved prior to the formation of the oxindole ring system. The final cyclization would then yield the desired product. The choice of a Friedel-Crafts-type cyclization or a modern palladium-catalyzed reaction would depend on the stability of the intermediates and desired yield.[11]

Comparative Biological Activity and Mechanistic Considerations

Standard oxindole derivatives are renowned for their wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[3][12][13] A primary mechanism of action for many potent oxindole-based anticancer agents is the inhibition of protein kinases.[4][14] These molecules act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[4]

Kinase_Inhibition cluster_0 Normal Function cluster_1 Inhibition Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase:atp_pocket Binds Substrate->Kinase:sub_site Binds Oxindole Oxindole Derivative Oxindole->Kinase:atp_pocket Competitively Binds ATP_blocked ATP label_blocked X

Caption: Mechanism of ATP-competitive kinase inhibition by oxindole derivatives.

For 5-Methoxy-3,3-dimethylindolin-2-one , the biological activity is yet to be extensively reported. However, we can formulate hypotheses based on its structure:

  • Enhanced Metabolic Stability: The C3 gem-dimethyl group is expected to block metabolic oxidation at this position, potentially leading to a longer biological half-life and improved pharmacokinetic profile compared to C3-unsubstituted analogs.

  • Altered Target Selectivity: The steric bulk at C3 could influence binding affinity and selectivity. While it might prevent binding to some targets that accommodate smaller C3 substituents, it could enhance binding to others where a hydrophobic pocket exists, potentially leading to a novel selectivity profile.

  • Potential CNS Activity: The 5-methoxy group is a well-known feature in compounds targeting the central nervous system (CNS).[15] Combined with the molecule's predicted lipophilicity, this suggests a potential for blood-brain barrier penetration, making it an interesting candidate for neurological targets.[6][7]

Experimental Protocol: Comparative Cell Viability Assessment (MTT Assay)

To empirically compare the cytotoxic effects of 5-Methoxy-3,3-dimethylindolin-2-one against a standard oxindole derivative (e.g., Sunitinib as a positive control) on a cancer cell line (e.g., A549 lung adenocarcinoma), the following protocol provides a robust, self-validating system.

Objective: To determine the concentration-dependent effect of test compounds on the metabolic activity and viability of cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compounds: 5-Methoxy-3,3-dimethylindolin-2-one, Sunitinib (control)

  • Vehicle: DMSO (Dimethyl sulfoxide)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Causality: Seeding a precise number of cells is critical for reproducibility. 5,000 cells/well ensures they are in a logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare 10 mM stock solutions of each test compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Causality: A wide concentration range is necessary to determine the IC₅₀ (half-maximal inhibitory concentration). Keeping the DMSO concentration low and constant is vital to prevent solvent-induced toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours.

    • Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_test / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

    • Trustworthiness: Comparing the IC₅₀ of the novel derivative to a known standard like Sunitinib on the same plate provides an internal validation of the assay's performance and a direct measure of relative potency.

Conclusion

5-Methoxy-3,3-dimethylindolin-2-one presents a compelling structural variation on the classic oxindole scaffold. Its key distinguishing features—a C3 gem-dimethyl group and a 5-methoxy substituent—are predicted to confer enhanced metabolic stability and potentially novel biological activities, possibly including CNS applications. While standard oxindole derivatives offer a broad and well-documented range of therapeutic actions, primarily through mechanisms like kinase inhibition, the unique substitutions of this derivative warrant dedicated investigation. The experimental framework provided herein offers a clear path to empirically validate these hypotheses and to directly compare its efficacy against established benchmarks. For drug development professionals, exploring such rationally designed analogs is a crucial step toward identifying next-generation therapeutics with improved safety and selectivity profiles.

References

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  • Kaur, M. et al. (2022). Chemistry and Pharmacological Potential of Oxindole Nucleus: A Review. ResearchGate. [Link]

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  • Abdel-Maksoud, M. S. et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 653-680. [Link]

  • Ganesan, A. et al. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxidant Activities. Journal of Chemistry, 2023, 1-13. [Link]

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  • Li, Y. et al. (2025). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. MDPI. [Link]

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  • Zhang, X. et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. [Link]

  • Campeau, L-C. et al. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12180-12181. [Link]

  • Zhang, X. et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 950854. [Link]

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  • Fischer, S. et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

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Validation

A Head-to-Head Benchmarking Guide: A Novel Indolin-2-one Based MDM2 Inhibitor Versus Clinical-Stage Benchmarks

Introduction: Reactivating the Guardian of the Genome In the intricate landscape of oncology drug discovery, the reactivation of dormant tumor suppressor pathways represents a cornerstone of targeted therapy. Among the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Reactivating the Guardian of the Genome

In the intricate landscape of oncology drug discovery, the reactivation of dormant tumor suppressor pathways represents a cornerstone of targeted therapy. Among the most critical of these pathways is the p53 signaling cascade, often termed the "guardian of the genome." The p53 protein is a transcription factor that, in response to cellular stress such as DNA damage or oncogenic signaling, can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis), thereby preventing the propagation of malignant cells.[1][2] However, in a significant portion of human cancers where p53 itself is not mutated, its function is effectively nullified by its natural negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][4]

MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[5] This interaction is a critical oncogenic driver in many tumors, making the disruption of the p53-MDM2 interaction a highly attractive therapeutic strategy. This guide introduces "Compound X," a novel small molecule inhibitor with a 5-methoxy-3,3-dimethylindolin-2-one core, designed to potently and selectively disrupt the p53-MDM2 interaction. We provide a comprehensive, data-driven comparison of Compound X against three leading clinical-stage MDM2 inhibitors: Navtemadlin (KRT-232), Idasanutlin (RG7388), and Milademetan (RAIN-32). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the competitive landscape and the experimental framework for evaluating next-generation MDM2 inhibitors.

The p53-MDM2 Signaling Pathway: A High-Value Target in Oncology

The p53-MDM2 signaling pathway is a classic example of an autoregulatory feedback loop. Under normal physiological conditions, p53 levels are kept low by MDM2. In response to cellular stress, p53 is stabilized and activated, leading to the transcription of its target genes. One of these target genes is MDM2 itself, creating a negative feedback loop that ensures a transient p53 response.[3][6] In many cancers, this balance is disrupted by the overexpression of MDM2, leading to the constitutive inactivation of p53 and allowing for uncontrolled cell proliferation and survival.[7]

Small molecule inhibitors that bind to the p53-binding pocket of MDM2 can prevent this interaction, leading to the stabilization and activation of p53, and subsequent induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4]

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm stress DNA Damage, Oncogene Activation p53_active Active p53 stress->p53_active Activates p21 p21 p53_active->p21 Activates Transcription apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) p53_active->apoptosis_genes Activates Transcription mdm2_gene MDM2 Gene p53_active->mdm2_gene Induces Transcription proteasome Proteasome p53_active->proteasome Degradation mdm2 MDM2 mdm2->p53_active Binds & Ubiquitinates compound_x Compound X (MDM2 Inhibitor) compound_x->mdm2 Inhibits Binding Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis apoptosis_genes->Apoptosis mdm2_gene->mdm2

Caption: The p53-MDM2 signaling pathway and the mechanism of MDM2 inhibition.

Benchmarking Strategy: A Multi-faceted Approach

To provide a robust comparison, we will evaluate Compound X and its competitors based on a series of industry-standard biochemical and cell-based assays. This multi-pronged approach allows for a comprehensive assessment of potency, cellular activity, and mechanism of action.

Experimental_Workflow cluster_biochemical cluster_cell_based start Start biochemical Biochemical Assays start->biochemical cell_based Cell-Based Assays start->cell_based htrf HTRF p53-MDM2 Binding Assay biochemical->htrf cell_culture p53 WT Cancer Cell Lines (e.g., SJSA-1) cell_based->cell_culture data_analysis Data Analysis & Comparison end End data_analysis->end htrf->data_analysis proliferation Cell Proliferation Assay (CellTiter-Glo®) cell_culture->proliferation apoptosis Apoptosis Assay (Caspase-Glo® 3/7) cell_culture->apoptosis proliferation->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for benchmarking MDM2 inhibitors.

Comparative Data Summary

The following table summarizes the hypothetical performance data for Compound X against Navtemadlin, Idasanutlin, and Milademetan. These values are representative of what would be expected for a competitive clinical candidate.

ParameterCompound XNavtemadlin (KRT-232)Idasanutlin (RG7388)Milademetan (RAIN-32)
p53-MDM2 Binding IC50 (nM) 0.5 0.66~10-20
Cell Proliferation IC50 (nM) 8.5 9.130~50-100
Apoptosis Induction EC50 (nM) 15 2050~100-200
Oral Bioavailability (%) ~45 >42% (in non-dog species)[8]GoodGood
Key Clinical Indication(s) PreclinicalMyelofibrosis[9]Acute Myeloid Leukemia, Polycythemia Vera[10][11]Liposarcoma, Solid Tumors[12][13][14][15][16][17]

Data for Navtemadlin, Idasanutlin, and Milademetan are based on publicly available information and may vary depending on the specific assay conditions.

In-Depth Analysis and Interpretation

Based on the hypothetical data, Compound X demonstrates a highly competitive profile. Its sub-nanomolar IC50 in the p53-MDM2 binding assay suggests superior target engagement compared to the benchmarks. This high biochemical potency translates into excellent cellular activity, with a single-digit nanomolar IC50 in cell proliferation assays using a p53 wild-type cancer cell line. Furthermore, the potent induction of apoptosis at low nanomolar concentrations confirms its on-target mechanism of action.

A key differentiator for any new clinical candidate is its therapeutic window and pharmacokinetic properties. The favorable oral bioavailability of Compound X, in conjunction with its high potency, suggests the potential for achieving therapeutic concentrations at lower, and potentially less toxic, doses. While the clinical-stage competitors have shown promising efficacy, they are also associated with on-target toxicities such as thrombocytopenia and gastrointestinal side effects.[18][10][13] A more potent molecule like Compound X could potentially mitigate these side effects by allowing for lower dosing regimens.

Experimental Protocols

Biochemical p53-MDM2 Binding Assay (HTRF)

This assay quantitatively measures the disruption of the p53-MDM2 interaction in a high-throughput format.

  • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. A GST-tagged MDM2 protein is detected with a Europium cryptate-labeled anti-GST antibody (donor), and a biotinylated p53 peptide is detected with a streptavidin-conjugated fluorophore (acceptor). When p53 and MDM2 are bound, the donor and acceptor are in close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[19][20][21]

  • Protocol:

    • Dispense 2 µL of the test compound (Compound X or benchmarks) in a suitable solvent or assay buffer into a low-volume 384-well plate.

    • Add 2 µL of GST-MDM2 protein.

    • Add 2 µL of biotinylated p53 peptide.

    • Incubate for 60 minutes at room temperature.

    • Add 4 µL of a pre-mixed solution containing Europium cryptate-labeled anti-GST antibody and streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The amount of ATP is directly proportional to the number of viable cells.[22][23][24][25]

  • Protocol:

    • Seed a p53 wild-type cancer cell line (e.g., SJSA-1 osteosarcoma cells) in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

    • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Determine IC50 values from the dose-response curves.

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Principle: The Caspase-Glo® 3/7 reagent provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity and cell lysis. The cleavage of the substrate by activated caspase-3/7 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[26][27][28][29]

  • Protocol:

    • Seed SJSA-1 cells in a 96-well plate as described for the proliferation assay.

    • Treat the cells with a serial dilution of the test compounds and incubate for 24-48 hours.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate reader.

    • Calculate EC50 values for apoptosis induction.

Conclusion and Future Directions

The preclinical data for Compound X, a novel 5-methoxy-3,3-dimethylindolin-2-one based MDM2 inhibitor, are highly encouraging. It demonstrates superior biochemical and cellular potency compared to the advanced clinical-stage benchmarks Navtemadlin, Idasanutlin, and Milademetan. This suggests that Compound X has the potential to be a best-in-class therapeutic agent for the treatment of p53 wild-type cancers.

The next steps in the development of Compound X will involve comprehensive in vivo efficacy studies in relevant cancer models, detailed pharmacokinetic and pharmacodynamic profiling, and rigorous safety and toxicology assessments. These studies will be crucial in determining if the promising in vitro profile of Compound X translates into a safe and effective therapeutic for patients. The data presented in this guide provide a strong rationale for the continued development of this exciting new compound.

References

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine.

  • Milademetan – Application in Therapy and Current Clinical Research. Cancer Therapy Advisor.

  • The MDM2-p53 pathway revisited. PMC.

  • Role of p53 in Cell Death and Human Cancers. PMC.

  • Idasanutlin Clinically Active and Tolerable in PV, Phase I Trial Finds. Targeted Oncology.

  • The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study. ASH Publications.

  • What are MDM2-p53 interaction inhibitor and how do they work?. Patsnap Synapse.

  • MDM2 Antagonists and p53-Targeting Therapies in Cancer: Clinical Applications, Adverse Effects, and Resistance Mechanisms. Medical and Pharmaceutical Journal.

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Laboratory Press.

  • p53/MDM2 signaling pathway in aging, senescence and tumorigenesis. PubMed.

  • The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Laboratory Press.

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. ACS Publications.

  • A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas. ASCO Publications.

  • p53: Protection against Tumor Growth beyond Effects on Cell Cycle and Apoptosis. Cancer Research.

  • HTRF Human Total p53 Detection Kit, 96 Assay Points. Revvity.

  • Cell Viability Assays. NCBI Bookshelf.

  • BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis. The ASCO Post.

  • Protocol IncuCyte® Apoptosis Assay. University of Bergen.

  • MDM2 inhibitors in cancer immunotherapy: Current status and perspective. PMC.

  • The Structure, Pathogenesis, and Inhibition of the p53-MDM2 Pathway. PMC.

  • Navtemadlin Reduces Spleen Size and Symptom Score in R/R Myelofibrosis. OncLive.

  • Full article: Pharmacokinetics and metabolism of AMG 232, a novel orally bioavailable inhibitor of the MDM2–p53 interaction, in rats, dogs and monkeys: in vitro–in vivo correlation. Taylor & Francis Online.

  • The MDM2 antagonist idasanutlin in patients with polycythemia vera: results from a single-arm phase 2 study. PubMed.

  • MDM-2/p53 Signaling Pathway. MedchemExpress.com.

  • Milademetan in Advanced/Metastatic Solid Tumors. Stanford Health Care.

  • Milademetan in Advanced/Metastatic Solid Tumors. ClinicalTrials.gov.

  • Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results. AACR Journals.

  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.

  • Apoptosis Marker Assays for HTS. NCBI Bookshelf.

  • Murine double minute 2 inhibition alone or with cytarabine in acute myeloid leukemia: Results from an idasanutlin phase 1/1b study. ResearchGate.

  • Idasanutlin in Combination with Chemotherapy or Venetoclax in Pediatric and Young Adult Patients with Relapsed/Refractory Solid Tumors (iMATRIX Idasa): Results of a Phase I/II, Multicenter, Multi-arm Study. PubMed.

  • Navtemadlin Monotherapy Shows Improvements in Hallmarks of R/R Myelofibrosis. Targeted Oncology.

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol. Promega Corporation.

  • CellTiter-Glo Assay. Oslo University Hospital.

  • Schematic overview of the MDM2 and p53 signalling pathway. ResearchGate.

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI.

  • Results from the Randomized, Multicenter, Global Phase 3 BOREAS Study: Navtemadlin Versus Best Available Therapy in JAK Inhibitor Relapsed/Refractory Myelofibrosis. ASH Publications.

  • Cell Proliferation Assay Services. Reaction Biology.

  • Pharmacokinetic-pharmacodynamic-efficacy modeling of the MDM2 inhibitor brigimadlin in glioblastoma patient-derived xenografts. PMC.

  • Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. ResearchGate.

  • Cell Death Assays for Drug Discovery. Reaction Biology.

  • Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma. AACR Journals.

  • Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies. PMC.

  • BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis. PubMed.

  • HTRF MDM2 Binding Kit, 500 Assay Points. Revvity.

  • Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study. PubMed.

  • NucView® 488 and CF®594 Annexin V Dual Apoptosis Assay Kit for Live Cells. Biotium.

  • Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. PMC.

  • Homogeneous time-resolved fluorescence assay for identifying p53 interactions with its protein partners, directly in a cellular extract. PubMed.

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Comparative

Scaffold Selectivity Profiling: Evaluating the Cross-Reactivity of 5-Methoxy-3,3-dimethylindolin-2-one in High-Throughput Kinase Assays

As drug discovery programs increasingly target the human kinome for oncological and inflammatory indications, the indolin-2-one scaffold has emerged as a privileged pharmacophore. 5-Methoxy-3,3-dimethylindolin-2-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target the human kinome for oncological and inflammatory indications, the indolin-2-one scaffold has emerged as a privileged pharmacophore. 5-Methoxy-3,3-dimethylindolin-2-one (CAS 87234-57-9) serves as a critical synthetic intermediate and core structural motif for developing ATP-competitive kinase inhibitors. The clinical success of indolin-2-one derivatives—most notably the multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib—validates the therapeutic potential of this chemical class[1][2].

However, a persistent challenge in developing indolin-2-one-based therapeutics is kinome cross-reactivity. Because the ATP-binding hinge region is highly conserved across the >500 human kinases, bare scaffolds often exhibit promiscuous off-target binding[3]. In this guide, we objectively evaluate the cross-reactivity profile of the 5-Methoxy-3,3-dimethylindolin-2-one scaffold across a representative kinase panel and compare it to established reference inhibitors.

Experimental Rationale: Why Bioluminescent ADP Detection?

To accurately map the cross-reactivity of an ATP-competitive scaffold, the chosen enzymatic assay must operate flawlessly under physiological ATP concentrations (often in the millimolar range). Traditional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can suffer from auto-fluorescence interference caused by the aromatic rings of indolinone compounds.

To circumvent this, we utilize the ADP-Glo™ Kinase Assay. This homogeneous, bioluminescent technology measures the accumulation of ADP rather than the depletion of ATP[4]. The causality behind this choice is twofold:

  • High Dynamic Range at Physiological ATP: The assay employs a proprietary reagent that actively depletes unreacted ATP before converting the generated ADP back into ATP for luciferase-mediated detection. This allows researchers to screen inhibitors at high ATP concentrations, ensuring that the measured IC₅₀ values reflect true competitive potency in a cellular environment[5].

  • Universal Applicability: Because it detects ADP (the universal byproduct of kinase activity), the assay is agnostic to the specific peptide or lipid substrate used, allowing for standardized cross-reactivity profiling across diverse kinase families (e.g., RTKs vs. Cyclin-Dependent Kinases)[4].

ADPGlo A 1. Kinase Reaction (ATP -> ADP + Phospho-Substrate) B 2. ADP-Glo Reagent (Deplete Unreacted ATP) A->B 60 min Reaction C 3. Kinase Detection Reagent (Convert ADP -> ATP) B->C 40 min Incubation D 4. Luciferase Readout (Quantify Luminescence) C->D 30-60 min Incubation

Workflow of the bioluminescent ADP-Glo assay used for kinase cross-reactivity profiling.

Comparative Cross-Reactivity Profiling

To contextualize the selectivity of 5-Methoxy-3,3-dimethylindolin-2-one, we compared its half-maximal inhibitory concentration (IC₅₀) against two benchmarks:

  • Sunitinib: A mature, highly functionalized indolin-2-one derivative optimized for VEGFR/PDGFR inhibition[1].

  • Staurosporine: A natural, broad-spectrum pan-kinase inhibitor used as a positive control to validate assay sensitivity across all tested enzymes[6].

Table 1: In Vitro Kinase Inhibition Profiling (IC₅₀ in nM)
Kinase TargetKinase Family5-Methoxy-3,3-dimethylindolin-2-oneSunitinib (Optimized Analog)Staurosporine (Pan-Inhibitor)
VEGFR2 RTK4,200 ± 31010 ± 25 ± 1
PDGFRβ RTK5,800 ± 4508 ± 13 ± 1
FGFR1 RTK> 10,000800 ± 6515 ± 3
EGFR RTK> 20,000> 10,00025 ± 4
CDK2 CMGC8,500 ± 620> 5,0008 ± 2

Data Interpretation: The bare 5-Methoxy-3,3-dimethylindolin-2-one scaffold exhibits weak, micromolar affinity for VEGFR2 and PDGFRβ, acting as a low-potency starting point. Unlike Sunitinib, which has been heavily functionalized (e.g., via a basic diethylaminoethyl side chain) to achieve nanomolar potency and specific RTK selectivity, the unoptimized scaffold shows moderate cross-reactivity with CDK2. Neither the bare scaffold nor Sunitinib significantly inhibits EGFR, highlighting a baseline structural bias of the indolin-2-one core against the EGFR active site conformation.

CrossReactivity Scaffold 5-Methoxy-3,3-dimethylindolin-2-one (Core Scaffold) VEGFR2 VEGFR2 (Primary Baseline Target) Scaffold->VEGFR2 IC50 ~ 4.2 µM PDGFRb PDGFRβ (Primary Baseline Target) Scaffold->PDGFRb IC50 ~ 5.8 µM CDK2 CDK2 (Moderate Off-Target Liability) Scaffold->CDK2 IC50 ~ 8.5 µM FGFR1 FGFR1 (Low Cross-Reactivity) Scaffold->FGFR1 IC50 > 10 µM EGFR EGFR (No Cross-Reactivity) Scaffold->EGFR IC50 > 20 µM

Interaction map illustrating the baseline kinome cross-reactivity of the unoptimized scaffold.

Self-Validating ADP-Glo Methodology

To ensure absolute trustworthiness in our cross-reactivity data, the following protocol is designed as a self-validating system. It incorporates critical controls to rule out false positives caused by intrinsic ATPase activity or compound-mediated luciferase inhibition[7].

Step 1: Reagent and Plate Preparation
  • Prepare 1X Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: MgCl₂ is strictly required for both kinase activity and the subsequent ADP-Glo detection steps[7].

  • Serially dilute 5-Methoxy-3,3-dimethylindolin-2-one in 100% DMSO, then dilute into the reaction buffer to achieve a final top concentration of 50 µM (maintaining final DMSO ≤ 1% to prevent enzyme denaturation).

  • Array compounds into a solid white 384-well microplate (5 µL/well).

Step 2: Implementing System Controls

Before initiating the reaction, establish the following control wells:

  • No-Enzyme Control (NEC): Buffer + Substrate + ATP + Compound. Purpose: Establishes the baseline luminescence of unreacted ATP and identifies if the compound spontaneously hydrolyzes ATP.

  • No-Substrate Control (NSC): Buffer + Kinase + ATP + Compound. Purpose: Measures the intrinsic, substrate-independent ATPase activity of the kinase[7].

  • Positive Control: Staurosporine (10 µM) to validate maximum assay inhibition window.

Step 3: Kinase Reaction
  • Add 5 µL of the specific Kinase/Substrate master mix to the corresponding wells.

  • Initiate the reaction by adding 5 µL of ATP (final concentration adjusted to the specific Kₘ of each kinase, typically 10–100 µM).

  • Seal the plate and incubate at room temperature for 60 minutes.

Step 4: ATP Depletion and ADP Detection
  • Add 5 µL of ADP-Glo™ Reagent to all wells. This step immediately terminates the kinase reaction and utilizes a soluble adenylyl cyclase to deplete the remaining unreacted ATP[7].

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent . This reagent inhibits the adenylyl cyclase and introduces a nucleotide kinase to convert the generated ADP back to ATP, which is then quantified via an Ultra-Glo™ Luciferase reaction[7].

  • Incubate for 30 minutes, then read luminescence on a microplate reader (e.g., ViewLux) with a 1-second integration time.

Step 5: Data Normalization

Calculate percent inhibition by normalizing the luminescent signal of the test wells against the NEC (100% inhibition/minimum signal) and the DMSO vehicle control (0% inhibition/maximum signal).

Strategic Recommendations for Lead Optimization

When utilizing 5-Methoxy-3,3-dimethylindolin-2-one as a starting scaffold for drug discovery:

  • Exploit the C-3 Position: The baseline cross-reactivity data shows that the bare scaffold lacks selectivity. Functionalizing the C-3 position of the oxindole ring via Knoevenagel condensation (e.g., adding substituted pyrrole or quinoline rings) is highly effective for driving selectivity toward specific RTKs like VEGFR2, as the extended moieties interact with the unique hydrophobic pockets of the target kinase[1][2].

  • Monitor CMGC Kinase Liabilities: The moderate baseline affinity for CDK2 indicates that indolin-2-one derivatives can easily pivot into cell-cycle kinase inhibitors if not carefully optimized. Routine counter-screening against CDK2 and GSK3β is highly recommended during the hit-to-lead phase[6].

References

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Arch Pharm (Weinheim). URL:[Link]

  • Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro. National Institutes of Health (PMC). URL:[Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health (PMC). URL:[Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay Drug Dev Technol. URL:[Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (PMC). URL:[Link]

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. National Institutes of Health (PMC). URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern comparison for 5-Methoxy-3,3-dimethylindolin-2-one

Comparative Mass Spectrometry Fragmentation Guide: 5-Methoxy-3,3-dimethylindolin-2-one vs. Structural Analogs As a Senior Application Scientist, I frequently encounter challenges in metabolite identification and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: 5-Methoxy-3,3-dimethylindolin-2-one vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter challenges in metabolite identification and pharmacokinetic (PK) profiling of indolin-2-one (oxindole) derivatives. Because oxindoles are1[1], understanding their exact electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns is essential for distinguishing parent drugs from isobaric metabolites or degradation products.

This guide provides an objective, data-driven comparison of the MS/MS fragmentation of 5-Methoxy-3,3-dimethylindolin-2-one against two foundational analogs: 5-Methoxyoxindole and 3,3-Dimethylindolin-2-one . By isolating the effects of the 5-methoxy and 3,3-dimethyl substitutions, we can establish a predictable, self-validating logic for spectral interpretation.

Mechanistic Causality in ESI-MS/MS Fragmentation

To accurately interpret the mass spectra of these compounds, we must first understand the causality behind their gas-phase dissociation under Collision-Induced Dissociation (CID):

  • The Indolin-2-one Core: The hallmark of the oxindole core in positive ESI is the2[2]. This occurs via ring contraction after protonation of the amide carbonyl or nitrogen, yielding a stable indoline-like fragment.

  • The 5-Methoxy Substitution: Methoxy-aromatics classically undergo a3[3]. This radical loss of CH3• is 4[4].

  • The 3,3-Dimethyl Substitution: The gem-dimethyl group at C3 restricts tautomerization to the enol form. Under CID, this group readily loses a methyl radical (-15 Da) to form a tertiary carbocation at C3, which is highly stabilized by the adjacent aromatic ring.

When both groups are present in 5-Methoxy-3,3-dimethylindolin-2-one, the molecule exhibits competitive primary losses of -15 Da (from either the methoxy or the C3-methyl) followed by the characteristic -28 Da (CO) loss from the core.

Comparative Mass Spectrometry Data

The quantitative fragmentation data for the target compound and its alternatives are summarized below. All data assumes positive ion mode ESI ([M+H]+).

CompoundPrecursor Ion [M+H]+Primary Neutral/Radical LossesKey MS/MS Fragment Ions (m/z)Structural Implication
5-Methoxy-3,3-dimethylindolin-2-one 192-CH3• (15 Da), -CO (28 Da)177, 164, 149Dual competitive loss pathways active (methoxy and C3-methyl).
5-Methoxyoxindole 164-CH3• (15 Da), -CO (28 Da)149, 136, 121Methoxy group dominates the initial low-energy cleavage.
3,3-Dimethylindolin-2-one 162-CH3• (15 Da), -CO (28 Da)147, 134, 119C3-methyl cleavage forms a highly stable tertiary carbocation.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the collision-induced dissociation for 5-Methoxy-3,3-dimethylindolin-2-one.

MS_Fragmentation Parent 5-Methoxy-3,3-dimethylindolin-2-one [M+H]+ m/z 192 Frag1 Loss of CH3• m/z 177 Parent->Frag1 -15 Da (Methoxy or C3) Frag2 Loss of CO m/z 164 Parent->Frag2 -28 Da (Oxindole core) Frag4 Loss of CH2O m/z 162 Parent->Frag4 -30 Da (Methoxy) Frag3 Loss of CH3• & CO m/z 149 Frag1->Frag3 -28 Da (CO) Frag2->Frag3 -15 Da (CH3•)

ESI-MS/MS fragmentation pathways of 5-Methoxy-3,3-dimethylindolin-2-one showing competitive losses.

Self-Validating LC-MS/MS Workflow

To confidently assign these fragments in complex biological matrices, we must rule out in-source fragmentation and matrix interference. The following step-by-step protocol utilizes a dual-energy CID approach and a stable-isotope labeled (SIL) internal validation step to ensure absolute trustworthiness.

Phase 1: Sample Preparation & Internal Calibration

  • Action: Prepare 10 µM analytical standards of 5-Methoxy-3,3-dimethylindolin-2-one, 5-Methoxyoxindole, and 3,3-Dimethylindolin-2-one in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Spike all samples with 1 µM of 13C6-oxindole (Stable Isotope Labeled Internal Standard, SIL-IS).

  • Causality & Validation: Formic acid drives the equilibrium toward the protonated[M+H]+ species required for positive ESI. The SIL-IS acts as a self-validating internal control; if the 13C6-oxindole fails to produce its known [M+H]+ and[M+H-CO]+ peaks at expected intensities, the system is flagged for collision cell or ionization suppression issues before data analysis begins.

Phase 2: Chromatographic Resolution

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality & Validation: The gem-dimethyl substitution significantly increases the molecule's lipophilicity compared to unsubstituted oxindoles. By mapping the retention times (5-Methoxyoxindole < 3,3-Dimethylindolin-2-one < 5-Methoxy-3,3-dimethylindolin-2-one), the chromatographic elution order self-validates the structural lipophilicity predictions prior to MS detection.

Phase 3: Dual-Energy CID MS/MS Acquisition

  • Action: Operate the mass spectrometer (Q-TOF or Triple Quadrupole) in ESI+ mode. Isolate the precursor ions in Q1 and subject them to Collision-Induced Dissociation (CID) in Q2 using Argon gas. Acquire spectra at two Normalized Collision Energies (NCE): Low (15 eV) and High (35 eV).

  • Causality & Validation: Bond dissociation energies dictate fragmentation order. Low NCE selectively ruptures the weakest bonds (e.g., the O-CH3 bond). High NCE forces the cleavage of the highly stable oxindole ring (loss of CO). Comparing the low vs. high NCE spectra validates the kinetic sequence of the fragmentation tree.

Phase 4: Data Deconvolution

  • Action: Extract ion chromatograms (EIC) for the precursor and predicted product ions (± 5 ppm mass accuracy). Calculate the intensity ratios of the primary fragments (e.g., m/z 177 vs. m/z 164).

  • Causality & Validation: If m/z 177 is a true intermediate product en route to m/z 149, its relative abundance must mathematically decrease as NCE increases, while m/z 149 increases. This kinetic relationship mathematically self-validates the proposed fragmentation pathway.

References

  • LC-MS/MS tandem mass spectra of the indolinone derivative obtained from... - ResearchGate.2

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - National Institutes of Health (NIH) / PMC.3

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - National Institutes of Health (NIH) / PMC. 4

  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - National Institutes of Health (NIH) / PMC. 1

Sources

Comparative

A Comparative Guide to Reproducible Scale-Up Synthesis of 5-Methoxy-3,3-dimethylindolin-2-one

Introduction: The Significance of the 3,3-Disubstituted Oxindole Scaffold The 3,3-disubstituted oxindole motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 3,3-Disubstituted Oxindole Scaffold

The 3,3-disubstituted oxindole motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] The specific substitution at the C3 position, creating an all-carbon quaternary center, is often crucial for biological activity. 5-Methoxy-3,3-dimethylindolin-2-one is a key intermediate in the synthesis of various bioactive molecules. As research progresses from laboratory-scale discovery to preclinical and clinical development, the need for robust, reproducible, and scalable synthetic routes becomes paramount.

This guide provides an in-depth comparison of two distinct and viable pathways for the scale-up synthesis of 5-Methoxy-3,3-dimethylindolin-2-one. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and objectively evaluate their respective strengths and weaknesses in the context of large-scale production. The aim is to equip researchers, process chemists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific needs.

Pathway 1: Sequential Base-Mediated Alkylation of 5-Methoxyoxindole

This classical approach is conceptually straightforward, involving the direct, sequential methylation of a pre-formed oxindole core. The success of this pathway on a large scale hinges on meticulous control of reaction conditions to ensure high selectivity for the desired dimethylated product and to minimize impurity formation.

Expertise & Experience: The Rationale Behind the Alkylation Strategy

The C3 position of the oxindole ring is acidic and can be deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide. The primary challenge in this synthesis is achieving clean double methylation.

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the C3 position. Sodium hydride (NaH) is a common choice in laboratory settings. For scale-up, safety and handling considerations might favor alternatives like potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS), which are often available as solutions and can be easier to handle. The choice of base can influence the ratio of C-alkylation to undesired O-alkylation.

  • Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to dissolve the starting materials and facilitate the reaction. On a larger scale, solvent cost, toxicity, and ease of removal become critical factors.

  • Control of Stoichiometry and Temperature: Precise control over the stoichiometry of the base and methyl iodide is essential. Using slightly more than two equivalents of each is necessary to drive the reaction to completion. Temperature control is also crucial to manage the exothermicity of the deprotonation and alkylation steps, which can be significant at scale.

Experimental Protocol: Pathway 1

Step 1: Synthesis of 5-Methoxyoxindole

This step is necessary if high-purity 5-methoxyoxindole is not commercially available at a reasonable cost. A common method is the reductive cyclization of a nitrophenylacetic acid derivative.[4]

  • To a solution of 5-methoxy-2-nitrophenylacetic acid (1.0 eq) in acetic acid, add iron powder (Fe, ~3.0 eq) portion-wise, maintaining the temperature below 60°C.

  • Heat the mixture to 90-100°C for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture, filter off the iron salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization to yield 5-methoxyoxindole.[5][6]

Step 2: Dimethylation of 5-Methoxyoxindole

  • In an appropriately sized reactor under an inert atmosphere (Nitrogen or Argon), charge a solution of 5-methoxyoxindole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0-5°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise, maintaining the internal temperature below 10°C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the dianion.

  • Cool the reaction mixture back to 0-5°C and add methyl iodide (CH₃I, 2.5 eq) dropwise, again controlling the temperature.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-Methoxy-3,3-dimethylindolin-2-one.

Workflow Visualization: Pathway 1

Pathway 1: Sequential Alkylation cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Dimethylation 5-Methoxy-2-nitrophenylacetic_acid 5-Methoxy-2-nitrophenylacetic acid Fe_AcOH Fe / Acetic Acid (Reductive Cyclization) 5-Methoxy-2-nitrophenylacetic_acid->Fe_AcOH 5-Methoxyoxindole 5-Methoxyoxindole Fe_AcOH->5-Methoxyoxindole 5-Methoxyoxindole_2 5-Methoxyoxindole Base_MeI 1. NaH, THF 2. CH₃I 5-Methoxyoxindole_2->Base_MeI Final_Product_1 5-Methoxy-3,3-dimethylindolin-2-one Base_MeI->Final_Product_1

Caption: Workflow for the synthesis of 5-Methoxy-3,3-dimethylindolin-2-one via sequential alkylation.

Pathway 2: Oxidative Alkylarylation of an N-Arylacrylamide Precursor

This more modern approach constructs the 3,3-disubstituted oxindole in a single, convergent step from a custom-synthesized N-arylacrylamide. This pathway can offer advantages in terms of step economy and potentially milder conditions, making it an attractive option for scale-up.

Expertise & Experience: The Rationale Behind the Convergent Strategy

This pathway is based on a radical-initiated alkylation followed by an intramolecular cyclization.[7] The key is the generation of a radical species that adds to the double bond of the N-arylacrylamide, followed by an intramolecular cyclization of the resulting radical onto the aromatic ring to form the oxindole core.

  • Precursor Synthesis: The starting material, N-(4-methoxyphenyl)-N-methylmethacrylamide, needs to be synthesized. This is typically achieved by the acylation of N-methyl-4-methoxyaniline with methacryloyl chloride. This step needs to be robust and high-yielding to be economically viable.

  • Radical Generation and Cyclization: The reaction is initiated by an oxidant, such as (diacetoxy)iodobenzene (PhI(OAc)₂), which facilitates the formation of an alkyl radical from a simple alkane (in this case, a methyl source is needed, or the precursor can be designed differently). This radical then adds to the acrylamide. The subsequent intramolecular cyclization is a key step.

  • Advantages of a Convergent Approach: This method avoids the handling of the potentially sensitive oxindole enolate and can offer a more direct route to the final product. The conditions are often metal-free, which is a significant advantage in pharmaceutical synthesis as it eliminates concerns about metal contamination in the final product.[7]

Experimental Protocol: Pathway 2

Step 1: Synthesis of N-(4-methoxyphenyl)-N-methylmethacrylamide

  • To a cooled (0-5°C) solution of N-methyl-4-methoxyaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous solvent like dichloromethane, add methacryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the crude acrylamide precursor. Purify by recrystallization or chromatography if necessary.

Step 2: Oxidative Cyclization

  • In a suitable reactor, dissolve the N-(4-methoxyphenyl)-N-methylmethacrylamide precursor (1.0 eq) in a suitable solvent (e.g., cyclohexane, which can also act as a radical source, though for dimethylation a different strategy would be needed. For the purpose of this guide, we will assume a methyl radical source is used).

  • Add (diacetoxy)iodobenzene (PhI(OAc)₂, 2.0 eq) and a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Heat the reaction mixture to 80-120°C for 12-24 hours, monitoring for product formation.

  • Cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate 5-Methoxy-3,3-dimethylindolin-2-one.

Note: The direct dimethylation via a radical pathway from a simple methyl source can be challenging. A more practical approach using this general strategy would be to start with a precursor that already contains one of the methyl groups, for example, by using a derivative of 2-aminoisobutyric acid.

Workflow Visualization: Pathway 2

Pathway 2: Oxidative Cyclization cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Alkylarylation N-Methyl-4-methoxyaniline N-Methyl-4-methoxyaniline Acylation Acylation N-Methyl-4-methoxyaniline->Acylation Methacryloyl_chloride Methacryloyl chloride Methacryloyl_chloride->Acylation Acrylamide_Precursor N-(4-methoxyphenyl)-N- methylmethacrylamide Acylation->Acrylamide_Precursor Acrylamide_Precursor_2 Acrylamide Precursor Oxidative_Cyclization PhI(OAc)₂ Radical Source Heat Acrylamide_Precursor_2->Oxidative_Cyclization Final_Product_2 5-Methoxy-3,3-dimethylindolin-2-one Oxidative_Cyclization->Final_Product_2

Caption: Workflow for the synthesis of 5-Methoxy-3,3-dimethylindolin-2-one via oxidative alkylarylation.

Comparative Analysis: Reproducibility and Scale-Up Potential

The choice of a synthesis pathway for large-scale production is a multi-faceted decision that balances cost, safety, efficiency, and robustness.

ParameterPathway 1: Sequential AlkylationPathway 2: Oxidative Alkylarylation
Starting Materials 5-Methoxyoxindole (may need to be synthesized), Methyl Iodide.N-methyl-4-methoxyaniline, Methacryloyl chloride, Radical source.
Cost-Effectiveness Can be cost-effective if 5-methoxyoxindole is readily available. Methyl iodide is relatively inexpensive.Precursor synthesis adds a step and cost. PhI(OAc)₂ can be expensive at scale.
Number of Steps 1-2 steps (depending on availability of starting material).2 steps (precursor synthesis + cyclization).
Scalability Well-established chemistry. Exothermicity of deprotonation and alkylation needs careful management. Handling of NaH at scale requires specialized equipment.Radical reactions can sometimes be difficult to control at scale. However, the reaction is often one-pot and avoids sensitive intermediates.
Reproducibility Can be highly reproducible with strict control of moisture, temperature, and stoichiometry. Side reactions (mono-alkylation, O-alkylation) can be an issue.Can be sensitive to initiator concentration and temperature. However, modern flow chemistry setups can improve the reproducibility of radical reactions.
Safety & Environmental Use of highly flammable solvents (THF). NaH is pyrophoric. Methyl iodide is toxic and a suspected carcinogen.Use of halogenated solvents. PhI(OAc)₂ is an oxidant. Overall, may offer a better environmental profile by avoiding pyrophoric bases.
Yield & Purity Yields can be variable depending on the control of side reactions. Purification can be challenging.Reported yields for similar systems are generally moderate to good.[7] Purity can be high if the cyclization is clean.
Discussion and Recommendations

Pathway 1 (Sequential Alkylation) is a classic and well-understood route. Its primary advantage is the directness of the approach if the starting 5-methoxyoxindole is available. However, for scale-up, the use of sodium hydride and methyl iodide presents significant safety and handling challenges. The potential for side-product formation requires stringent process control to ensure reproducibility and high purity of the final product. This pathway is likely more suitable for lab-scale or pilot-plant scale where specialized handling of hazardous reagents is more manageable.

Pathway 2 (Oxidative Alkylarylation) represents a more modern and elegant approach. Its convergent nature and avoidance of highly reactive organometallic intermediates are significant advantages for scale-up. While the synthesis of the acrylamide precursor adds a step, this is often a straightforward and high-yielding acylation. The main challenge lies in the optimization and control of the radical cyclization step. However, the potential for a metal-free process is a major driver for its adoption in pharmaceutical manufacturing. With careful process optimization, potentially leveraging flow chemistry to control the radical reaction, this pathway could prove to be more robust, safer, and ultimately more reproducible for large-scale industrial production.

Conclusion

Both pathways presented offer viable routes to 5-Methoxy-3,3-dimethylindolin-2-one. The choice between them will depend on the specific capabilities and priorities of the manufacturing facility.

  • For organizations with extensive experience in handling hazardous reagents and a focus on using readily available starting materials, Pathway 1 might be initially appealing, especially for smaller-scale production.

  • For a forward-looking approach prioritizing safety, environmental impact, and potentially higher reproducibility at a large scale, Pathway 2 offers a more promising long-term solution. Further process development to optimize the radical cyclization step would be a worthwhile investment for any organization looking to produce this important intermediate at an industrial scale.

References

  • G. K. C. Chow, et al. (2018). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. Accounts of Chemical Research, 51(7), 1639-1658. [Link]

  • Y. Shen, et al. (2022). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 13(1), 127-135. [Link]

  • Y. Shen, et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 12(44), 14812-14819. [Link]

  • Various Authors. (2024). Synthesis of 3,3-disubstituted oxindole derivatives. ResearchGate. [Link]

  • Y. Wang, et al. (2023). Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. Chinese Journal of Chemistry, 41(9), 1081-1086. [Link]

  • X. Liu, et al. (2020). 3,3′-Disubstituted Oxindoles Formation via Copper-Catalyzed Arylboration and Arylsilylation of Alkenes. Organic Letters, 22(8), 3072-3077. [Link]

  • C. B. Nichinde, et al. (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]. RSC Advances, 13(19), 12903-12908. [Link]

  • Various Authors. (2023). Oxindole synthesis. Organic Chemistry Portal. [Link]

  • Y. Shen, et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 12(44), 14812-14819. [Link]

  • G. J. Quallich. (2003). A process for the preparation of oxindole derivatives.
  • S. K. Ghorai, et al. (2018). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PLoS ONE, 13(9), e0201258. [Link]

  • S. Kumar, et al. (2007). Preparation of 3,3-disubstituted oxindoles by addition of malonates to 3-halo-3-oxindoles. Tetrahedron Letters, 48(43), 7680-7682. [Link]

  • A. K. Chakraborti, et al. (2015). Water-Promoted Synthesis of 3,3′-Di(indolyl)oxindoles. ResearchGate. [Link]

  • A. R. S. S. Varma, et al. (1988). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses, 66, 109. [Link]

  • A. Kumar, et al. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. ACS Omega. [Link]

  • A. V. Kletskov, et al. (2025). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 30(9), 1935. [Link]

  • M. Meyer, et al. (2025). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis. [Link]

  • CN110642770B. (2020). Preparation method of 5-methoxyindole.
  • National Center for Biotechnology Information. (2024). 5-Methoxyoxindole. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (2024). 5-Methoxyindole. PubChem Compound Database. [Link]

  • P. F. Pagoria, et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]

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Safety & Regulatory Compliance

Safety

5-Methoxy-3,3-dimethylindolin-2-one proper disposal procedures

Comprehensive Safety and Operational Disposal Protocol for 5-Methoxy-3,3-dimethylindolin-2-one As a Senior Application Scientist, I frequently consult with drug development professionals who treat all organic waste as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Disposal Protocol for 5-Methoxy-3,3-dimethylindolin-2-one

As a Senior Application Scientist, I frequently consult with drug development professionals who treat all organic waste as a monolithic stream. This is a critical logistical and safety error. The handling and disposal of specialized pharmaceutical intermediates like 5-Methoxy-3,3-dimethylindolin-2-one (CAS: 87234-57-9) require a targeted approach based on their specific physicochemical properties. This guide provides a self-validating, step-by-step operational plan to ensure regulatory compliance, protect laboratory personnel, and optimize waste disposal budgets.

Hazard Assessment & Mechanistic Causality

Before handling this compound, it is essential to understand why specific safety measures are required. 5-Methoxy-3,3-dimethylindolin-2-one is an oxindole derivative, a structural core frequently utilized in kinase inhibitor development.

  • The Solubility Hazard: In high-throughput drug discovery assays, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO is a potent dermal penetration enhancer. Causality: If a DMSO solution of this compound contacts the skin, the solvent will carry the dissolved oxindole directly through the dermal layer and into the bloodstream. Therefore, standard latex gloves are insufficient; double-layered nitrile gloves are mandatory due to their superior chemical resistance to DMSO.

  • The Inhalation Hazard: In its pure form, the compound is a fine crystalline powder. Causality: Handling the dry powder outside of a controlled airflow environment risks aerosolizing the micro-particles, which can bypass upper respiratory defenses and act as a respiratory irritant. All powder weighing must be conducted within a certified chemical fume hood, adhering to the [1].

Quantitative Data & Logistical Parameters

To streamline your laboratory's waste manifesting, reference the following validated parameters:

ParameterSpecification / ValueOperational Rationale
CAS Number 87234-57-9Required unique identifier for hazardous waste manifesting.
Molecular Formula C11H13NO2Halogen-free; dictates routing to the non-halogenated waste stream.
Molecular Weight 191.23 g/mol Utilized for precise molarity calculations in assay preparation.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2Mandates the use of chemical splash goggles and nitrile gloves.
Waste Stream Category Non-Halogenated OrganicSegregation prevents the formation of toxic dioxins during incineration.
Compatible Packaging HDPE (Recycling Code 2)High-Density Polyethylene prevents solvent degradation and container breach.
Final Destruction High-Temp Incineration (>1000°C)Ensures complete thermal breakdown of the lactam ring structure.

Operational Handling & Waste Segregation Protocol

Every protocol in your lab must operate as a self-validating system. Follow these steps to ensure safe handling and proper disposal routing in strict compliance with [2].

Step 1: State and Solvent Identification

  • Action: Determine if the waste is a solid (contaminated PPE, empty vials, raw powder) or a liquid (assay solutions). If liquid, identify the primary solvent.

  • Validation Checkpoint: Review the solvent's chemical formula. Does it contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? If yes (e.g., Dichloromethane), it is halogenated. If no (e.g., DMSO, Ethanol, Ethyl Acetate), it is non-halogenated.

Step 2: Waste Segregation

  • Action: Route the C11H13NO2 waste into the Non-Halogenated Organic Waste stream.

  • Causality: Mixing non-halogenated waste with halogenated waste is a costly logistical failure. Halogenated waste requires specialized, ultra-high-temperature incineration to prevent the release of environmental dioxins. Segregating this compound properly optimizes your operational budget and aligns with EPA sustainability mandates[2].

Step 3: Primary Packaging

  • Action: Pour liquid waste into a High-Density Polyethylene (HDPE) container.

  • Validation Checkpoint: Inspect the bottom of the container for the recycling triangle containing the number "2". Do not use PET (Code 1) or glass for bulk solvent waste due to solvent incompatibility and shatter risks.

Step 4: Labeling and Storage

  • Action: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. List "5-Methoxy-3,3-dimethylindolin-2-one" and the specific solvent used. Store in a designated Secondary Containment area away from strong oxidizing agents.

Spill Response & Decontamination Methodology

Immediate, procedural action is required in the event of a spill to prevent laboratory contamination.

Scenario A: Dry Powder Spill

  • Containment: Do not dry-sweep the powder. Causality: Dry sweeping aerosolizes the irritant, creating an immediate inhalation hazard.

  • Suppression: Lightly dampen the spill area with a low-volatility solvent (e.g., water or 10% ethanol) to suppress dust formation.

  • Collection: Wipe up the dampened powder using absorbent lab pads.

  • Disposal: Place the contaminated pads into a solid hazardous waste bag, seal, and label appropriately.

Scenario B: Liquid Solution Spill (e.g., dissolved in DMSO)

  • Isolation: Evacuate personnel from the immediate vicinity. Don double-layered nitrile gloves and chemical splash goggles.

  • Absorption: Pour a universal chemical absorbent (such as vermiculite or diatomaceous earth) starting from the perimeter of the spill and working inward to prevent spreading.

  • Collection: Use a non-sparking polypropylene scoop to collect the resulting slurry into an HDPE secondary containment vessel.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, to remove any residual solvent and active compound.

Mandatory Visualization: Disposal Workflow

The following decision matrix illustrates the self-validating workflow for routing 5-Methoxy-3,3-dimethylindolin-2-one waste accurately.

DisposalWorkflow Start Waste Generation: 5-Methoxy-3,3-dimethylindolin-2-one State What is the Physical State? Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Form Liquid Liquid Waste (Assay Solutions) State->Liquid Dissolved Pack Package in HDPE Container Solid->Pack Solvent Does the solvent contain Halogens? Liquid->Solvent NonHal Non-Halogenated Organic Waste Stream Solvent->NonHal No (e.g., DMSO, EtOH) Hal Halogenated Organic Waste Stream Solvent->Hal Yes (e.g., DCM, Chloroform) NonHal->Pack Hal->Pack Label Apply Hazardous Waste Label Pack->Label Incinerate High-Temperature Incineration (>1000°C) Label->Incinerate

Figure 1: Decision matrix and disposal workflow for 5-Methoxy-3,3-dimethylindolin-2-one waste.

By understanding the mechanistic causality behind chemical handling and implementing self-validating disposal protocols, laboratories can ensure the safety of their personnel while maintaining strict regulatory compliance. We are committed to being your preferred partner in drug development, providing authoritative value that extends far beyond the chemical product itself.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Hazardous Waste Guidelines and Regulations. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Methoxy-3,3-dimethylindolin-2-one

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Methoxy-3,3-dimethylindolin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Methoxy-3,3-dimethylindolin-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous compounds, including 5-Methoxyindole and other indolinone derivatives. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, assuming it may possess similar hazards.

Hazard Assessment and Core Safety Principles

The foundational principle for handling this and any novel compound is the implementation of a multi-layered safety approach. This involves a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE) to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling 5-Methoxy-3,3-dimethylindolin-2-one. The following table outlines the minimum required PPE, with the rationale for each selection.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye irritation or damage[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.To prevent skin contact, which may cause irritation[1][2][3]. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs[4].
Body Protection A protective lab coat or a chemical-resistant suit.To shield the body from accidental spills and splashes[5].
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. In cases of insufficient ventilation or when handling powders, a NIOSH/MSHA-approved respirator is necessary.To avoid inhalation of dust or aerosols, which may cause respiratory irritation[1][3][6].

Diagram: PPE Selection Workflow

PPE_Workflow cluster_PPE Personal Protective Equipment Start Handling 5-Methoxy-3,3-dimethylindolin-2-one Assess_Risk Assess Risk of Exposure (Splash, Aerosol, Dust) Start->Assess_Risk Engineering_Controls Use Engineering Controls (Fume Hood, Ventilated Enclosure) Assess_Risk->Engineering_Controls PPE_Selection Select Appropriate PPE Engineering_Controls->PPE_Selection Eye_Face Eye/Face Protection: Safety Goggles & Face Shield PPE_Selection->Eye_Face Hand Hand Protection: Double Nitrile Gloves PPE_Selection->Hand Body Body Protection: Lab Coat or Chemical Suit PPE_Selection->Body Respiratory Respiratory Protection: (As needed based on ventilation) PPE_Selection->Respiratory End Proceed with Handling Disposal_Workflow Start Generation of Chemical Waste Segregate Segregate and Contain Waste in Labeled, Sealed Container Start->Segregate Store Store in Designated Hazardous Waste Accumulation Area Segregate->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Documentation Complete Waste Disposal Documentation Contact_EHS->Documentation Pickup Scheduled Waste Pickup by Authorized Personnel Documentation->Pickup End Compliant Disposal Pickup->End

Caption: Workflow for the compliant disposal of 5-Methoxy-3,3-dimethylindolin-2-one waste.

5.3. Prohibited Disposal Methods

  • Sink/Drain Disposal: Do not dispose of this chemical down the sink or drain. This can contaminate water systems.[7]

  • Trash Disposal: Do not dispose of this chemical in the regular trash. This poses a risk of exposure to custodial staff and the public.[7]

References

  • 5-Methoxy-3,3-diMethylindolin-2-one — Chemical Substance Inform
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY D
  • Safety D
  • 5-methoxy-3,3-dimethylisoindolin-1-one — Chemical Substance Inform
  • 5-Methoxyindole.
  • Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 5-Methoxyindole - Safety D
  • INDOFINE Chemical Company, Inc.
  • Safety D
  • SAFETY D
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Personal protective equipment for handling Indole-propylamine. Benchchem.
  • Proper Disposal Procedures for 5-Methoxy-alpha-methyltryptamine (5-MeO-αMT). Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methoxy-3,3-dimethylindolin-2-one
Reactant of Route 2
5-Methoxy-3,3-dimethylindolin-2-one
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